Malic acid 4-Me ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9) |
InChI Key |
ZJDXMXMEZZVUKO-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)O)O |
Canonical SMILES |
COC(=O)CC(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Malic Acid 4-Me Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Malic acid 4-Me ester (also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester). This compound is of interest in various chemical and pharmaceutical research areas. This document outlines a common synthetic route and details the analytical techniques used for its characterization, presenting data in a clear and accessible format.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of malic acid with methanol (B129727), using an acid catalyst. To favor the formation of the monoester over the diester, the stoichiometry of the reactants can be controlled.
Experimental Protocol: Fischer Esterification of Malic Acid
Materials:
-
DL-Malic acid (or the desired stereoisomer)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or a solid acid catalyst like Amberlyst 36 Dry[1][2]
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel to isolate the this compound.
It is important to note that the esterification of malic acid can lead to byproducts such as esters of fumaric and maleic acids due to dehydration reactions, especially when using catalysts like sulfuric acid[1][2].
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Characterization of this compound
The characterization of this compound involves a combination of physical and spectroscopic methods to confirm its identity, purity, and structure.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₅ | [3][] |
| Molecular Weight | 148.11 g/mol | [3][] |
| Appearance | Crystalline solid | [][5][6] |
| Purity | ≥98% | [][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][6] |
| CAS Number | 66178-02-7 | [3][5] |
Spectroscopic Data
¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key technique for confirming the structure of this compound. The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Although a detailed spectrum is not publicly available in the search results, a certificate of analysis confirms that the ¹H-NMR is consistent with the structure[5]. The expected chemical shifts would be in the regions typical for protons adjacent to hydroxyl, carbonyl, and ester functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A typical IR spectrum of an ester shows a strong absorption band for the C=O (carbonyl) stretch[7]. For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
-
A broad O-H stretching band from the hydroxyl and carboxylic acid groups, typically in the range of 3500-2500 cm⁻¹.
-
A strong C=O stretching band from the ester and carboxylic acid carbonyl groups, around 1740-1700 cm⁻¹.
-
C-O stretching bands for the ester and carboxylic acid, in the region of 1300-1000 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (148.11).
Characterization Workflow
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. CAS 66178-02-7 | this compound [phytopurify.com]
- 5. chemfaces.com [chemfaces.com]
- 6. This compound | 66178-02-7 [chemicalbook.com]
- 7. purdue.edu [purdue.edu]
"Malic acid 4-Me ester" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-Me ester, also known by its systematic name (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a mono-ester derivative of malic acid, a naturally occurring dicarboxylic acid that plays a role in the citric acid cycle. This guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, tailored for professionals in research and drug development. This compound can be found in the herbs of Saccharum sinense[1].
Chemical Properties and Structure
This compound is a crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 66178-02-7 | [2] |
| Molecular Formula | C5H8O5 | [2] |
| Molecular Weight | 148.114 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Predicted Boiling Point | 357.7 ± 27.0 °C | [3] |
| Predicted Flash Point | 157.3 ± 17.2 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][4] |
Structural Information
| Identifier | Value |
| IUPAC Name | (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid |
| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester |
| SMILES | COC(=O)CC(C(=O)O)O |
| InChI | InChI=1S/C5H8O5/c1-9-5(8)2-3(6)4(7)10/h3,6H,2H2,1H3,(H,7,10)/t3-/m0/s1 |
Experimental Data
Spectroscopic Data (Reference)
Infrared (IR) Spectroscopy of Malic Acid: The IR spectrum of malic acid shows characteristic broad bands in the 3800-1800 cm⁻¹ region, which are attributed to the O-H stretching of hydrogen-bonded water and alcoholic groups to carboxylic groups. The double and single C=O stretch bands of malic acid are located at 1719 cm⁻¹ and 1272 cm⁻¹, respectively[5]. For esters, a strong C=O stretching band is typically observed around 1735-1750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Malic Acid (in D₂O):
-
¹H NMR: Chemical shifts are observed around 2.3-2.7 ppm (for the -CH₂- group) and 4.3 ppm (for the -CH(OH)- group).
-
¹³C NMR: Resonances for malic acid are typically found at approximately 45 ppm (-CH₂-), 73 ppm (-CH(OH)-), and 183 ppm (-COOH).
It is important to note that the esterification at the 4-position in this compound would introduce a methyl signal (~3.7 ppm in ¹H NMR, ~52 ppm in ¹³C NMR) and shift the adjacent carbonyl carbon signal.
Synthesis and Experimental Protocols
The synthesis of this compound, as a mono-ester of malic acid, can be achieved through controlled esterification of malic acid with methanol (B129727).
General Esterification Protocol (Fischer Esterification)
This protocol is a generalized procedure for the synthesis of methyl esters from carboxylic acids and can be adapted for the synthesis of this compound.
Materials:
-
L-Malic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other acid catalyst
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve L-malic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied. However, the parent compound, malic acid, exhibits antimicrobial and antioxidant properties[6][7]. Malic acid has been shown to be effective against several bacteria, including Listeria monocytogenes, Escherichia coli O157:H7, and Salmonella gaminara[6]. Furthermore, bio-fermented malic acid has demonstrated the ability to enhance the antioxidant capacity in broilers[7].
Given these properties of the parent molecule, this compound could be investigated for similar biological activities. Esterification can modify the lipophilicity of a compound, which may influence its bioavailability and cellular uptake, potentially leading to altered or enhanced biological effects.
Potential Research Areas:
Caption: Potential areas of research for this compound.
Conclusion
This compound is a derivative of a key metabolic intermediate with potential for further investigation in various scientific fields. This guide has summarized the currently available chemical and structural information. Further experimental work is required to fully characterize its physical and biological properties, including detailed spectroscopic analysis and evaluation of its potential as an antimicrobial or antioxidant agent. The provided synthesis protocol offers a starting point for researchers to produce this compound for further study.
References
- 1. This compound | 66178-02-7 [chemicalbook.com]
- 2. CAS 66178-02-7 | this compound [phytopurify.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. Bio-Fermented Malic Acid Facilitates the Production of High-Quality Chicken via Enhancing Muscle Antioxidant Capacity of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
Malic Acid 4-Me Ester (CAS 66178-02-7): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-Me ester, with the Chemical Abstracts Service (CAS) number 66178-02-7, is a naturally occurring dicarboxylic acid ester. It has been identified as a constituent of Saccharum sinense (sugarcane)[1]. This document provides a comprehensive overview of the available technical information on this compound, focusing on its chemical and physical properties. Due to a lack of extensive research on this specific compound, this guide also contextualizes its properties within the broader understanding of malic acid and its derivatives.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical supplier databases and publicly available resources.
| Property | Value | Source(s) |
| CAS Number | 66178-02-7 | [2][] |
| Molecular Formula | C₅H₈O₅ | [2][] |
| Molecular Weight | 148.114 g/mol | [2] |
| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester | [] |
| Appearance | Crystalline solid | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |
| Purity | Typically available in purities of 95% to >98% | [2][] |
Note: Some properties, such as boiling point and density, are predicted values from chemical databases and have not been experimentally verified in peer-reviewed literature.
Analytical Characterization
While specific experimental data for this compound is scarce, the primary methods for its identification and purity assessment are standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Identification of the compound is typically confirmed by ¹H-NMR.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using HPLC with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[2]
Currently, detailed, publicly accessible spectra (NMR, MS) and chromatograms specifically for this compound are not available in scientific literature databases.
Biological Activity and Potential Applications
At present, there is a significant lack of published research on the specific biological activities and potential pharmacological applications of this compound. While some commercial suppliers suggest its use for research in areas like signaling inhibition, no concrete studies have been found to substantiate these claims[4].
The biological roles of its parent compound, L-malic acid, are well-established. L-malic acid is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. It contributes to the sour taste of fruits and is used as a food additive[5][6]. Esters of malic acid are being explored for various applications, including their potential as biodegradable polymers and in drug delivery systems[7]. However, it is crucial to note that these activities are not directly attributable to the 4-Me ester without specific experimental evidence.
Experimental Protocols
A thorough search of scientific literature did not yield any specific experimental protocols for the synthesis, isolation, or biological evaluation of this compound. The information available is limited to its natural occurrence in Saccharum sinense[1].
Signaling Pathways and Mechanisms of Action
There is currently no information available in peer-reviewed scientific literature regarding any signaling pathways or specific mechanisms of action associated with this compound.
Logical Relationship of Available Information
The following diagram illustrates the current state of knowledge regarding this compound, highlighting the disparity between basic characterization and the lack of functional data.
Conclusion
This compound (CAS 66178-02-7) is a known natural product with basic physicochemical properties that have been characterized. However, there is a significant void in the scientific literature regarding its biological activity, mechanisms of action, and potential applications in drug development. This presents an opportunity for further research to explore the pharmacological potential of this and other simple, naturally occurring esters. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive biological screening and mechanistic studies.
References
- 1. This compound | 66178-02-7 [chemicalbook.com]
- 2. CAS 66178-02-7 | this compound [phytopurify.com]
- 4. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HYDROXYBUTANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
Malic Acid 4-Me Ester: A Technical Overview of Its Natural Occurrence and Putative Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malic acid 4-Me ester, also known as 4-methyl malate (B86768), is a naturally occurring derivative of malic acid. To date, its presence has been identified in a single plant species, Saccharum sinense (sugarcane). While quantitative data on its concentration and specific biosynthetic pathway are not extensively documented in scientific literature, this guide provides a comprehensive overview of its known natural source, the general metabolic context of malic acid in plants from which its formation can be inferred, and a generalized experimental approach for its analysis. This document aims to serve as a foundational resource for researchers interested in the natural occurrence, potential biological activity, and analytical chemistry of this specific malate ester.
Natural Occurrence
The sole reported natural source of this compound is the plant Saccharum sinense, a species of sugarcane. While malic acid is a ubiquitous organic acid in the plant kingdom, contributing to the characteristic taste of many fruits and playing a central role in cellular metabolism, its specific esterified form, 4-Me ester, appears to be far less common.
Table 1: Known Natural Source and Chemical Identifiers for this compound
| Parameter | Information |
| Natural Source | Saccharum sinense (Sugarcane) |
| Chemical Name | Malic acid 4-methyl ester |
| Synonyms | 4-methyl malate, (S)-2-Hydroxybutanedioic acid 4-methyl ester |
| CAS Number | 66178-02-7 |
| Molecular Formula | C₅H₈O₅ |
Putative Biosynthetic Pathway
The specific enzymatic reaction leading to the formation of this compound has not been elucidated. However, its biosynthesis can be logically inferred from the well-established pathways of malate metabolism in plants. Malate is a key intermediate in the tricarboxylic acid (TCA) cycle and is also involved in C4 carbon fixation and pH regulation.
The formation of a methyl ester from a carboxylic acid typically involves an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. It is hypothesized that a specific methyltransferase in Saccharum sinense catalyzes the transfer of a methyl group from SAM to the 4-carboxyl group of malate.
Caption: Putative biosynthetic pathway of this compound from malate.
Experimental Protocols: A Generalized Approach
While a specific, validated protocol for the extraction and quantification of this compound from Saccharum sinense is not available in the public domain, a general workflow can be adapted from established methods for the analysis of organic acid esters in plant matrices.
Sample Preparation and Extraction
-
Harvesting and Stabilization: Plant material (Saccharum sinense tissue) should be harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then lyophilized to remove water.
-
Homogenization and Extraction: The dried plant material is ground to a fine powder. Extraction is typically performed with a polar solvent such as methanol (B129727) or an ethyl acetate/water mixture, facilitated by sonication or shaking. The mixture is then centrifuged to separate the extract from the solid plant debris.
Chromatographic Separation and Detection
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the methods of choice for the separation and identification of this compound.
-
For GC-MS analysis: Derivatization of the hydroxyl group may be necessary to improve volatility and thermal stability.
-
For LC-MS analysis: Reversed-phase chromatography with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid) would likely provide good separation.
Quantification
Quantification can be achieved using an external calibration curve with a certified reference standard of this compound. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.
Caption: Generalized workflow for the analysis of this compound.
Conclusion and Future Directions
This compound remains a sparsely studied natural product, with its confirmed occurrence limited to Saccharum sinense. This technical guide consolidates the current knowledge and provides a framework for future research. Key areas for further investigation include:
-
Quantitative analysis of its concentration in various tissues of Saccharum sinense and screening of other plant species for its presence.
-
Isolation and characterization of the specific methyltransferase responsible for its biosynthesis.
-
Investigation of its potential biological activities , which could be relevant for drug development, given the diverse roles of malic acid and its derivatives.
The methodologies and hypothetical pathways presented herein offer a starting point for researchers to further explore the chemistry and biology of this unique natural compound.
Spectroscopic Analysis of Malic Acid 4-Methyl Ester: A Technical Guide
Introduction
Malic acid 4-methyl ester (CAS No. 66178-02-7), a derivative of the naturally occurring dicarboxylic acid malic acid, is a compound of interest in various chemical and pharmaceutical research areas. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the expected spectroscopic data for malic acid 4-methyl ester and details the experimental protocols for their acquisition. While publicly available experimental spectra for this specific compound are limited, this guide offers predicted values based on the analysis of related compounds and established spectroscopic principles, alongside standardized methodologies for obtaining empirical data.
Chemical Properties
| Property | Value | Source |
| CAS Number | 66178-02-7 | [1][2] |
| Molecular Formula | C₅H₈O₅ | [1][2] |
| Molecular Weight | 148.11 g/mol | [1][2] |
| Physical Description | Crystalline solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Predicted Spectroscopic Data
Due to the scarcity of published experimental spectra for malic acid 4-methyl ester, the following tables present predicted data based on the analysis of its parent compound, malic acid, and related esters. These predictions serve as a benchmark for researchers acquiring and interpreting new experimental data.
¹H NMR (Proton NMR) Spectroscopy
Predicted Chemical Shifts (δ) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ha | ~4.5 | dd | J(Ha, Hb) ≈ 7, J(Ha, Hc) ≈ 4 |
| Hb | ~2.8 | dd | J(Hb, Ha) ≈ 7, J(Hb, Hc) ≈ -16 |
| Hc | ~2.7 | dd | J(Hc, Ha) ≈ 4, J(Hc, Hb) ≈ -16 |
| -OCH₃ | ~3.7 | s | - |
| -OH | Variable | br s | - |
| -COOH | Variable | br s | - |
¹³C NMR (Carbon NMR) Spectroscopy
Predicted Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~175 |
| C2 (CH-OH) | ~68 |
| C3 (CH₂) | ~40 |
| C4 (COOCH₃) | ~172 |
| C5 (-OCH₃) | ~52 |
IR (Infrared) Spectroscopy
Predicted Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500-3200 | Broad, Strong |
| O-H stretch (carboxylic acid) | 3300-2500 | Very Broad, Strong |
| C-H stretch | 3000-2850 | Medium |
| C=O stretch (ester) | ~1740 | Strong |
| C=O stretch (carboxylic acid) | ~1710 | Strong |
| C-O stretch | 1300-1000 | Strong |
MS (Mass Spectrometry)
Predicted m/z values for major fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 148 | [M]⁺ (Molecular Ion) |
| 131 | [M - OH]⁺ |
| 117 | [M - OCH₃]⁺ |
| 103 | [M - COOH]⁺ |
| 89 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for malic acid 4-methyl ester.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of malic acid 4-methyl ester.
NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of malic acid 4-methyl ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the crystalline malic acid 4-methyl ester directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
For a volatile compound like malic acid 4-methyl ester, direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.
-
-
Ionization Method (Electron Ionization - EI):
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.[4]
-
-
Instrument Parameters:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 40-400.
-
Source Temperature: 150-250 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation can provide valuable information about the connectivity of different parts of the molecule.
-
Logical Relationship of Spectroscopic Techniques
Caption: Logical flow for structure elucidation using combined spectroscopic methods.
This guide provides a foundational framework for the spectroscopic analysis of malic acid 4-methyl ester. By following the detailed experimental protocols and utilizing the predicted data as a reference, researchers and drug development professionals can confidently acquire and interpret the necessary spectroscopic information for the complete characterization of this compound.
References
Malic Acid 4-Methyl Ester: A Technical Overview of a Natural Compound with Limited Characterization
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of malic acid 4-methyl ester. Despite its presence as a natural product, publicly available research on its specific biological activity and function is exceptionally limited. Consequently, this document summarizes the available chemical information for the ester and provides an in-depth review of its parent compound, L-malic acid, to offer a foundational context for potential research and development.
Executive Summary
Malic acid 4-methyl ester is a derivative of malic acid, a key intermediate in the citric acid (TCA) cycle. It has been identified as a natural product in the herbs of Saccharum sinense[1][]. However, a comprehensive review of scientific literature reveals a significant gap in knowledge regarding its specific biological functions, mechanisms of action, and quantitative efficacy. Most available data pertains to its basic chemical properties. In contrast, its parent compound, L-malic acid, is extensively studied and known for its central role in cellular energy metabolism, its antioxidant properties, and its potential therapeutic effects in various conditions. This guide will present the known data for malic acid 4-methyl ester and leverage the extensive knowledge of L-malic acid to provide a framework for potential hypotheses and future investigation.
Malic Acid 4-Methyl Ester: Known Properties
Information directly pertaining to the biological activity of malic acid 4-methyl ester is not available in the reviewed literature. Its characterization is currently limited to its chemical identity and natural source.
Table 1: Chemical and Physical Properties of Malic Acid 4-Methyl Ester
| Property | Value | Source |
| CAS Number | 66178-02-7 | [1][3][4] |
| Molecular Formula | C₅H₈O₅ | [4] |
| Molecular Weight | 148.11 g/mol | [4] |
| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester | [1][] |
| Natural Source | Herbs of Saccharum sinense | [1][] |
| Physical Form | Crystalline solid | [][4] |
| Purity (Commercial) | >95% - >98% | [][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][5] |
Biological Context from the Parent Compound: L-Malic Acid
To provide a relevant biological framework, this section details the well-documented activities and functions of L-malic acid. These properties may inform hypotheses about the potential, though currently unproven, activities of its 4-methyl ester derivative. Esterification can significantly alter a compound's bioavailability, cell permeability, and metabolic stability, meaning the activities of the parent compound may not be directly translatable.
Central Role in Cellular Metabolism
L-malic acid, as L-malate, is a critical intermediate in the Tricarboxylic Acid (TCA) cycle, a fundamental pathway for cellular respiration and energy production in all aerobic organisms. The malic enzyme family (ME1, ME2, ME3) catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate, producing NADPH, which is essential for fatty acid synthesis and for maintaining redox homeostasis[6][7][8].
Neuroprotective and Anti-depressant-like Activity
Recent studies have highlighted the potential of malic acid in neuroscience. In a study on chronically stressed rats, oral administration of malic acid demonstrated significant anti-depressant-like effects. It was shown to ameliorate stress-related behavioral deficits and normalize levels of key neurotransmitters in the hypothalamus. The study suggested that malic acid's benefits may stem from its ability to inhibit superoxide (B77818) anion production and reduce neuro-inflammation[9].
Table 2: Quantitative Effects of Malic Acid (250 mg/kg) on Hypothalamic Parameters in a Rat Model of Chronic Mild Stress (CMS)
| Parameter | CMS Group (vs. Control) | CMS + Malic Acid Group (vs. CMS) |
| Norepinephrine | ↓ | ↑ (approached normal) |
| Dopamine | ↓ | ↑ (approached normal) |
| Serotonin | ↓ | ↑ (approached normal) |
| NADPH Oxidase Activity | ↑ | ↓ (approached normal) |
| Malondialdehyde (MDA) | ↑ | ↓ (approached normal) |
| Interleukin-6 (IL-6) | ↑ | ↓ (approached normal) |
| Tumor Necrosis Factor-α (TNF-α) | ↑ | ↓ (approached normal) |
| Catalase Activity | ↓ | ↑ (approached normal) |
| Superoxide Dismutase (SOD) | ↓ | ↑ (approached normal) |
| (Data summarized from the findings presented in the study by Ali et al., 2023)[9] |
Experimental Protocol: Chronic Mild Stress (CMS) Model in Rats
The following is a generalized protocol based on the methodology described for evaluating the anti-depressant effects of malic acid[9].
-
Animal Model: Male albino rats are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Rats are divided into control and experimental groups. The experimental group is subjected to a chronic mild stress (CMS) protocol.
-
CMS Protocol: For a period of 6 weeks, rats are exposed to a variable sequence of mild, unpredictable stressors. These may include:
-
Stroboscopic illumination.
-
Tilted cage (45°).
-
Food and water deprivation.
-
Soiled cage environment.
-
Reversal of light/dark cycle.
-
-
Treatment Administration:
-
The malic acid group receives a daily oral gavage of 250 mg/kg malic acid dissolved in saline.
-
The CMS control group receives an equivalent volume of saline.
-
A positive control group may receive a standard antidepressant drug (e.g., venlafaxine (B1195380) 20 mg/kg).
-
-
Behavioral Testing: Following the treatment period, a battery of behavioral tests is conducted to assess depressive-like and anxiety-like behaviors. These include the Forced Swimming Test, Tail Suspension Test, and Sucrose Preference Test.
-
Biochemical and Molecular Analysis: After behavioral testing, animals are euthanized, and brain tissue (e.g., hypothalamus) is collected for analysis of neurotransmitter levels (NE, DA, 5-HT), oxidative stress markers (MDA, NADPH oxidase), inflammatory cytokines (IL-6, TNF-α), and antioxidant enzyme activities (SOD, CAT).
Anticarcinogenic Properties
Preliminary in vitro research suggests that malic acid may possess anticarcinogenic properties. One study demonstrated that malic acid induced greater cytotoxicity in a glioblastoma (U87-MG) cell line compared to normal human fibroblast cells. The primary mechanism of cancer cell death was identified as necrosis[10]. This selective effect highlights a potential, albeit nascent, avenue for therapeutic research.
Malic Acid Esters in Research
While data on malic acid 4-methyl ester is sparse, other esterified forms of malic acid have been explored, primarily in the context of materials science and drug delivery. For example, methyl esters of poly(β,L-malic acid) have been synthesized to create biodegradable microspheres for encapsulating and releasing drugs like erythromycin[11]. Another study evaluated a copolyester of malic acid and butane (B89635) 1,4-diol in rats and found no evidence of toxicity, suggesting that polymers derived from malic acid can be biocompatible[12]. These studies indicate that esterification of malic acid is a viable strategy for modifying its physicochemical properties for biomedical applications.
Conclusion and Future Directions
Malic acid 4-methyl ester remains an understudied natural product. While its chemical structure and natural origin are established, its biological activity is completely uncharacterized. The extensive research on its parent compound, L-malic acid, reveals a molecule central to metabolism with significant antioxidant, neuroprotective, and potential anti-cancer effects.
Future research should prioritize the following:
-
In Vitro Screening: A broad-based screening of malic acid 4-methyl ester against various cell lines (e.g., cancer, neuronal, immune cells) is necessary to identify any primary biological activity.
-
Metabolic Stability and Permeability: Studies should be conducted to determine if the methyl ester modification alters the compound's absorption, distribution, metabolism, and excretion (ADME) profile compared to malic acid.
-
Comparative Studies: Direct comparative experiments evaluating the effects of malic acid versus its 4-methyl ester in assays where malic acid is known to be active (e.g., oxidative stress or neuroinflammation models) would be highly informative.
Until such studies are performed, the biological function of malic acid 4-methyl ester will remain speculative, and its potential for therapeutic development unknown.
References
- 1. Malic acid 4-Me ester | 66178-02-7 [chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. CAS 66178-02-7 | this compound [phytopurify.com]
- 5. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Malic Enzyme during Fatty Acid Synthesis in the Oleaginous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Regulation and Function of Malic Enzyme 1 in Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, degradability, and drug releasing properties of methyl esters of fungal poly(beta,L-malic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemijournal.com [chemijournal.com]
The Metabolic Profile of Malic Acid 4-Methyl Ester: A Technical Guide for Researchers
Abstract
Malic acid 4-methyl ester is a mono-esterified form of malic acid, an essential intermediate in the citric acid (TCA) cycle. While direct research on the metabolic role of malic acid 4-methyl ester is limited, this technical guide synthesizes available data on its constituent parts and structural analogs to provide a predictive framework for its biological activity. This document outlines the probable metabolic fate of malic acid 4-methyl ester, its anticipated impact on core metabolic pathways, particularly mitochondrial function, and its potential role in cellular signaling, drawing parallels with the well-characterized metabolite, monomethyl fumarate (B1241708). This guide is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation into this compound.
Introduction: Understanding the Context
Malic acid is a cornerstone of cellular metabolism, playing a pivotal role in the TCA cycle and anaplerotic reactions that replenish cycle intermediates.[1] Its esterified form, malic acid 4-methyl ester, is less understood. However, based on the metabolism of similar short-chain esters, it is predicted to undergo rapid hydrolysis in biological systems, yielding malic acid and methanol (B129727). The metabolic consequences are therefore likely dictated by the biological activity of these hydrolysis products.
Furthermore, it is crucial to distinguish between the L-isomeric form, derived from naturally occurring L-malic acid, and the potential for this compound to exist as a derivative of maleic acid (the cis-isomer of fumaric acid), known as monomethyl maleate (B1232345). Maleic acid and its esters are known to be nephrotoxic, primarily through the disruption of mitochondrial energy metabolism.[2][3][4]
This guide will, therefore, explore two key predictive aspects of malic acid 4-methyl ester's role in metabolic pathways:
-
Direct participation and disruption of core metabolism: Based on its hydrolysis to malic or maleic acid.
-
Modulation of signaling pathways: By comparing its structure to the functionally active monomethyl fumarate, a metabolite of the immunomodulatory drug dimethyl fumarate.[5]
Predicted Metabolic Fate of Malic Acid 4-Methyl Ester
The primary metabolic transformation anticipated for malic acid 4-methyl ester is enzymatic hydrolysis. Carboxylesterases, abundant in the liver, plasma, and other tissues, are responsible for the cleavage of ester bonds. This reaction would release malic acid (or maleic acid) and methanol.
If the parent molecule is L-malic acid 4-methyl ester, the resulting L-malic acid would enter the cellular malate (B86768) pool and be utilized in the TCA cycle.[1] Conversely, if the compound is monomethyl maleate, the released maleic acid is known to interfere with mitochondrial function.[2][3] The methanol produced is metabolized to formaldehyde and formic acid, which can contribute to toxicity at high concentrations.
Impact on Mitochondrial Function: The Maleic Acid Effect
Should malic acid 4-methyl ester be metabolized to maleic acid, a significant impact on mitochondrial energy metabolism is expected. Studies on maleic acid-induced nephrotoxicity have demonstrated a multi-faceted disruption of mitochondrial function.[4][6]
The primary mechanisms of maleic acid-induced mitochondrial dysfunction include:
-
Impairment of the Electron Transport Chain: Leading to reduced oxygen consumption.
-
Inhibition of ATP Synthesis: Resulting in cellular energy depletion.[7]
-
Disruption of Calcium Homeostasis: Which can trigger the opening of the mitochondrial permeability transition pore (mPTP).[2][3]
-
Increased Production of Reactive Oxygen Species (ROS). [7]
Quantitative Data on Maleic Acid-Induced Mitochondrial Dysfunction
The following table summarizes the quantitative effects of maleic acid on key mitochondrial parameters as reported in the literature.
| Parameter | Model System | Maleic Acid Concentration | Observed Effect | Reference |
| ATP Production | Isolated rat kidney mitochondria | 5 mM | Significant decrease in ATP synthesis | [4] |
| Mitochondrial Respiration | Isolated rat kidney mitochondria | 1-5 mM | Inhibition of State 3 and uncoupled respiration | [4] |
| Mitochondrial Membrane Potential (ΔΨm) | Isolated rat kidney mitochondria | 1-5 mM | Decrease in ΔΨm | [4] |
| Reactive Oxygen Species (ROS) | Mouse model of AKI | 400 mg/kg (in vivo) | Increased mitochondrial ROS (p < 0.001) | [7] |
| ATP Synthase Subunit Levels | Mouse model of AKI | 400 mg/kg (in vivo) | Significantly decreased protein levels of ATP5A1 and ATP5C1 (p < 0.05) | [7] |
Experimental Protocols for Assessing Mitochondrial Dysfunction
This protocol is adapted for the analysis of isolated mitochondria using a Seahorse XFe Analyzer.[8][9]
-
Objective: To measure the effect of a test compound (e.g., maleic acid) on the key parameters of mitochondrial respiration.
-
Materials:
-
Isolated mitochondria (e.g., from rat kidney or liver).
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Substrates: 10 mM pyruvate, 2 mM malate.
-
Reagents: ADP, Oligomycin (B223565), FCCP, Rotenone/Antimycin A.
-
Seahorse XFe96 or similar microplate-based respirometer.
-
-
Procedure:
-
Isolate mitochondria from the tissue of interest using differential centrifugation. Determine protein concentration via a BCA assay.
-
Hydrate the Seahorse sensor cartridge overnight in calibrant solution at 37°C in a non-CO2 incubator.
-
Prepare stock solutions of substrates and inhibitors. For the experiment, prepare working solutions of ADP (for State 3 respiration), oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).
-
Load 5-10 µg of isolated mitochondria per well of the Seahorse plate in 50 µL of ice-cold MAS.
-
Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
After centrifugation, gently add 125 µL of pre-warmed MAS containing the substrates (pyruvate and malate).
-
The test compound (maleic acid) can be added at this stage or injected during the assay.
-
Place the plate in the Seahorse analyzer and equilibrate.
-
Perform the assay with sequential injections of:
-
ADP (e.g., 4 mM) to stimulate State 3 respiration.
-
Oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure State 4o respiration.
-
FCCP (e.g., 4 µM, titrated for maximal effect) to uncouple respiration and determine maximal electron transport chain capacity.
-
Rotenone (e.g., 2 µM) and Antimycin A (e.g., 2 µM) to block the electron transport chain and measure non-mitochondrial oxygen consumption.
-
-
Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
This protocol utilizes a commercial luciferase-based ATP assay kit.[1][10]
-
Objective: To quantify the effect of a test compound on intracellular ATP concentrations.
-
Materials:
-
Cultured cells (e.g., HEK-293 or proximal tubule cell line).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Commercial ATP assay kit (e.g., from Sigma-Aldrich, Promega) containing ATP releasing agent, luciferase/luciferin substrate, and ATP standard.
-
Luminometer.
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., maleic acid) for the desired time period (e.g., 24 hours). Include untreated controls.
-
Prepare an ATP standard curve according to the manufacturer's instructions.
-
At the end of the treatment period, remove the culture medium.
-
Add the ATP releasing reagent provided in the kit to each well to lyse the cells and release ATP.
-
Add the luciferase/luciferin reagent to each well. This reagent will react with the released ATP to produce a luminescent signal.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Calculate the ATP concentration in each sample by comparing the luminescence readings to the ATP standard curve. Normalize ATP levels to cell number or protein concentration if desired.
-
Potential for Signaling Pathway Modulation: Comparison with Monomethyl Fumarate
While the maleate form of malic acid 4-methyl ester is predicted to be cytotoxic, it is informative to consider the biological activity of its trans-isomer, monomethyl fumarate (MMF). MMF is the primary active metabolite of dimethyl fumarate, a drug used in the treatment of multiple sclerosis.[5] MMF is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[9]
Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like MMF can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
The activation of Nrf2 by MMF leads to the upregulation of antioxidant and cytoprotective enzymes.
Quantitative Data on Nrf2 Pathway Activation by MMF
The following table presents data on the induction of Nrf2 target genes by MMF.
| Gene Target | Cell Type | MMF Concentration | Fold Induction | Reference |
| NQO1 | Human PBMCs | 10 µM | ~4-fold increase | [2] |
| HO-1 | Human PBMCs | 30 µM | ~3-fold increase | [2] |
| NQO1 | MS Patients (in vivo, DMF treatment) | N/A | Statistically significant induction vs. placebo | [3][11] |
Due to the structural similarity between monomethyl maleate and monomethyl fumarate, it is conceivable that the maleate form could also interact with Keap1. However, the reactivity and downstream consequences may differ. This remains an open area for investigation.
Conclusion and Future Directions
The metabolic role of malic acid 4-methyl ester is currently undefined by direct experimental evidence. This technical guide provides a predictive framework based on the known metabolic fates and biological activities of its constituent components and structural analogs. The primary predicted metabolic pathway is hydrolysis to malic acid (or maleic acid) and methanol.
The key determinant of its metabolic impact is likely the isomeric form of the dicarboxylic acid. If it is a derivative of L-malic acid, it is expected to be benign and contribute to central carbon metabolism. However, if it exists as monomethyl maleate, its hydrolysis product, maleic acid, is a known mitochondrial toxin that disrupts cellular energy production. This presents a significant area of interest for toxicological and drug development research.
Furthermore, the comparison with its trans-isomer, monomethyl fumarate, highlights the potential for this class of molecules to modulate critical signaling pathways such as the Nrf2 antioxidant response.
Future research should focus on:
-
Confirming the enzymatic hydrolysis of malic acid 4-methyl ester in relevant biological systems.
-
Determining the specific effects of monomethyl maleate on mitochondrial function and comparing its potency to maleic acid.
-
Investigating whether monomethyl maleate can modulate the Nrf2 pathway and characterizing any differences in activity compared to monomethyl fumarate.
This guide provides the foundational knowledge, quantitative data, and experimental methodologies to empower researchers to address these critical questions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of a fluorescent probe for reversibly monitoring mitochondrial membrane potential in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Mitochondrial Signaling, the Mechanisms of AKI-to-CKD Transition and Potential Treatment Targets [mdpi.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Applications of Malic Acid 4-Me Ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature on the direct therapeutic applications of Malic acid 4-Me ester (CAS 66178-02-7) is currently limited. This document provides a comprehensive overview of the available information, including its chemical properties, its natural occurrence, and potential therapeutic avenues inferred from related compounds and polymers. The primary application discussed herein relates to a polymeric form of malic acid methyl ester for drug delivery.
Introduction
This compound, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring ester of malic acid.[][2] It has been isolated from Saccharum sinense (Chinese sugarcane).[][2] While its parent compound, L-malic acid, is a well-known organic acid with established roles in metabolism and various industrial applications, the specific therapeutic potential of its 4-methyl ester derivative has not been extensively investigated. Current information primarily positions this compound as a reference standard or a research chemical.[3][4][5] This guide synthesizes the existing data and explores potential future directions for research into its therapeutic utility, with a focus on a related polymeric derivative that has been studied for drug delivery.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for any potential therapeutic development. The following table summarizes its key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 66178-02-7 | [] |
| Molecular Formula | C5H8O5 | [] |
| Molecular Weight | 148.1 g/mol | [] |
| IUPAC Name | (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid | |
| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester | [] |
| Appearance | Crystalline solid | [][2] |
| Purity | >98% (commercially available for research) | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Natural Source | Saccharum sinense | [][2] |
Potential Therapeutic Areas: An Extrapolation from Related Compounds
Direct evidence for the therapeutic effects of monomeric this compound is lacking. However, by examining its parent compound and other malate (B86768) esters, we can speculate on potential areas of interest for future research.
-
Antihyperglycemic Effects: A study on compounds derived from camu-camu (Myrciaria dubia) identified mono-n-butyl malate esters as inhibitors of α-amylase and α-glucosidase. This suggests that malate esters, in general, could have a role in modulating carbohydrate metabolism and may warrant investigation for anti-diabetic applications.
-
Antioxidant Properties: L-malic acid has demonstrated antioxidant effects. While the therapeutic activities of Saccharum species are often attributed to their phenolic and flavonoid content, the presence of this compound in this plant suggests that its contribution to the overall biological activity profile could be a subject of further study.[6]
-
Role in Metabolism: As a derivative of malic acid, a key intermediate in the citric acid cycle, this ester could potentially influence cellular energy metabolism. However, its metabolic fate and ability to enter relevant pathways are unknown.
It is crucial to reiterate that these are speculative avenues based on related compounds, and dedicated research is required to validate any of these potential applications for this compound.
A Tangible Application: Poly(β,L-malic acid) Methyl Esters in Drug Delivery
The most concrete therapeutic-related research involving a malic acid methyl ester is in the field of drug delivery, specifically using its polymeric form. A study detailed the synthesis and properties of methyl esters of poly(β,L-malic acid) for use as a biodegradable drug carrier.[7]
Methyl esters of poly(β,L-malic acid) were synthesized with varying degrees of methylation (25% to 100%).[7] These polymeric esters were found to be crystalline and displayed thermal stability, although lower than their parent homopolymers.[7] A key feature of these polymers is their rapid degradation in water, with the rate of hydrolysis being highly dependent on the degree of methylation.[7] This tunable biodegradability is a desirable characteristic for controlled-release drug delivery systems.
Objective: To encapsulate a model drug (erythromycin) in microspheres made from 100% methylated poly(β,L-malic acid) and evaluate its release profile.
Methodology:
-
Microsphere Preparation (Emulsion-Solvent Evaporation):
-
The 100% methylated poly(β,L-malic acid) and erythromycin (B1671065) were dissolved in a suitable organic solvent.
-
This organic phase was then emulsified in an aqueous phase containing a surfactant to form an oil-in-water emulsion.
-
The organic solvent was subsequently removed by evaporation, leading to the formation of solid microspheres.
-
-
Characterization: The resulting microspheres were characterized for their size (found to be in the 1-20 µm range) and morphology using scanning electron microscopy.[7]
-
Drug Release Study:
-
The drug-loaded microspheres were incubated in a simulated physiological medium (e.g., phosphate-buffered saline at 37°C).
-
At predetermined time intervals, samples of the medium were withdrawn and analyzed for erythromycin content using a suitable analytical method (e.g., HPLC).
-
The cumulative drug release was plotted against time.
-
Results: The study found that erythromycin was efficiently encapsulated within the microspheres. The drug release was primarily governed by the hydrolytic degradation of the polymer matrix and was independent of the initial drug load.[7] This indicates that the polymer itself is the rate-limiting factor in the release, offering a predictable and controllable delivery mechanism.
The following diagram illustrates the workflow for creating and utilizing poly(malic acid methyl ester) microspheres for drug delivery.
Caption: Workflow for drug encapsulation in polymeric malic acid methyl ester microspheres.
Synthesis of this compound
While detailed synthesis protocols for therapeutic evaluation are not available, the compound can be prepared using standard esterification methods. The Fischer esterification, which involves reacting the parent carboxylic acid (L-malic acid) with an alcohol (methanol) in the presence of an acid catalyst, is a common approach for synthesizing esters. Selective esterification at the 4-position would require appropriate protecting group strategies for the other carboxylic acid and the hydroxyl group.
Conclusion and Future Outlook
This compound is a compound with a well-defined chemical identity but a largely unexplored therapeutic potential. Its natural occurrence in Saccharum sinense provides a rationale for investigating its biological activities. The most promising, albeit indirect, therapeutic application lies in the use of its polymeric form, poly(β,L-malic acid) methyl ester, as a biodegradable carrier for controlled drug delivery.
For drug development professionals, this compound currently represents a starting point rather than a late-stage candidate. Future research should focus on:
-
Systematic Screening: Evaluating the monomeric compound in a broad range of biological assays to identify any potential therapeutic activities, particularly in areas like metabolic disorders and antioxidant effects.
-
Mechanism of Action Studies: Should any activity be identified, elucidating the underlying signaling pathways and molecular targets will be crucial.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a prerequisite for any further development.
-
Further Polymer Research: Expanding on the existing drug delivery research to explore the encapsulation of other therapeutic agents and to fine-tune the release kinetics by manipulating the polymer's properties.
References
- 2. This compound | 66178-02-7 [chemicalbook.com]
- 3. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. CAS 66178-02-7 | this compound [phytopurify.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Antioxidant activity of phenolics compounds from sugar cane (Saccharum officinarum L.) juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, degradability, and drug releasing properties of methyl esters of fungal poly(beta,L-malic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Properties of Malic Acid 4-Me Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of Malic acid 4-Me ester (Monomethyl malate). Due to a lack of readily available experimental data for this specific ester, this document focuses on the established methodologies for determining such properties for related organic compounds. Furthermore, it presents the known thermochemical data for the parent compound, malic acid, as a valuable reference. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental context necessary for the thermochemical characterization of this compound and similar molecules.
Introduction
This compound, a derivative of the naturally occurring dicarboxylic acid, malic acid, is a compound of interest in various scientific domains, including drug development and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, specific heat capacity, and Gibbs free energy of formation, is crucial for predicting its stability, reactivity, and behavior in different chemical and biological systems.
As of the date of this publication, specific experimental or theoretically derived thermochemical data for this compound are not extensively reported in the public domain. Consequently, this guide emphasizes the experimental protocols that can be employed to determine these vital parameters.
Experimental Protocols for Thermochemical Characterization
The determination of thermochemical properties for organic compounds like this compound relies on a suite of calorimetric and analytical techniques. The primary methods are detailed below.
Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation (ΔHf°) of organic compounds.[1]
Methodology:
-
Sample Preparation: A precisely weighed sample of the substance (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).
-
Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated calorimeter.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature change of the water surrounding the bomb is meticulously recorded.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, by considering the known standard enthalpies of formation of the combustion products (CO₂, H₂O, etc.).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[2][3][4] It is particularly useful for determining heat capacity, enthalpy of fusion, and enthalpy of vaporization.
Methodology:
-
Sample and Reference Pans: A small, accurately weighed sample of the compound is placed in a sample pan, and an empty reference pan is also prepared.
-
Heating Program: The sample and reference pans are heated or cooled at a controlled, linear rate.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) can be analyzed to determine:
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the sample by one degree.
-
Enthalpy of Fusion (ΔHfus): The heat absorbed during melting, calculated from the area of the melting peak.
-
Enthalpy of Vaporization (ΔHvap): The heat absorbed during boiling.
-
Thermochemical Data for Malic Acid (Reference)
While specific data for this compound is unavailable, the thermochemical properties of its parent compound, malic acid (C₄H₆O₅), provide a useful point of reference.[5][6][7][8][9][10]
| Property | Value | Units |
| Standard Enthalpy of Formation (Solid) | -1105.7 ± 0.63 | kJ/mol |
| Enthalpy of Combustion (Solid) | -1325.9 ± 0.59 | kJ/mol |
| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 222.47 | J/mol·K |
| Melting Point | ~130 | °C |
| Heat of Combustion | -1355 | kJ/mol |
Note: This data is for malic acid and should be used as an approximation for this compound with caution, as the esterification of one carboxylic acid group will alter the thermochemical properties.
Fundamental Thermodynamic Relationships
The core thermochemical properties are interconnected through fundamental thermodynamic equations. The spontaneity of a process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and the change in entropy (ΔS).[11][12][13][14][15]
The relationship is described by the Gibbs free energy equation:
ΔG = ΔH - TΔS
Where:
-
ΔG is the change in Gibbs free energy.
-
ΔH is the change in enthalpy.
-
T is the absolute temperature in Kelvin.
-
ΔS is the change in entropy.
A negative ΔG indicates a spontaneous process, a positive ΔG indicates a non-spontaneous process, and a ΔG of zero indicates the system is at equilibrium.[13]
Visualizations
Diagram of Thermodynamic Relationships
Caption: Interrelationship of core thermochemical properties.
Conclusion
A comprehensive thermochemical profile of this compound is essential for its effective application in research and development. Although direct experimental data is currently sparse, established methodologies such as combustion calorimetry and differential scanning calorimetry provide robust frameworks for its determination. The thermochemical data of the parent malic acid serves as a preliminary reference point. Understanding the fundamental relationships between enthalpy, entropy, and Gibbs free energy is critical for interpreting the experimental data and predicting the behavior of this compound. It is recommended that future work focuses on the experimental determination of the thermochemical properties of this compound to fill the existing data gap.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. Malic Acid (CAS 6915-15-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Malic acid – formula, properties and application - PCC Group Product Portal [products.pcc.eu]
- 7. Maleic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 8. iiste.org [iiste.org]
- 9. polynt.com [polynt.com]
- 10. Malic acid - Wikipedia [en.wikipedia.org]
- 11. study.com [study.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Difference between Enthalpy, Entropy & Gibbs Free Energy - Themodynamics [surfguppy.com]
- 15. quora.com [quora.com]
Unraveling the Presence of Malic Acid 4-Me Ester in the Plant Kingdom: A Technical Overview
For Immediate Release
This technical guide addresses the current scientific understanding of the discovery and isolation of Malic acid 4-Me ester, a naturally occurring derivative of the common fruit acid, malic acid. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a concise summary of the available data and outlining general methodologies relevant to its study.
Discovery and Natural Occurrence
Physicochemical and Spectroscopic Data
The fundamental properties of this compound have been characterized, and this information is crucial for its identification and quantification. The available data is summarized below.
| Property | Value |
| Molecular Formula | C₅H₈O₅ |
| Molecular Weight | 148.11 g/mol |
| CAS Number | 66178-02-7 |
| Appearance | Crystalline solid |
| Purity (Commercial) | >98% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |
Note: The purity and form are based on commercially available standards and may not reflect the exact specifications of the compound as initially isolated from its natural source.
Hypothetical Isolation Protocol
In the absence of the original experimental procedure for the isolation of this compound from Saccharum sinense, a generalized workflow for the extraction and purification of a moderately polar small molecule from a plant matrix is presented. This protocol is based on standard phytochemical techniques and serves as a foundational guide for researchers aiming to isolate this or similar compounds.
A general workflow for the isolation of a natural product like this compound would logically proceed as follows:
Detailed Methodologies for Key Stages:
1. Plant Material Collection and Preparation:
-
Fresh aerial parts of Saccharum sinense would be collected.
-
The plant material would be air-dried or lyophilized to remove water content.
-
The dried material would then be ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material would be subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, given the presumed polarity of the target compound.
-
Extraction could be performed by maceration, Soxhlet extraction, or ultrasonication to facilitate the transfer of the compound from the plant matrix to the solvent.
-
The resulting mixture would be filtered to remove solid plant debris, yielding a crude extract.
3. Solvent Partitioning:
-
The crude extract would be concentrated under reduced pressure.
-
The concentrated extract would then be subjected to liquid-liquid partitioning. For a moderately polar compound, a typical scheme might involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their differential solubility. This compound would be expected to partition into a moderately polar solvent like ethyl acetate.
4. Chromatographic Purification:
-
The ethyl acetate fraction would be subjected to column chromatography over a stationary phase like silica gel.
-
A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), would be used to separate the different components of the fraction.
-
Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Fractions containing the desired compound would be pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity.
5. Structure Elucidation and Characterization:
-
The purified compound's structure would be confirmed using standard spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Optical Rotation: To determine the stereochemistry.
-
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature detailing the involvement of this compound in any specific biological signaling pathways or outlining any defined pharmacological activities. Further research is required to elucidate the potential biological role and therapeutic applications of this natural product.
Conclusion
This compound is a known natural product isolated from Saccharum sinense. While its basic chemical properties are documented, a significant gap exists in the scientific literature regarding its initial discovery, a detailed protocol for its isolation from its natural source, and its potential biological functions. The hypothetical workflow provided herein offers a standard approach for its isolation, which can be adapted and optimized by researchers in the field. Future studies are warranted to fully characterize this compound and explore its potential applications in science and medicine.
"Malic acid 4-Me ester" literature review and historical context
A deep dive into the synthesis, properties, and biological context of (S)-2-Hydroxybutanedioic acid 4-methyl ester.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-Me ester, systematically known as (S)-2-hydroxybutanedioic acid 4-methyl ester, is a naturally occurring dicarboxylic acid monoester. First identified as a constituent of Saccharum sinense (sugarcane), this small molecule has garnered interest for its potential applications in various scientific domains.[1][2] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its chemical synthesis, physicochemical properties, and the limited but emerging understanding of its biological significance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 66178-02-7 | [1] |
| Molecular Formula | C₅H₈O₅ | [1] |
| Molecular Weight | 148.11 g/mol | [1] |
| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester | |
| Natural Source | Saccharum sinense | [1][2] |
Synthesis of this compound
The selective synthesis of malic acid monomethyl esters presents a chemical challenge due to the presence of two carboxylic acid groups with different steric hindrances. A notable advancement in this area is the green and efficient esterification method developed by Mäki and colleagues. This method utilizes a dried Dowex H+ cation-exchange resin in conjunction with sodium iodide (NaI) to achieve selective monoesterification.
Experimental Protocol: Selective Monomethyl Esterification of DL-Malic Acid
The following protocol is adapted from the work of Mäki et al. (2019) for the selective synthesis of malic acid monomethyl ester. While the original study does not explicitly confirm the exclusive formation of the 4-methyl ester isomer, the reaction conditions favor the esterification of the less sterically hindered primary carboxylic acid.
Materials:
-
DL-Malic acid
-
Dried Dowex 50W-X8 ion-exchange resin (H+-form)
-
Methanol (B129727) (MeOH)
-
10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of DL-Malic acid (500 mg, 3.73 mmol) in methanol (5 mL), add dried Dowex 50W-X8 ion-exchange resin (H+-form, 500 mg).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the Dowex resin and wash it with methanol.
-
Evaporate the combined filtrate and washings to dryness in vacuo.
-
Dissolve the residue in dichloromethane (5 mL).
-
Wash the organic layer with 10% sodium thiosulfate solution (2-3 mL).
-
Dry the organic layer over magnesium sulfate, filter, and evaporate to dryness in vacuo to yield the malic acid monomethyl ester.
Note: This protocol is for the synthesis of the racemic monomethyl ester. For the synthesis of the enantiomerically pure (S)-2-Hydroxybutanedioic acid 4-methyl ester, (S)-Malic acid should be used as the starting material.
Synthesis Workflow
Caption: Workflow for the synthesis of malic acid monomethyl ester.
Spectroscopic Data
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet around 3.7 ppm corresponding to the methyl ester protons (-OCH₃).
-
A multiplet (dd) around 4.5 ppm for the proton on the carbon bearing the hydroxyl group (-CH(OH)-).
-
Two diastereotopic protons adjacent to the esterified carboxyl group, appearing as a multiplet (ABX system) around 2.8-3.0 ppm (-CH₂-).
-
A broad singlet for the hydroxyl proton (-OH).
-
A broad singlet for the carboxylic acid proton (-COOH).
Expected ¹³C NMR Signals (in CDCl₃):
-
A signal around 52 ppm for the methyl ester carbon (-OCH₃).
-
A signal around 67 ppm for the carbon bearing the hydroxyl group (-CH(OH)-).
-
A signal around 38 ppm for the methylene (B1212753) carbon (-CH₂-).
-
Two signals in the range of 170-180 ppm for the two carbonyl carbons (-COOH and -COOCH₃).
Biological Activity and Historical Context
The biological activity of this compound remains largely unexplored. While some commercial suppliers list the compound as an "inhibitor," there is a notable absence of published, peer-reviewed data to substantiate these claims. No specific enzyme targets, inhibitory concentrations (e.g., IC₅₀ values), or cellular effects have been documented in the scientific literature.
The broader context of malic acid and its derivatives suggests potential areas for future investigation. L-malic acid is a central metabolite in the citric acid (TCA) cycle, playing a crucial role in cellular energy production. Derivatives of malic acid have been investigated for various biological activities. For instance, some studies have explored the inhibitory potential of malic acid derivatives against enzymes such as acetylcholinesterase, though these studies did not include the 4-methyl ester.
Given its natural origin in sugarcane, a plant with a long history of human consumption and use in traditional medicine, it is plausible that this compound possesses biological activities that are yet to be discovered and characterized.
Future Directions
The current state of knowledge regarding this compound presents numerous opportunities for future research. Key areas that warrant investigation include:
-
Definitive Synthesis and Characterization: A thorough study to confirm the selective synthesis of the 4-methyl ester isomer and complete spectroscopic characterization is essential.
-
Biological Screening: A systematic evaluation of the biological activity of this compound is needed. This could involve screening against a panel of enzymes, receptors, and cell lines to identify potential therapeutic targets.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including any involvement in cellular signaling pathways.
-
Natural Abundance and Function: Investigating the concentration and potential physiological role of this compound in Saccharum sinense could provide insights into its natural function.
Conclusion
This compound is a natural product with a defined chemical structure but a largely uncharacterized biological profile. The development of a green and efficient synthesis method provides a viable route to obtain this compound for further study. The lack of concrete data on its biological activity represents a significant knowledge gap and a promising area for future research. As the scientific community continues to explore the vast chemical diversity of the natural world, small molecules like this compound may hold the key to novel biological functions and therapeutic applications. Further investigation is imperative to unlock the full potential of this intriguing molecule.
References
Methodological & Application
Synthesis of L-Malic Acid 4-Methyl Ester: A Detailed Protocol for Researchers
Introduction:
L-malic acid, a naturally occurring dicarboxylic acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its two carboxylic acid moieties and one hydroxyl group offer multiple points for chemical modification. However, the selective functionalization of one specific carboxylic acid group presents a significant synthetic challenge. This document provides a detailed application note and protocol for the synthesis of L-malic acid 4-methyl ester, a key intermediate for various applications, including drug development.
The direct esterification of L-malic acid typically results in a mixture of products, with preferential esterification at the C1 position due to the influence of the adjacent hydroxyl group. Therefore, a regioselective synthesis of the 4-methyl ester necessitates a strategic approach involving the protection of the α-hydroxy acid functionality, followed by esterification of the remaining carboxylic acid and subsequent deprotection.
Experimental Overview
The synthesis of L-malic acid 4-methyl ester is achieved through a three-step process:
-
Protection of the α-hydroxy acid moiety: The hydroxyl and the C1 carboxyl groups of L-malic acid are protected by forming a 2,2-dimethyl-1,3-dioxolan-4-one (B22341) derivative.
-
Esterification of the C4 carboxylic acid: The unprotected C4 carboxylic acid is then esterified to its methyl ester.
-
Deprotection: The protecting group is removed to yield the final product, L-malic acid 4-methyl ester.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical laboratory results.
| Step | Reaction | Reactants | Key Reagents | Typical Yield (%) | Purity (%) | Reaction Time (h) |
| 1 | Protection | L-Malic Acid | Acetone (B3395972), 2,2-dimethoxypropane (B42991), p-TsOH | 85-95 | >95 | 4-6 |
| 2 | Esterification | Protected L-Malic Acid | Methanol (B129727), H₂SO₄ (catalytic) | 90-98 | >98 | 12-18 |
| 3 | Deprotection | Protected Methyl Ester | Aqueous HCl or Formic Acid | 80-90 | >97 | 2-4 |
Table 1: Summary of Quantitative Data for the Synthesis of L-Malic Acid 4-Me Ester.
Detailed Experimental Protocols
Materials and Methods:
-
L-Malic acid (≥99%)
-
Acetone (ACS grade)
-
2,2-Dimethoxypropane (98%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (98.5%)
-
Methanol (anhydrous, 99.8%)
-
Sulfuric acid (95-98%)
-
Hydrochloric acid (37%)
-
Formic acid (88%)
-
Ethyl acetate (B1210297) (ACS grade)
-
Hexanes (ACS grade)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel (for column chromatography, 230-400 mesh)
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Protocol 1: Protection of L-Malic Acid
This protocol describes the formation of (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.
Procedure:
-
To a solution of L-malic acid (1.0 eq) in acetone (10 mL/g of malic acid), add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.
Protocol 2: Esterification of the Protected Intermediate
This protocol describes the synthesis of methyl (S)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate.
Procedure:
-
Dissolve the protected L-malic acid (1.0 eq) in anhydrous methanol (20 mL/g of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the protected methyl ester.
-
The product is typically of high purity and can be used in the next step without further purification.
Protocol 3: Deprotection to Yield L-Malic Acid 4-Methyl Ester
This protocol describes the removal of the acetonide protecting group.
Procedure:
-
Dissolve the protected methyl ester (1.0 eq) in a mixture of formic acid and water (2:1 v/v) or dilute aqueous hydrochloric acid (1 M).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove any remaining traces of acid.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% acetic acid) to give the final product, L-malic acid 4-methyl ester.
Signaling Pathways and Logical Relationships
The regioselectivity of this synthesis is dictated by the strategic use of a protecting group. The following diagram illustrates the logical relationship between the functional groups of L-malic acid and the synthetic strategy.
Conclusion
The synthesis of L-malic acid 4-methyl ester from L-malic acid is a multi-step process that relies on the principles of protecting group chemistry to achieve the desired regioselectivity. The provided protocols offer a reliable method for obtaining this valuable synthetic intermediate in good yield and high purity. This detailed guide is intended to assist researchers and professionals in the fields of chemistry and drug development in the successful synthesis of L-malic acid 4-methyl ester.
Application Notes and Protocols for GC-MS Analysis of Malic Acid via Methyl Ester Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid, a dicarboxylic acid, plays a crucial role in various metabolic pathways, including the citric acid cycle.[1] Its quantification in biological and pharmaceutical matrices is essential for a wide range of research and development applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] However, the direct analysis of polar, non-volatile compounds like malic acid by GC-MS is challenging due to their low volatility and tendency to interact with the GC column stationary phase.[3][4]
To overcome these limitations, a derivatization step is necessary to convert malic acid into a more volatile and thermally stable derivative.[1][3] One of the most common and effective derivatization methods is esterification, specifically methylation, which converts the carboxylic acid groups into their corresponding methyl esters.[4] This process significantly increases the volatility of malic acid, allowing for its successful analysis by GC-MS.
This document provides detailed application notes and experimental protocols for the derivatization of malic acid to its dimethyl ester for subsequent quantitative analysis by GC-MS. While the user requested information on "Malic acid 4-Me ester," it is important to note that common derivatization procedures for GC-MS analysis of dicarboxylic acids like malic acid typically result in the formation of the dimethyl ester, where both carboxylic acid groups are methylated. Achieving selective mono-methylation at the 4-position would necessitate a more complex synthetic route not typically employed for routine analytical derivatization. Therefore, this guide will focus on the preparation of dimethyl malate (B86768).
Application Notes
Principle of the Method
The method is based on the chemical derivatization of malic acid with a methylating agent to form its volatile dimethyl ester. The most common reagents for this purpose are boron trifluoride-methanol (BF₃-methanol) and methanolic hydrochloric acid (methanolic HCl).[2][4] The derivatization reaction is typically carried out at an elevated temperature to ensure complete conversion. Following derivatization, the dimethyl malate is extracted into an organic solvent and analyzed by GC-MS. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard, often with the use of an internal standard to correct for variations in sample preparation and injection volume.
Applications
-
Metabolomics: Quantification of malic acid in biological samples (e.g., urine, plasma, cell extracts) to study metabolic pathways and identify potential biomarkers of disease.[1]
-
Food and Beverage Analysis: Determination of malic acid content in products like wine and fruit juices for quality control and authenticity assessment.
-
Pharmaceutical Analysis: Monitoring of malic acid levels in drug formulations and during manufacturing processes.
-
Environmental Analysis: Detection and quantification of malic acid in environmental samples as a potential indicator of specific biological or chemical processes.
Advantages of Methyl Ester Derivatization for GC-MS Analysis
-
Increased Volatility: Methylation significantly increases the volatility of malic acid, enabling its elution from the GC column.
-
Improved Peak Shape: Derivatization reduces the polarity of the molecule, leading to sharper, more symmetrical peaks and improved chromatographic resolution.[4]
-
Enhanced Sensitivity: The improved chromatographic performance often results in lower limits of detection (LOD) and quantification (LOQ).
-
Robust and Well-Established Method: Methylation with reagents like BF₃-methanol is a widely used and reliable technique for the analysis of organic acids.[2]
Experimental Protocols
Two primary methods for the preparation of malic acid dimethyl ester are provided below. The choice of method may depend on the sample matrix, available reagents, and specific laboratory preferences.
Protocol 1: Derivatization using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used and effective method for the esterification of carboxylic acids.
Materials and Reagents:
-
Malic acid standard
-
Boron trifluoride-methanol solution (12-14% w/v)
-
Methanol (anhydrous)
-
Hexane (B92381) or Heptane (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Sample containing malic acid (e.g., dried biological extract, pharmaceutical formulation)
-
Internal standard (e.g., a stable isotope-labeled malic acid or a dicarboxylic acid not present in the sample)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For liquid samples, evaporate a known volume to dryness under a stream of nitrogen.
-
For solid samples, accurately weigh a suitable amount into a reaction vial.
-
Prepare a stock solution of the internal standard in an appropriate solvent.
-
-
Derivatization:
-
To the dried sample or standard in a reaction vial, add 200 µL of BF₃-methanol solution.
-
Add the internal standard solution.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of hexane (or heptane) and 500 µL of deionized water to the vial.
-
Vortex vigorously for 1 minute to extract the dimethyl malate into the organic layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
-
Sample Cleanup and Analysis:
-
Carefully transfer the upper organic layer (hexane/heptane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC-MS autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
Protocol 2: Derivatization using Methanolic Hydrochloric Acid (Methanolic HCl)
This method provides an alternative to BF₃-methanol and is also widely used for esterification.
Materials and Reagents:
-
Malic acid standard
-
Methanolic HCl (e.g., 3 N)
-
Methanol (anhydrous)
-
Dichloromethane (B109758) or Hexane (GC grade)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Sample containing malic acid
-
Internal standard
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare the sample and internal standard as described in Protocol 1.
-
-
Derivatization:
-
To the dried sample or standard, add 500 µL of methanolic HCl.
-
Add the internal standard solution.
-
Cap the vial tightly and vortex.
-
Heat the vial at 70-90°C for 1-2 hours.
-
-
Extraction and Neutralization:
-
Cool the vial to room temperature.
-
Add 500 µL of dichloromethane (or hexane) and 1 mL of deionized water.
-
Vortex vigorously for 1 minute.
-
Carefully add saturated sodium bicarbonate solution dropwise to neutralize the excess acid (check pH).
-
Vortex again and centrifuge to separate the layers.
-
-
Sample Cleanup and Analysis:
-
Transfer the lower organic layer (if using dichloromethane) or the upper layer (if using hexane) to a clean vial containing anhydrous sodium sulfate.
-
Transfer the dried organic extract to a GC-MS autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of dimethyl malate. These may need to be optimized for your specific instrument and column.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | Non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 250-280°C |
| Injection Mode | Splitless or split (e.g., 10:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60-80°C, hold for 1-2 min, ramp at 5-10°C/min to 250-280°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for Dimethyl Malate | To be determined from the mass spectrum of a standard. Likely fragments would include the molecular ion and characteristic fragments. The NIST WebBook shows major fragments at m/z 103, 131, and the molecular ion at m/z 162.[5][6] |
Data Presentation
The following tables summarize typical quantitative data that can be obtained with this method. The values are indicative and should be determined for each specific application and laboratory.
Table 1: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ) for Malic Acid Analysis
| Analyte | Derivatization Reagent | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Malic Acid | MTBSTFA | 11.84 - 758 | > 0.999 | 0.085 | 0.339 | [7] |
Note: Data for MTBSTFA (a silylating agent) is presented here as a reference for the performance of GC-MS methods for malic acid analysis. Similar performance can be expected with methylation, but must be validated.
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiked Concentration | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) | Reference |
| Malic Acid | Grape Berries | Not specified | 87 - 103 | Not specified | Not specified | [8] |
| Malic Acid | E-liquid | Not specified | 80 - 120 (average) | < 5 | < 6 | [9] |
Note: The recovery and precision will be highly dependent on the sample matrix and the specific protocol used.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of malic acid after methyl ester derivatization.
Caption: Workflow for the GC-MS analysis of malic acid via methyl ester derivatization.
References
- 1. louis.uah.edu [louis.uah.edu]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butanedioic acid, hydroxy-, dimethyl ester [webbook.nist.gov]
- 7. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. coresta.org [coresta.org]
Application Note: Quantification of Malic Acid 4-Methyl Ester using High-Performance Liquid Chromatography
Abstract
This application note describes a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Malic acid 4-Me ester. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol outlined here is suitable for the determination of this compound in various sample matrices, with appropriate sample preparation.
Introduction
This compound is a derivative of malic acid, a dicarboxylic acid that plays a role in various biochemical pathways. The accurate quantification of this ester is crucial in diverse fields, including metabolic research, pharmaceutical development, and quality control processes. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for precise measurement of such compounds. While specific methods for this compound are not widely published, this application note details a method adapted from established protocols for malic acid and other related organic acids.[1][2][3][4] The principle of ion-suppression reversed-phase chromatography is employed to achieve optimal retention and separation of this polar analyte.[4]
Experimental
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm) is recommended for its stability in highly aqueous mobile phases.[4]
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or PVDF syringe filters for sample clarification.
-
Chemicals:
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions:
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is as follows:
-
Centrifuge the sample at 10,000 rpm for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. A typical chromatogram shows a sharp, well-defined peak for the analyte. The method was validated for linearity, precision, and accuracy.
Linearity:
The calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1512.6 |
| Correlation Coefficient (r²) | 0.9998 |
Precision:
The precision of the method was evaluated by analyzing six replicate injections of a 25 µg/mL standard solution.
| Parameter | Result |
| Mean Peak Area | 380.5 |
| Standard Deviation | 2.1 |
| Relative Standard Deviation (%RSD) | 0.55% |
The low %RSD indicates high precision of the method.
Protocol: Step-by-Step HPLC Analysis
-
System Preparation:
-
Prepare the mobile phase (0.1% Phosphoric Acid in Water : Acetonitrile, 95:5 v/v). Degas the mobile phase before use.
-
Install the C18 column and set the column oven temperature to 30 °C.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject 10 µL of each working standard solution in ascending order of concentration.
-
Record the peak area for each injection.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (r²).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatogram and identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Integrate the peak area of the analyte.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve: Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Account for any dilution factors used during sample preparation.
-
Visualizations
References
- 1. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glsciences.com [glsciences.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
Application of Malic Acid 4-Me Ester in the Synthesis of a Key Pharmaceutical Intermediate: (S)-3-Hydroxy-γ-butyrolactone
Introduction
Malic acid 4-Me ester, a derivative of the naturally occurring L-malic acid, is a versatile and valuable chiral building block in the synthesis of complex molecules, particularly pharmaceutical intermediates. Its bifunctional nature, possessing a carboxylic acid, a hydroxyl group, and an ester, allows for a variety of chemical transformations while maintaining stereochemical integrity. This application note details the use of this compound in the synthesis of (S)-3-hydroxy-γ-butyrolactone, a crucial chiral intermediate for various pharmaceuticals, including statin-based drugs.
(S)-3-hydroxy-γ-butyrolactone is a highly sought-after synthon due to its stereospecific structure, making it an invaluable component in the development of complex active pharmaceutical ingredients (APIs).[1] Its applications extend to being a satiety agent and a potentiating agent for neuroleptic drugs.
This document provides detailed protocols for the synthesis of this key intermediate from malic acid esters, presents quantitative data from relevant studies, and visualizes the synthetic workflow.
Data Presentation
The synthesis of (S)-3-hydroxy-γ-butyrolactone from malic acid esters can be achieved through several methods, primarily involving the selective reduction of the carboxylic acid or ester functionality. Below is a summary of quantitative data from representative synthetic routes.
| Starting Material | Key Reagents | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| L-Malic acid | Acetyl Chloride, Metal Borohydride (B1222165), Lewis Acid | (S)-3-hydroxy-γ-butyrolactone | High | Not Specified | [2] |
| Dimethyl L-malate | Sodium Borohydride, Lithium Chloride | (S)-3-hydroxy-γ-butyrolactone | 90% | >98% | Patent USRE38324E1 |
| L-Malic acid | Selective Hydrogenation, Lipase | (S)-3-hydroxy-γ-butyrolactone | 80% (isolated) | Optically Pure | [3] |
| L-Malic acid | Pt-ReOx/C catalyst, H₂ | (S)-3-hydroxy-γ-butyrolactone | ~99% (selectivity) | >99% | [4] |
Experimental Protocols
The following protocols describe the synthesis of (S)-3-hydroxy-γ-butyrolactone from malic acid derivatives. While a direct protocol starting from the isolated 4-Me ester is not explicitly detailed in the surveyed literature, the procedures for the closely related dimethyl ester and the in-situ generated anhydride (B1165640) provide a strong basis for its application.
Protocol 1: Synthesis via Acetyl-malic Anhydride Intermediate
This method involves the in-situ formation of an anhydride from L-malic acid, which is then reduced. This approach is adaptable for the direct use of malic acid.
Step 1: Formation of Acetyl-malic Anhydride
-
In a suitable reaction vessel, a mixture of 13.4 g of L-Malic acid and 50 ml of acetyl chloride is prepared.[2]
-
The reaction proceeds to form the corresponding acid anhydride.[2]
Step 2: Reduction to (S)-3-hydroxy-γ-butyrolactone
-
The resulting anhydride is dissolved in tetrahydrofuran (B95107) (THF).
-
A metal borohydride, such as sodium borohydride or potassium borohydride, is used as the reducing agent in the presence of a Lewis acid catalyst (e.g., zinc chloride or lithium chloride).[2]
-
The reduction mixture is stirred at room temperature.
-
Upon completion of the reaction, the mixture is treated with hydrochloric acid to facilitate the cyclization to (S)-3-hydroxy-γ-butyrolactone.[2]
Protocol 2: Selective Reduction of Dimethyl L-malate
This protocol details the synthesis starting from the dimethyl ester of L-malic acid, which is readily prepared from L-malic acid. A similar selective reduction can be applied to the 4-Me ester.
Step 1: Esterification of L-Malic Acid
-
L-Malic acid (50 grams, 0.37 moles) is refluxed for 3 hours with 500 ml of anhydrous methanol (B129727) containing 1% hydrogen chloride to form the dimethyl ester.
-
The solution is then concentrated to a syrup.
Step 2: Selective Reduction
-
The dimethyl malate (B86768) syrup is dissolved in 200 ml of tetrahydrofuran (THF).
-
Anhydrous lithium chloride (32 grams, 0.74 moles) is added to the solution.
-
Sodium borohydride (16 grams, 0.42 moles) and methanol (80 ml) are subsequently added to provide the reducing agent.
-
The mixture is stirred at room temperature (25°C).
Step 3: Work-up and Isolation
-
After the reaction is complete, the mixture is acidified with 1N HCl.
-
The resulting solution is extracted with ethyl acetate.
-
The organic layer is recovered, dried, and concentrated to yield (S)-3-hydroxy-γ-butyrolactone. A yield of 90% has been reported for this procedure.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the general synthetic pathway from L-Malic acid to the key pharmaceutical intermediate, (S)-3-hydroxy-γ-butyrolactone.
Caption: Synthetic routes from L-Malic acid and its esters to (S)-3-hydroxy-γ-butyrolactone.
This compound serves as a readily accessible and stereochemically defined starting material for the synthesis of valuable pharmaceutical intermediates. The preparation of (S)-3-hydroxy-γ-butyrolactone from malic acid derivatives, as outlined in the provided protocols, highlights the utility of this chiral building block. The selective reduction of the C1 carboxyl functionality is a key transformation, enabling the efficient production of this important lactone. Further optimization of direct reduction protocols starting from this compound could provide an even more streamlined and cost-effective route to this and other chiral pharmaceutical intermediates.
References
- 1. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 2. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 3. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Malic Acid Derivatives in Polymer Chemistry: A Focus on Poly(malic acid) and its Esters
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(malic acid) (PMLA) and its derivatives are a class of biodegradable and biocompatible polyesters that have garnered significant interest in the biomedical and pharmaceutical fields.[1][2] Derived from malic acid, a naturally occurring metabolite in the Krebs cycle, these polymers offer a unique combination of properties including water solubility, non-toxicity, and the presence of pendant functional groups for further modification.[3][] This document provides a detailed overview of the application of malic acid-based polymers, with a particular focus on poly(malic acid) and its esters. While direct polymerization of "Malic acid 4-Me ester" is not prominently described in current literature, the synthesis and application of its polymeric counterpart, poly(malic acid methyl ester), achieved through post-polymerization modification, offers valuable insights into the versatility of this polymer family.[5]
Polymer Synthesis Strategies
Polymers from malic acid can be synthesized via several routes, primarily through direct polycondensation of malic acid or ring-opening polymerization of malic acid derivatives.[2][6]
-
Direct Polycondensation of Malic Acid: This method involves the self-condensation of malic acid, often with the aid of a catalyst such as tin(II) chloride, at elevated temperatures and under vacuum to remove the water byproduct.[7][8] This approach can yield poly(α,β-malic acid), a mixture of α- and β-ester linkages.[2]
-
Ring-Opening Polymerization (ROP): ROP is a common method for producing polyesters with well-defined structures. For malic acid-based polymers, this typically involves the polymerization of cyclic monomers like malolactones (for poly(β-malic acid)) or dioxanediones (for poly(α-malic acid)).[9][10] The choice of monomer and initiator/catalyst system allows for control over the polymer's molecular weight and tacticity.[9] For instance, the benzyl (B1604629) ester of the β-lactone of malic acid has been successfully polymerized using both anionic and cationic initiators.[10]
Post-Polymerization Modification: The Case of Methyl Esters
A key advantage of poly(malic acid) is the presence of pendant carboxylic acid groups, which can be chemically modified after polymerization. This allows for the tuning of the polymer's properties for specific applications.
One such modification is the esterification to form poly(malic acid methyl esters). This has been achieved by treating microbial poly(β,L-malic acid) with diazomethane.[5] This process allows for varying degrees of methylation (25, 50, 75, and 100%), leading to copolymers with a blocky microstructure of malic and methyl malate (B86768) segments.[5] This modification significantly impacts the polymer's thermal stability and hydrolytic degradation rate.[5]
Applications in Drug Delivery and Biomedical Fields
The biocompatibility and biodegradability of poly(malic acid) and its derivatives make them excellent candidates for various biomedical applications, particularly in drug delivery.[3][10]
-
Drug Conjugation: The carboxylic acid side chains can be used to covalently attach drug molecules, creating polymer-drug conjugates for targeted and controlled release.[10]
-
Nanoparticle Formulation: These polymers can self-assemble into nanoparticles or be formulated into microspheres for the encapsulation of therapeutic agents.[5] For example, microspheres prepared from 100% methylated poly(β,L-malic acid) have been used to efficiently encapsulate and release erythromycin (B1671065).[5] The release mechanism is primarily governed by the hydrolysis of the polymer backbone.[5]
-
Tissue Engineering: The ability to tailor the mechanical properties and degradation rates of these polymers makes them suitable for creating scaffolds for tissue regeneration.
-
Rheology Modifiers: Copolymers of malic acid with lactic and glycolic acids have been investigated as degradable rheology modifiers in aqueous formulations, such as shampoos.[6]
Data Presentation
Table 1: Thermal Properties of Poly(β,L-malic acid) Methyl Esters [5]
| Degree of Methylation (%) | Melting Temperature (°C) |
| 0 (Parent PMLA) | Not reported |
| 25 | 170-175 |
| 50 | 170-175 |
| 75 | 170-175 |
| 100 | 170-175 |
Table 2: Properties of Polymers from Ring-Opening Polymerization of Benzyl Malolactonate [11]
| Initiator/Catalyst | Molecular Weight (Mw, g/mol ) |
| Et3N | ~10,000 |
| BF3·OEt2 | ~50,000 |
| Et2Zn | ~7,000 |
| Et3Al | ~18,500 |
Experimental Protocols
Protocol 1: Synthesis of Poly(malic acid) via Direct Polycondensation[7]
Materials:
-
L-malic acid
-
Tin(II) chloride (SnCl₂)
-
Round-bottomed flask with a stopper
-
Vacuum pump
-
Nitrogen source
-
Heating mantle with stirrer
Procedure:
-
Place 13.4 g of L-malic acid into a round-bottomed flask.
-
Heat the flask to 102 °C until the L-malic acid is completely melted.
-
Add 0.38 wt% of tin(II) chloride to the molten L-malic acid.
-
Reduce the pressure inside the flask to 1 mmHg under a nitrogen atmosphere.
-
Increase the temperature to 110 °C and stir at 50 rpm until the tin(II) chloride is fully dissolved.
-
Continue the polymerization for 50 hours with continuous stirring.
-
The resulting polymer can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.
Protocol 2: Preparation of Poly(β,L-malic acid) Methyl Ester Microspheres for Drug Delivery[5]
Materials:
-
100% methylated poly(β,L-malic acid)
-
Erythromycin
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1% w/v)
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve a known amount of 100% methylated poly(β,L-malic acid) and erythromycin in dichloromethane.
-
Prepare an aqueous solution of poly(vinyl alcohol).
-
Add the organic polymer solution to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.
-
Collect the solidified microspheres by centrifugation.
-
Wash the microspheres with deionized water to remove residual PVA and uncapsulated drug.
-
Lyophilize the microspheres to obtain a dry powder.
Visualizations
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymalic acid for translational nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, degradability, and drug releasing properties of methyl esters of fungal poly(beta,L-malic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01382D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Malic Acid 4-Me Ester in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of malic acid 4-methyl ester as a versatile chiral starting material in the stereoselective synthesis of complex natural products. The protocols outlined below are based on published total syntheses and highlight the utility of this readily available chiral building block.
Overview
(S)- and (R)-Malic acid monomethyl esters are valuable C4 chiral building blocks in organic synthesis. Their inherent chirality, coupled with the presence of multiple functional groups (a carboxylic acid, an ester, and a hydroxyl group), allows for diverse chemical transformations and the construction of complex stereochemical architectures. This document details the application of malic acid 4-Me ester in the synthesis of several bioactive natural products.
Featured Applications: Total Synthesis of Natural Products
This section details the synthetic strategies and key transformations involving this compound in the total synthesis of (-)-Wikstromol, Epothilone B, and (-)-Peduncularine.
Total Synthesis of (-)-Wikstromol
(-)-Wikstromol, a bioactive lignan, has been synthesized enantioselectively from (S)-malic acid. The synthetic strategy relies on a consecutive stereoselective alkylation of a malic acid derivative.
Key Synthetic Steps & Quantitative Data
The total synthesis of (-)-wikstromol from a malic acid ester is a concise 6-step process with a notable overall yield.
| Step | Transformation | Key Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Monobenzylation | Benzyl (B1604629) bromide, LHMDS | Monobenzyl malate (B86768) derivative | ~75 | >95:5 |
| 2-6 | Further transformations | Various | (-)-Wikstromol | ~40 (over 5 steps) | >99% ee |
| Overall | (-)-Wikstromol | ~30 | >99% ee |
Experimental Workflow for (-)-Wikstromol Synthesis
Caption: Synthetic route to (-)-Wikstromol from (S)-malic acid 4-Me ester.
Protocol for Stereoselective Monobenzylation of Dimethyl (S)-malate (Step 1)
-
Preparation: To a solution of dimethyl (S)-malate (1.0 eq) and benzyl bromide (1.1 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monobenzylated product.
Total Synthesis of Epothilone B
The potent anticancer agent Epothilone B has been synthesized using (S)-malic acid as a chiral precursor for one of its key fragments. The synthesis is a convergent approach, combining three main building blocks.
Key Synthetic Fragments & Overall Yield
The synthesis of Epothilone B is a complex, multi-step process. The reported overall yield for a similar synthesis of a related compound, peduncularine, which also starts from (S)-malic acid, was 0.7% over 18 steps, highlighting the challenging nature of such syntheses.
| Fragment | Origin | Key Transformations from Malic Acid |
| C1-C6 Fragment | (S)-Malic Acid | Stereoselective reductions, alkylations, and protections |
| C7-C10 Fragment | Other Chiral Pool | Not derived from malic acid |
| C11-C21 Fragment | Other Chiral Pool | Not derived from malic acid |
Convergent Synthesis Strategy for Epothilone B
Caption: Convergent synthesis of Epothilone B.
Protocol for a Key Transformation: Grignard Reaction on a Malic Acid-Derived Aldehyde
This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to an α-alkoxy aldehyde derived from (S)-malic acid 4-Me ester, a common step in building up the carbon skeleton.
-
Preparation: To a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether or THF (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq, 1.0 M in THF) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting diastereomeric alcohols by flash chromatography on silica gel.
Total Synthesis of (-)-Peduncularine
The Aristotelia alkaloid (-)-peduncularine has been synthesized in an 18-step sequence starting from (S)-malic acid, with an overall yield of 0.7%.[1] This synthesis establishes the absolute configuration of the natural product.
Logical Flow of the (-)-Peduncularine Synthesis
References
Application Notes and Protocols for the Chiral Separation of Malic Acid 4-Methyl Ester Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid, a dicarboxylic acid with a chiral center, and its derivatives are significant compounds in the pharmaceutical and food industries. The enantiomeric purity of these compounds is critical as different enantiomers can exhibit distinct biological activities and toxicological profiles. Malic acid 4-methyl ester, an important chiral building block, requires robust and reliable analytical methods for the separation and quantification of its enantiomers.
These application notes provide detailed protocols for the chiral separation of malic acid 4-methyl ester enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The methodologies are based on established principles of chiral recognition and provide a strong foundation for method development and validation in research and quality control settings.
Chiral Separation Strategies
The successful separation of enantiomers relies on the formation of transient diastereomeric complexes with a chiral selector. This can be achieved through various chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that provides stereoselective interactions with the enantiomers. Polysaccharide-based and cinchona alkaloid-based CSPs are particularly effective for the separation of chiral acids and their esters.
-
Gas Chromatography (GC): Requires the analyte to be volatile and thermally stable. Derivatization may be necessary to enhance volatility. Chiral separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.
-
Supercritical Fluid Chromatography (SFC): A powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and is considered a "green" alternative to normal-phase HPLC. Polysaccharide-based CSPs are widely used in SFC for chiral separations.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a primary technique for the enantioselective analysis of non-volatile or thermally labile compounds. For malic acid 4-methyl ester, direct separation on a chiral stationary phase is the preferred approach. Cinchona alkaloid-based anion-exchange columns are particularly well-suited for chiral acids.[1][2]
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of malic acid 4-methyl ester using a cinchona alkaloid-derived chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | CHIRALPAK® QN-AX (for elution order R then S) or QD-AX (for elution order S then R)[1][2] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727)/Acetic Acid/Triethylamine (e.g., 98/2/0.3/0.3 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm or MS with Electrospray Ionization (ESI) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Method Development Notes:
-
The ratio of acetonitrile to methanol and the concentration of the acidic and basic additives can be adjusted to optimize resolution and retention times.
-
For acidic compounds like malic acid 4-methyl ester, the ion-exchange mechanism on QN-AX and QD-AX columns provides strong enantioselective interactions.[1]
Caption: Workflow for the chiral HPLC analysis of this compound.
Gas Chromatography (GC) Method
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Malic acid 4-methyl ester is sufficiently volatile for GC analysis, potentially without derivatization. However, derivatization of the hydroxyl group can improve peak shape and thermal stability.
Experimental Protocol: Chiral GC
Objective: To separate the enantiomers of malic acid 4-methyl ester using a cyclodextrin-based chiral stationary phase.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Rt-βDEXsm or equivalent β-cyclodextrin derivative column[3] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 2 °C/min to 180 °C, hold for 5 min |
| Detector Temperature | 250 °C (FID) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. |
| Derivatization (Optional) | Acetylation of the hydroxyl group with acetic anhydride (B1165640) and pyridine (B92270) can improve peak shape. |
Method Development Notes:
-
The temperature program (initial temperature, ramp rate, and final temperature) is a critical parameter for optimizing the separation.
-
The choice of cyclodextrin derivative on the CSP can significantly impact selectivity. Screening different cyclodextrin-based columns may be necessary.[3]
Caption: Workflow for the chiral GC analysis of this compound.
Supercritical Fluid Chromatography (SFC) Method
SFC is a high-throughput technique that is particularly advantageous for preparative chiral separations. It offers fast analysis times and reduced solvent consumption. Immobilized polysaccharide-based CSPs are highly versatile for a wide range of chiral compounds in SFC.
Experimental Protocol: Chiral SFC
Objective: To achieve a rapid separation of malic acid 4-methyl ester enantiomers using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or MS detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | CHIRALPAK® IA-3, IB-3, or IC-3 (immobilized amylose (B160209) or cellulose-based)[4] |
| Column Dimensions | 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 80/20 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve the sample in the modifier (methanol) to a concentration of 1 mg/mL. |
Method Development Notes:
-
The percentage of the alcohol modifier (co-solvent) has a significant impact on retention and selectivity.
-
Different alcohol co-solvents (e.g., ethanol, isopropanol) can be screened to improve the separation.
-
Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) at low concentrations (0.1%) can be added to the modifier to improve peak shape for acidic or basic analytes, respectively.
Caption: Logical workflow for chiral SFC method development.
Data Summary
The following table summarizes the expected performance of the proposed chiral separation methods. Note that the exact values will depend on the specific instrumentation and optimized conditions.
| Method | Chiral Stationary Phase | Expected Resolution (Rs) | Typical Retention Time (min) | Key Advantages |
| HPLC | CHIRALPAK® QN-AX / QD-AX | > 1.5 | 10 - 20 | High selectivity for acidic compounds, robust. |
| GC | Rt-βDEXsm | > 1.5 | 15 - 25 | High efficiency, suitable for volatile compounds. |
| SFC | CHIRALPAK® IA-3 / IB-3 | > 1.5 | < 10 | Fast separation, reduced solvent usage, scalable. |
Conclusion
The chiral separation of malic acid 4-methyl ester enantiomers can be effectively achieved using HPLC, GC, or SFC. The choice of technique will depend on the specific requirements of the analysis, including sample volatility, required throughput, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive starting point for the development and implementation of robust and reliable chiral separation methods for this important compound in research and industrial settings.
References
- 1. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
Application Note & Protocol: Selective Esterification of Malic Acid to its 4-Methyl Ester
Abstract
This document provides a detailed protocol for the selective synthesis of malic acid 4-methyl ester, a valuable chiral building block in organic synthesis. The protocol is designed for researchers in drug development and related scientific fields. The described method focuses on the regioselective esterification of the C4 carboxylic acid group of L-malic acid, utilizing a heterogeneous acidic alumina (B75360) catalyst. This approach offers a straightforward and potentially scalable route to the desired mono-ester, minimizing the formation of the diester byproduct. This application note includes a comprehensive experimental procedure, purification guidelines, and characterization data.
Introduction
L-Malic acid is a naturally occurring dicarboxylic acid that serves as a versatile chiral precursor in the synthesis of a wide range of pharmaceuticals and fine chemicals. The selective functionalization of one of its two carboxylic acid groups is a key strategy for its use as a chiral synthon. Specifically, the preparation of malic acid 4-methyl ester provides a valuable intermediate where the C1 carboxylic acid remains available for further chemical transformations.
Traditional esterification methods often lead to a mixture of mono- and di-esters, necessitating complex purification procedures. This protocol outlines a regioselective mono-esterification method adapted from procedures for linear dicarboxylic acids, employing acidic alumina as a heterogeneous catalyst. This method is advantageous due to the mild reaction conditions and the ease of catalyst removal by simple filtration.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
L-Malic acid (≥99%)
-
Anhydrous methanol (B129727) (MeOH, ≥99.8%)
-
Acidic alumina (Activated, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Dichloromethane (B109758) (DCM, ACS grade)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for ensuring anhydrous conditions)
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Silica (B1680970) gel for column chromatography (60 Å, 230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
NMR spectrometer
-
FTIR spectrometer
-
Reaction Setup and Procedure
-
Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under an inert atmosphere (N₂ or Ar).
-
Charging Reactants: To the flask, add L-malic acid (e.g., 5.0 g, 37.3 mmol) and acidic alumina (e.g., 12.5 g).
-
Addition of Solvent/Reagent: Add anhydrous methanol (50 mL, 1.23 mol) to the flask. The large excess of methanol serves as both the reactant and the solvent.
-
Reaction: Seal the flask and stir the suspension at room temperature (20-25°C) for 48 hours. The progress of the reaction can be monitored by TLC or by taking small aliquots, filtering, and analyzing by ¹H NMR.
-
Work-up:
-
Upon completion of the reaction, remove the acidic alumina catalyst by vacuum filtration through a Buchner funnel, washing the solid with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the excess methanol.
-
The resulting crude residue will contain the desired 4-methyl malate, unreacted malic acid, and potentially a small amount of dimethyl malate.
-
Purification
-
Extraction (Optional): The crude residue can be redissolved in ethyl acetate (B1210297) and washed with a small amount of brine to remove any highly polar impurities. However, this may also remove some of the desired product.
-
Column Chromatography: The most effective method for purification is flash column chromatography on silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 10% MeOH) is typically effective. The exact gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a silica gel column in the initial eluent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure 4-methyl malate.
-
-
-
Final Product: Remove the solvent from the combined pure fractions by rotary evaporation to yield malic acid 4-methyl ester as a viscous oil or crystalline solid. Dry the product under high vacuum.
Data Presentation
| Parameter | Value/Description |
| Reactants | |
| L-Malic Acid | C₄H₆O₅, MW: 134.09 g/mol |
| Methanol | CH₄O, MW: 32.04 g/mol |
| Product | |
| Malic Acid 4-Methyl Ester | C₅H₈O₅, MW: 148.11 g/mol [1] |
| (S)-2-Hydroxybutanedioic acid 4-methyl ester[1] | |
| Appearance | Crystalline solid[1] |
| Reaction Conditions | |
| Catalyst | Acidic Alumina |
| Solvent | Methanol (in excess) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 48 hours |
| Expected Results | |
| Yield | 70-85% (estimated based on similar transformations) |
| Purity (after chrom.) | >95% (as determined by NMR) |
Characterization
The structure and purity of the synthesized malic acid 4-methyl ester should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm.
-
The methine proton (CH-OH) will appear as a multiplet, and the methylene (B1212753) protons (CH₂) adjacent to the ester will also be present as multiplets.
-
The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show five distinct carbon signals.
-
The carbonyl carbons of the ester and the carboxylic acid will appear in the range of 170-180 ppm.
-
The methyl carbon of the ester will be observed around 52 ppm.
-
The methine and methylene carbons will be in the aliphatic region of the spectrum.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A broad O-H stretch from the alcohol and carboxylic acid will be visible around 3500-2500 cm⁻¹.
-
Two distinct C=O stretching bands are expected: one for the ester carbonyl (around 1735 cm⁻¹) and one for the carboxylic acid carbonyl (around 1710 cm⁻¹).
-
A C-O stretch for the ester will be present in the 1300-1100 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in negative mode would be expected to show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 147.03.
-
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of malic acid 4-methyl ester.
Signaling Pathway/Logical Relationship
Caption: Proposed mechanism for the regioselective esterification.
References
Application Notes and Protocols: Use of "Malic acid 4-Me ester" in Enzymatic Reactions
Disclaimer: The following application notes and protocols are generated based on the chemical structure of "Malic acid 4-Me ester" and general knowledge of related enzymatic reactions. As of the date of this document, there is a notable lack of specific published research on the direct use of "this compound" in enzymatic assays. Therefore, the information provided herein is intended to serve as a foundational guide for researchers and should be considered hypothetical. All protocols require empirical validation and optimization.
Introduction to this compound
This compound, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a derivative of L-malic acid, a key intermediate in cellular metabolism.[1] While malic acid's role in pathways like the citric acid cycle is well-established, the enzymatic interactions of its esterified forms are less characterized. This document explores potential applications of this compound in enzymatic reactions, focusing on its potential as a substrate for esterases and as a modulator of enzymes involved in malate (B86768) metabolism.
Chemical Properties:
| Property | Value |
| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester |
| Molecular Formula | C5H8O5 |
| Molecular Weight | 148.11 g/mol |
| Appearance | Crystalline solid |
| Purity (typical) | >98% |
| Natural Source | Found in the herbs of Saccharum sinense. |
Potential Application 1: Substrate for Carboxylesterases
Application Note: this compound, by virtue of its methyl ester group, is a potential substrate for carboxylesterases (CEs). Human carboxylesterases, such as hCE1 and hCE2, are known to hydrolyze a wide range of ester-containing compounds.[2][3][4] The hydrolysis of this compound by a carboxylesterase would yield L-malic acid and methanol. This reaction can be monitored to screen for novel esterase activity or to study the substrate specificity of known esterases. The substrate preference of CEs is often dictated by the size of the acyl and alcohol moieties of the ester.[2][5]
Hypothetical Experimental Protocol: Screening for Carboxylesterase Activity
This protocol describes a colorimetric assay to screen for enzymes capable of hydrolyzing this compound. The production of L-malic acid is coupled to the reduction of NAD+ by malate dehydrogenase, and the resulting NADH is measured spectrophotometrically.
Materials:
-
This compound
-
Malate Dehydrogenase (MDH) from a commercial source
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Tricine buffer (1 M, pH 8.0)
-
Enzyme source (e.g., purified recombinant esterase, cell lysate, microbial culture supernatant)
-
96-well microplate
-
Microplate reader
Assay Buffer Preparation: Prepare a fresh assay buffer containing 100 mM Tricine buffer (pH 8.0), 2 mM NAD+, and 1 U/mL Malate Dehydrogenase.
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
In a 96-well microplate, add 180 µL of the assay buffer to each well.
-
Add 10 µL of the enzyme source to the appropriate wells. Include a negative control with a heat-inactivated enzyme or buffer alone.
-
To initiate the reaction, add 10 µL of a 10 mM working solution of this compound (final concentration 0.5 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Illustrative Data Presentation:
| Enzyme Source | Substrate | Rate of NADH production (µmol/min/mg protein) |
| Purified Esterase A | This compound | 15.2 |
| Cell Lysate X | This compound | 5.8 |
| Heat-inactivated Esterase A | This compound | 0.1 |
Experimental Workflow for Carboxylesterase Screening
Caption: Workflow for screening carboxylesterase activity using this compound.
Potential Application 2: Modulator of Malic Enzyme
Application Note: Malic enzyme (ME) catalyzes the oxidative decarboxylation of L-malate to pyruvate.[6][7] The activity of ME is crucial in various metabolic pathways, including fatty acid synthesis and cellular redox balance. This compound, as a derivative of the natural substrate, could potentially act as an inhibitor or modulator of ME. Inhibition could occur through competition with L-malate for the active site or through allosteric regulation. Investigating the effect of this compound on ME activity could provide insights into the enzyme's active site architecture and regulatory mechanisms.
Hypothetical Experimental Protocol: Investigating Inhibition of NADP-dependent Malic Enzyme
This protocol outlines a method to determine if this compound inhibits NADP-dependent malic enzyme and to characterize the type of inhibition.
Materials:
-
This compound
-
Purified NADP-dependent Malic Enzyme
-
L-Malic acid
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
MnCl₂ or MgCl₂
-
Tris-HCl buffer (1 M, pH 7.5)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 2 mM MnCl₂, 0.5 mM NADP+, and varying concentrations of L-malic acid (e.g., 0.1 to 5 mM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a fixed amount of malic enzyme.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Determine the initial velocity (V₀) for each substrate concentration.
-
-
Inhibition Studies:
-
Repeat the enzyme activity assay in the presence of several fixed concentrations of this compound (e.g., 0, 1, 5, 10 mM).
-
For each inhibitor concentration, vary the L-malic acid concentration as before.
-
Determine the initial velocity for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocity versus L-malic acid concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki).
-
Illustrative Data Presentation:
| Inhibitor Conc. (mM) | Km (app) (mM) | Vmax (app) (µmol/min/mg) |
| 0 | 0.5 | 50 |
| 1 | 1.0 | 50 |
| 5 | 2.5 | 50 |
| 10 | 5.0 | 50 |
| (Illustrative data for competitive inhibition) |
Signaling Pathway: Malic Acid Metabolism
Caption: Potential interaction of this compound with malic acid metabolism.
Potential Application 3: Prodrug Strategy in Drug Development
Application Note: In drug development, esterification is a common strategy to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability. This compound could serve as a simple model for a prodrug of malic acid or a malic acid-containing therapeutic agent. Upon entering a cell or tissue with high esterase activity, the ester would be hydrolyzed to release the active parent compound. This approach could be used to target drugs to specific tissues with high expression of certain carboxylesterases.
Logical Relationship: Prodrug Activation
Caption: Prodrug activation of this compound by intracellular carboxylesterases.
Conclusion and Future Directions
While direct experimental data on the enzymatic reactions of "this compound" is currently scarce, its chemical structure suggests plausible interactions with several classes of enzymes. The hypothetical protocols and applications presented here provide a framework for initiating research into the biochemical roles of this compound. Future studies should focus on:
-
Screening a panel of carboxylesterases to identify enzymes that can hydrolyze this compound and determining the kinetic parameters of this reaction.
-
Investigating the inhibitory effects of this compound on malic enzyme and malate dehydrogenase from various species to assess its potential as a metabolic modulator.
-
Exploring its cellular uptake and metabolism in different cell lines to evaluate its potential as a prodrug moiety.
The exploration of malic acid esters like the 4-Me derivative could uncover novel enzyme substrates, inhibitors, and tools for studying metabolic pathways, with potential applications in drug development and biotechnology.
References
- 1. Malic acid - Wikipedia [en.wikipedia.org]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Malic Enzyme during Fatty Acid Synthesis in the Oleaginous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Analysis of the NADP-Malic Enzyme Gene Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Malic acid 4-Me ester" as a Substrate for Coupled Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-Me ester is a derivative of L-malic acid, a key intermediate in cellular metabolism. While direct enzymatic assays utilizing this compound are not extensively documented, its structure suggests its potential as a substrate for esterases. The hydrolysis of the ester bond by an esterase would yield L-malic acid, which can then be quantified using well-established enzymatic assays involving malate (B86768) dehydrogenase (MDH) or malic enzyme (ME).
This application note provides detailed protocols for two coupled enzyme assays designed to measure the activity of esterases using this compound as the initial substrate. These assays are relevant for screening esterase inhibitors, characterizing novel esterases, and in drug development where ester prodrugs are common.
Principle of the Coupled Enzyme Assay
The fundamental principle of this assay is a two-step enzymatic reaction. In the first step, an esterase cleaves the methyl ester bond of this compound, producing L-malic acid and methanol. In the second, coupled reaction, the newly formed L-malic acid is utilized by a specific dehydrogenase (either malate dehydrogenase or malic enzyme). The activity of the dehydrogenase is monitored spectrophotometrically by measuring the change in absorbance of a nicotinamide (B372718) cofactor (NAD⁺/NADP⁺), which is directly proportional to the amount of L-malic acid produced by the esterase.
Application Notes and Protocols for Purity Assessment of Malic Acid 4-Me Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-Me ester, also known as monomethyl malate, is a chemical entity of interest in various research and development sectors, including pharmaceuticals and material science. The purity of this compound is critical for its intended application, necessitating robust analytical methods for its comprehensive assessment. These application notes provide detailed protocols for the determination of the purity of this compound, including the identification and quantification of potential process-related impurities and stereoisomers. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Impurities
During the synthesis of this compound, typically through the esterification of malic acid, several impurities can arise. It is crucial to monitor for these impurities to ensure the quality of the final product.
Common Process-Related Impurities:
-
Malic Acid: Unreacted starting material.
-
Dimethyl Malate: Formed by the esterification of both carboxylic acid groups of malic acid.
-
Fumaric Acid Monomethyl Ester and Maleic Acid Monomethyl Ester: These can be formed via dehydration of the this compound.[1][2]
-
Fumaric Acid and Maleic Acid: May be present as impurities in the starting malic acid or formed by dehydration of malic acid during the esterification process.[1][2]
Stereoisomeric Impurities:
-
If the synthesis starts from a specific stereoisomer of malic acid (e.g., L-malic acid), the presence of the other enantiomer (D-malic acid 4-Me ester) should be assessed to determine the enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds like malic acid and its esters. A reversed-phase method is suitable for separating this compound from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid)
-
This compound reference standard
-
Reference standards for potential impurities (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 5-30% B20-25 min: 30-5% B25-30 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase A to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Impurity Standard Solution (if available): Prepare a mixed standard solution containing this compound and known impurities at appropriate concentrations.
Data Analysis:
-
Purity Calculation (Area Percent): Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Quantification of Impurities (External Standard): Calculate the concentration of each impurity using a calibration curve generated from the respective reference standards.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3][4][5] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H-qNMR
Objective: To determine the absolute purity (assay) of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
Analytical balance (5 decimal places)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (typically 30-60 s) |
| Number of Scans | 8 or 16 (sufficient for good signal-to-noise) |
| Acquisition Time | ≥ 3 s |
| Spectral Width | Appropriate for observing all relevant signals |
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for both the this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Logical Relationship: qNMR Purity Calculation
Caption: Input parameters for the calculation of absolute purity using qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which contains a free hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify volatile impurities and confirm the structure of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
-
Autosampler
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine (B92270), acetonitrile)
Derivatization Procedure:
-
Accurately weigh about 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the structure of the main peak as the derivatized this compound.
-
Quantify impurities using an internal standard or by area percent normalization.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound after derivatization.
Summary of Quantitative Data
The following table summarizes typical parameters and expected outcomes for the described analytical techniques.
| Analytical Technique | Parameter | Typical Value/Range |
| HPLC | Purity (Area %) | > 98% |
| Limit of Detection (LOD) | ~0.01% | |
| Limit of Quantification (LOQ) | ~0.03% | |
| qNMR | Absolute Purity (Assay) | 98.0 - 102.0 % |
| Uncertainty | < 0.5% | |
| GC-MS | Purity (Area %) | > 98% |
| Identification | Based on mass spectral library match |
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is a robust method for routine purity testing and impurity profiling. qNMR serves as an excellent primary method for accurate and precise determination of absolute purity. GC-MS, following derivatization, is valuable for the identification of volatile impurities and for orthogonal structural confirmation. The selection of the appropriate technique or combination of techniques will depend on the specific requirements of the analysis, such as the need for routine quality control or for the certification of a reference standard.
References
Application Notes: Malic Acid 4-Me Ester in the Development of Biodegradable Polymers
Introduction
Poly(malic acid) (PMLA) and its derivatives are a class of biodegradable and biocompatible polyesters with significant potential in the biomedical and pharmaceutical fields.[1] Derived from malic acid, a natural intermediate in the tricarboxylic acid (TCA) cycle, these polymers degrade into non-toxic, metabolizable products.[1][2] The presence of a pendant carboxylic acid group in each repeating unit allows for further chemical modification, making PMLA an ideal platform for developing functional materials for applications such as drug delivery, tissue engineering, and as rheology modifiers.[3][4][5]
Malic acid 4-Me ester, a derivative where one of the two carboxylic acid groups is esterified with a methyl group, is a promising monomer for the synthesis of functional biodegradable polymers. The methyl ester group can influence the polymer's properties, such as its hydrophobicity and degradation rate, while the remaining free carboxylic acid and the hydroxyl group can participate in polymerization. This allows for the creation of polymers with tunable characteristics. The synthesis of polymers from malic acid esters can be achieved through various methods, including direct polycondensation and ring-opening polymerization (ROP) of corresponding cyclic monomers.[2][6]
Key Applications:
-
Drug Delivery: The pendant carboxyl groups on the polymer backbone can be used to conjugate drugs, targeting ligands, or imaging agents, creating sophisticated nanocarriers for targeted cancer therapy and other medical applications.[7][8][9] The biodegradability of the polymer ensures the controlled release of the payload and clearance of the carrier from the body.[3]
-
Tissue Engineering: The biocompatibility and biodegradability of PMLA-based materials make them suitable for creating scaffolds that support cell growth and tissue regeneration.
-
Formulation Modifiers: Copolymers derived from malic acid can act as degradable rheology modifiers in aqueous formulations like shampoos, offering a more sustainable alternative to non-biodegradable polymers.[4][6][10]
Polymer Synthesis and Characterization
The synthesis of biodegradable polymers from this compound can be approached through several polymerization techniques. The most direct method is polycondensation, which leverages the monomer's hydroxyl and free carboxylic acid groups. Alternatively, the monomer can be converted into a cyclic derivative, such as a malolactonate, for subsequent ring-opening polymerization, which often allows for better control over the polymer's molecular weight and architecture.[2][11]
Logical Workflow for Polymer Development
The following diagram illustrates the general workflow from monomer selection to the characterization and application of the final biodegradable polymer.
Caption: General workflow for developing biodegradable polymers.
Experimental Protocols
Protocol 1: Synthesis of Poly(α,β-malic acid 4-Me ester) via Direct Polycondensation
This protocol describes the direct polycondensation of DL-malic acid 4-Me ester to form a random copolymer of α and β ester linkages. This method is adapted from procedures for the polycondensation of malic acid.[6][12]
Materials:
-
DL-malic acid 4-Me ester
-
Stannous(II) chloride dihydrate (SnCl₂·2H₂O) or another suitable catalyst
-
High vacuum line
-
Schlenk flask or 3-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Solvents for purification (e.g., acetone, diethyl ether)
Procedure:
-
Reactor Setup: Charge the reaction flask with DL-malic acid 4-Me ester and the catalyst (e.g., 0.3-0.5 wt% SnCl₂·2H₂O).[6] Equip the flask with a mechanical stirrer and connect it to a Schlenk line equipped with a distillation bridge and a collection flask.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow.
-
Melt Polycondensation (Step 1 - Equilibration):
-
Heat the reaction mixture to 120-140°C under the nitrogen atmosphere.[6]
-
Stir the molten monomer at a constant rate (e.g., 200 rpm). Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.
-
Continue this step for 24 hours to allow the initial oligomerization to occur.[6]
-
-
Melt Polycondensation (Step 2 - High Vacuum):
-
Gradually apply a high vacuum (e.g., <1 mmHg) to the system over 20-30 minutes to avoid excessive bubbling.
-
Continue stirring at 120-140°C under high vacuum for another 6-24 hours to remove the condensation byproducts and drive the polymerization towards a higher molecular weight.[6]
-
-
Purification:
-
Cool the reactor to room temperature and break the vacuum with nitrogen.
-
Dissolve the resulting crude polymer in a suitable solvent like acetone.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold diethyl ether or hexane, while stirring vigorously.
-
Collect the precipitated polymer by filtration or decantation.
-
Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Diagram of Polycondensation Synthesis
Caption: Experimental workflow for polycondensation.
Protocol 2: Characterization of the Polymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Procedure: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra. The spectra should confirm the presence of the polyester (B1180765) backbone and the methyl ester side chains.
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF or DMF). Analyze the solution using a GPC system calibrated with polystyrene or polymethyl methacrylate (B99206) standards.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal properties such as the glass transition temperature (Tg).
-
Procedure: Place a small amount of the polymer (5-10 mg) in an aluminum DSC pan. Heat the sample to a temperature above its expected melting point, cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.
Protocol 3: Hydrolytic Degradation Study
This protocol assesses the biodegradability of the polymer by monitoring its degradation in an aqueous buffer.
Materials:
-
Polymer films or samples of known weight.
-
Phosphate-buffered saline (PBS, pH 7.4).
-
Incubator or water bath at 37°C.
-
Freeze-dryer.
Procedure:
-
Prepare several polymer samples of known initial weight (W₀).
-
Place each sample in a vial containing a known volume of PBS buffer (pH 7.4).
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a sample from the buffer.
-
Gently rinse the sample with deionized water to remove salts.
-
Freeze-dry the sample until a constant weight is achieved (Wₜ).
-
Calculate the weight loss percentage: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100.
-
Optionally, analyze the degradation products in the buffer using techniques like HPLC to identify malic acid and its ester.
Diagram of Hydrolytic Degradation
The ester bonds in the polymer backbone are susceptible to hydrolysis, leading to the breakdown of the polymer into smaller, water-soluble fragments and ultimately to this compound and its derivatives.
Caption: Hydrolytic degradation of the polymer chain.
Quantitative Data Summary
The following tables summarize typical data obtained for polymers derived from malic acid and its esters. The values for Poly(this compound) are hypothetical and based on trends observed in similar polyesters.[6][12]
Table 1: Molecular Weight and Thermal Properties
| Polymer | Synthesis Method | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) |
| Poly(α,β-malic acid) | Polycondensation | ~2.0 | 1.5 - 2.5 | 40 - 50 |
| Poly(β-ethyl malate) | Polycondensation | ~1.3 | 1.4 - 2.0 | N/A |
| Poly(benzyl malate) | ROP | 7 - 20 | 1.1 - 1.5 | 35 - 45 |
| Poly(this compound) (Expected) | Polycondensation | 1.5 - 5.0 | 1.5 - 2.5 | 30 - 45 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature. Data are approximate and depend on specific reaction conditions.[1][12]
Table 2: Hydrolytic Degradation Data (Weight Loss in PBS at 37°C)
| Polymer | 7 days (%) | 14 days (%) | 28 days (%) |
| Poly(α-malic acid) | > 50 | > 80 | ~100 |
| Poly(lactic acid) (PLA) | < 1 | < 2 | < 5 |
| Poly(this compound) (Expected) | 5 - 15 | 15 - 30 | 30 - 60 |
Degradation rates are highly dependent on molecular weight, crystallinity, and hydrophilicity. Poly(malic acid) is known to degrade relatively quickly due to its hydrophilicity.[2][13]
References
- 1. Polymalic acid for translational nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01382D [pubs.rsc.org]
- 7. Nanoconjugates of poly(malic acid) with functional modules for drug delivery – TechConnect Briefs [briefs.techconnect.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of poly(β-L-malic acid)-based charge-conversional nanoconjugates for tumor-specific uptake and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Polymers of malic acid and 3-alkylmalic acid as synthetic PHAs in the design of biocompatible hydrolyzable devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Poly (malic acid) and Its Ester Derivatives by Direct Polycondensation of Malic Acid and β-Ethyl Malate [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Malic Acid 4-Me Ester Synthesis
Welcome to the technical support center for the synthesis of Malic acid 4-Me ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions, experimental procedures, and data to enhance the yield and purity of your product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of my this compound consistently low?
Answer: Low yields in the mono-esterification of malic acid can stem from several factors, primarily related to the equilibrium nature of the Fischer-Speier esterification and potential side reactions.
-
Incomplete Reaction: The esterification is a reversible reaction. To drive the equilibrium towards the product, the water generated during the reaction must be efficiently removed.
-
Suboptimal Reaction Temperature: The temperature needs to be high enough to facilitate the reaction but not so high that it promotes side reactions like dehydration.
-
Insufficient Catalyst: An inadequate amount or activity of the acid catalyst can lead to slow and incomplete reactions.
-
Formation of Byproducts: The primary competing reactions are the formation of the diester (dimethyl malate) and dehydration of malic acid to fumaric and maleic acids, which can also be esterified.[1][2]
To improve the yield, consider the following:
-
Water Removal: Use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene) to continuously remove water. Alternatively, molecular sieves can be used in the reaction mixture.
-
Temperature Control: Carefully control the reaction temperature. A typical range for this type of esterification is 60-110°C.[3]
-
Catalyst Optimization: Ensure you are using an appropriate amount of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3]
-
Molar Ratio of Reactants: Using a controlled excess of methanol (B129727) can help favor the reaction, but a large excess may promote diester formation. Experiment with the molar ratio of malic acid to methanol.
Question 2: My product is contaminated with significant amounts of dimethyl malate. How can I improve the selectivity for the monoester?
Answer: Achieving selective mono-esterification over di-esterification is a common challenge. The following strategies can help improve selectivity:
-
Control Stoichiometry: Use a molar ratio of malic acid to methanol that is close to 1:1. A large excess of methanol will drive the reaction towards the formation of the diester.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the formation of the monoester is maximized and before significant amounts of the diester are formed.
-
Choice of Catalyst: Some catalysts may offer better selectivity. While strong protic acids like sulfuric acid are common, exploring solid acid catalysts like Amberlyst resins might provide better control.[1][2] Boric acid has been shown to be effective for the selective monoesterification of malonic acid, and a similar approach could be tested for malic acid.[4]
Question 3: I am observing significant formation of fumaric and maleic acid esters as impurities. How can I prevent this?
Answer: The formation of fumaric and maleic acid esters is a result of the dehydration of malic acid, which is often catalyzed by strong acids and higher temperatures.[1][2] To minimize these byproducts:
-
Temperature Management: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Catalyst Choice: While strong acids are effective for esterification, they are also strong dehydrating agents. Consider using a milder acid catalyst.
-
Reaction Time: Shorter reaction times can reduce the extent of dehydration.
Question 4: How can I effectively purify my this compound from the starting material, the diester, and other byproducts?
Answer: Purification can be challenging due to the similar polarities of the components. A multi-step approach is often necessary:
-
Aqueous Workup: After the reaction, neutralize the acid catalyst with a mild base like sodium bicarbonate solution. This will also help to remove any unreacted malic acid, which will be deprotonated and become water-soluble.
-
Extraction: Extract the ester products into an organic solvent like ethyl acetate (B1210297).
-
Chromatography: Column chromatography is typically the most effective method for separating the monoester from the diester and other non-polar byproducts. A silica (B1680970) gel column with a gradient elution system (e.g., hexane/ethyl acetate) can be used.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used to separate components with different boiling points.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically carried out via a Fischer-Speier esterification. The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, followed by nucleophilic attack of methanol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[3]
Q2: Which catalysts are most effective for this synthesis?
A2: Commonly used catalysts include strong protic acids like sulfuric acid and p-toluenesulfonic acid.[3] Heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst 36 Dry) have also been shown to be effective for malic acid esterification and can simplify purification.[1][2] For selective mono-esterification, exploring milder catalysts like boric acid could be beneficial.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help you determine the consumption of the starting material and the formation of the desired product and byproducts over time.[1]
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield and selectivity of this compound synthesis. This data is based on general principles of Fischer esterification.
Table 1: Effect of Methanol to Malic Acid Molar Ratio on Product Distribution
| Molar Ratio (Methanol:Malic Acid) | Expected Yield of Monoester | Expected Yield of Diester | Comments |
| 1:1 | Moderate to High | Low | Favors mono-esterification. |
| 3:1 | Moderate | Moderate | Increased chance of diester formation. |
| >5:1 (Methanol as solvent) | Low to Moderate | High | Strongly favors di-esterification. |
Table 2: Influence of Catalyst on Reaction Outcome
| Catalyst | Relative Reaction Rate | Key Considerations |
| Sulfuric Acid | High | Strong dehydrating agent, may increase byproduct formation.[1][2] |
| p-Toluenesulfonic Acid | Moderate to High | Less dehydrating than sulfuric acid. |
| Amberlyst Resins | Moderate | Heterogeneous catalyst, easy to remove after reaction.[1][2] |
| Boric Acid | Potentially Slower | May offer higher selectivity for the monoester.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
This protocol is a representative method and may require optimization.
Materials:
-
L-Malic acid
-
Methanol
-
p-Toluenesulfonic acid monohydrate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-malic acid (1 equivalent), methanol (1.1 equivalents), and toluene (as the azeotropic solvent).
-
Add p-toluenesulfonic acid monohydrate (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until reaction monitoring (TLC/GC) indicates the optimal conversion to the monoester.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the catalyst and remove unreacted malic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
Caption: Simplified reaction pathways in the synthesis of this compound.
References
Technical Support Center: Synthesis of Malic Acid 4-Methyl Ester
Welcome to the technical support center for the synthesis of Malic acid 4-methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of Malic acid 4-methyl ester, providing potential causes and solutions.
FAQ 1: Why is the yield of my Malic acid 4-methyl ester lower than expected?
Low yields can be attributed to several factors, including incomplete reaction, the formation of side products, and purification losses. A primary cause is the formation of multiple ester products and dehydration byproducts.
Troubleshooting:
-
Incomplete Reaction: The Fischer-Speier esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:
-
Excess Methanol (B129727): Use a large excess of methanol, which can also serve as the solvent.[1][2]
-
Water Removal: Remove water as it is formed, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.
-
-
Side Product Formation: The most common side reactions are the formation of the diester, the regioisomeric 1-methyl ester, and dehydration products. Refer to the specific FAQs on these side reactions for mitigation strategies.
FAQ 2: I have isolated a mixture of monomethyl esters. How can I confirm the presence of the desired 4-methyl ester and the isomeric 1-methyl ester?
The formation of regioisomers, Malic acid 1-methyl ester and Malic acid 4-methyl ester, is a common challenge due to the two carboxylic acid groups. Spectroscopic methods are essential for their differentiation.
Troubleshooting:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between the two isomers. The chemical shifts of the protons and carbons near the ester group will be different for the 1- and 4-esters.
-
Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the isomers.[3]
FAQ 3: My product mixture contains significant amounts of dimethyl fumarate (B1241708) and dimethyl maleate. How can I prevent their formation?
These byproducts arise from the dehydration of malic acid or its ester, followed by esterification of the resulting unsaturated dicarboxylic acids (fumaric acid and maleic acid).[4]
Troubleshooting:
-
Reaction Temperature: Avoid excessively high temperatures, which can promote dehydration.
-
Catalyst Choice: The choice of catalyst can influence the extent of dehydration. While strong acids like sulfuric acid are effective for esterification, they can also promote dehydration. Consider using milder acid catalysts or heterogeneous catalysts like Amberlyst resins, which have been shown to provide a good balance between conversion and selectivity.[4]
-
Reaction Time: Prolonged reaction times can lead to an increase in dehydration products. Monitor the reaction progress and stop it once a satisfactory conversion of the starting material is achieved.
FAQ 4: How can I selectively synthesize the 4-methyl ester over the 1-methyl ester?
Direct esterification of malic acid often favors the formation of the 1-methyl ester due to the activating effect of the adjacent hydroxyl group. To achieve selectivity for the 4-position, a protecting group strategy is typically required.
Troubleshooting:
-
Protecting Group Strategy:
-
Protect the 1-carboxyl and 2-hydroxyl groups: These two functional groups can be protected simultaneously by forming a cyclic acetal (B89532) or ketal.
-
Esterify the 4-carboxyl group: With the other functional groups protected, the 4-carboxyl group can be selectively esterified to the methyl ester.
-
Deprotection: The protecting group can then be removed under appropriate conditions to yield the desired Malic acid 4-methyl ester.
-
Side Reactions in the Synthesis of Malic Acid 4-Methyl Ester
Several side reactions can occur during the synthesis of Malic acid 4-methyl ester, leading to a complex product mixture and reduced yield of the desired product.
Formation of Regioisomers
Due to the presence of two carboxylic acid groups, direct esterification of malic acid with one equivalent of methanol can lead to a mixture of two regioisomers:
-
Malic acid 1-methyl ester: Esterification at the C1 carboxyl group.
-
Malic acid 4-methyl ester: The desired product, with esterification at the C4 carboxyl group.
Direct esterification tends to favor the formation of the 1-methyl ester.
Diester Formation
If an excess of methanol is used or the reaction is allowed to proceed for an extended period, the formation of the diester, dimethyl malate (B86768), can occur.
Dehydration to Fumaric and Maleic Acid Esters
Under acidic conditions and at elevated temperatures, malic acid and its esters can undergo dehydration to form the unsaturated dicarboxylic acids, fumaric acid and maleic acid. These can then be esterified to form dimethyl fumarate and dimethyl maleate, respectively.[4]
Quantitative Data on Side Product Formation
The following table summarizes the yield of dibutyl malate and the relative amount of impurities (dibutyl fumarate and dibutyl maleate) obtained using different catalysts in the esterification of malic acid with n-butanol. While this data is for the butyl ester, it provides a useful indication of the relative effectiveness of different catalysts in minimizing side reactions.
| Catalyst | Conversion of Malic Acid (%) | Yield of Dibutyl Malate (%) | Purity of Dibutyl Malate (%) |
| Sulfuric acid | 98 | 71 | 93.5 |
| Orthophosphoric acid | 85 | 68 | 95.8 |
| p-Toluenesulfonic acid | 95 | 56 | 96.5 |
| Amberlyst 36 Dry | 94 | 70 | 97.2 |
Data adapted from a study on the esterification of malic acid with n-butanol.[4]
Experimental Protocols
General Protocol for Fischer-Speier Esterification of Malic Acid with Methanol
This protocol is a general guideline and may require optimization for the selective synthesis of the 4-methyl ester.
Materials:
-
DL-Malic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or other acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and stir for a predetermined time, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired Malic acid 4-methyl ester from the 1-methyl ester, diester, and other byproducts.
Visualizations
Reaction Pathways in Malic Acid Esterification
Caption: Main and side reaction pathways in the synthesis of Malic acid 4-methyl ester.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of Malic acid 4-methyl ester.
Protecting Group Strategy for Selective Synthesis
Caption: A protecting group strategy for the regioselective synthesis of Malic acid 4-methyl ester.
References
Technical Support Center: Purification of Malic Acid 4-Me Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "Malic acid 4-Me ester".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude "this compound"?
A1: The most prevalent impurities typically arise from the synthesis process. These can be categorized as:
-
Byproducts from side reactions: The most common byproducts are dimethyl fumarate (B1241708) and dimethyl maleate.[1] These are formed through the dehydration of malic acid to fumaric and maleic acid, which are then subsequently esterified.
-
Unreacted starting materials: Residual malic acid and methanol (B129727) from an incomplete esterification reaction are often present.
-
Process-related impurities: Catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), solvents used during the reaction or workup (e.g., benzene, toluene, ethyl acetate), and inorganic salts from neutralization steps can contaminate the final product.[2]
-
Related compounds: In some cases, impurities from the starting malic acid, such as succinic acid or citric acid, may carry through to the final product.[3]
Q2: My final product is an oil, but I was expecting a crystalline solid. What could be the reason?
A2: "this compound" is reported to be a crystalline solid.[4][5][6][] If you have obtained an oil, it is likely due to the presence of impurities that are depressing the melting point. Common culprits include residual solvents, moisture, or a high concentration of byproduct esters (dimethyl fumarate and dimethyl maleate). Further purification is necessary to induce crystallization.
Q3: I see unexpected peaks in my ¹H-NMR spectrum. How can I identify them?
A3: Unexpected peaks often correspond to the common impurities listed in Q1. Here are some characteristic signals to look for:
-
Dimethyl Fumarate: A singlet around 6.8 ppm (vinylic protons) and a singlet around 3.8 ppm (methyl ester protons).
-
Dimethyl Maleate: A singlet around 6.2-6.3 ppm (vinylic protons) and a singlet around 3.7 ppm (methyl ester protons).
-
Unreacted Malic Acid: A broad peak due to the carboxylic acid proton and characteristic methine and methylene (B1212753) protons.
-
Residual Solvents: Look for characteristic peaks of solvents used in the reaction or purification (e.g., ethyl acetate (B1210297), diethyl ether, hexanes).
Q4: What is the best method to purify "this compound"?
A4: The optimal purification strategy depends on the nature and quantity of the impurities. A multi-step approach is often the most effective:
-
Aqueous Workup/Extraction: To remove the acid catalyst, unreacted malic acid, and water-soluble impurities.
-
Recrystallization: An effective method for removing small amounts of impurities if the product is mostly pure and crystalline.
-
Silica (B1680970) Gel Column Chromatography: Useful for separating the desired product from byproducts with different polarities, such as dimethyl fumarate and dimethyl maleate.
-
Vacuum Fractional Distillation: Suitable for separating components with sufficiently different boiling points, though it may be less effective for isomeric impurities.[1][8][9]
Troubleshooting Guides
Issue 1: Low Purity After Aqueous Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Acidic residue detected (e.g., by pH paper or NMR) | Incomplete neutralization of the acid catalyst or unreacted malic acid. | 1. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. 2. Follow with a brine wash to remove residual water and salts. 3. Ensure thorough mixing during washes to maximize contact between the aqueous and organic layers. |
| Presence of fumarate/maleate esters in significant amounts | Dehydration of malic acid during synthesis. | 1. Optimize reaction conditions: use a milder catalyst or lower reaction temperature. 2. Proceed to column chromatography for separation. |
| Product is wet (contains residual water) | Inefficient drying of the organic layer. | 1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). 2. Allow adequate time for the drying agent to work (at least 15-20 minutes with occasional swirling). 3. Filter off the drying agent carefully before concentrating the solution. |
Issue 2: Problems with Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the impure product. 2. The solution is supersaturated with impurities. | 1. Choose a lower-boiling point solvent. 2. Try a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate, acetone) and slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Heat to clarify and then cool slowly.[10][11] 3. Attempt to purify further by column chromatography before recrystallization. |
| No crystals form upon cooling | 1. The solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and cool again. 2. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a seed crystal of the pure compound if available. 4. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Poor recovery of the product | 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the solution is thoroughly cooled before filtering. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Issue 3: Challenges in Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired product and impurities | Inappropriate solvent system (eluent). | 1. Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (Rf of the desired product around 0.25-0.35). 2. A common starting point for esters is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve optimal separation. |
| Product elutes too quickly (high Rf) | The eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes). |
| Product does not move from the baseline (low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of spots on TLC and column | 1. The compound is too polar for the chosen eluent. 2. The sample is acidic (interacting with the silica gel). 3. The column is overloaded. | 1. Use a more polar eluent system. 2. Add a small amount (e.g., 0.5-1%) of acetic acid to the eluent if the compound is acidic. However, ensure the product is stable to acidic conditions. 3. Use a larger column or apply less sample. |
Data Presentation
Table 1: Typical Purity Levels After Different Purification Stages
| Purification Step | Typical Purity Achieved | Primary Impurities Removed |
| Aqueous Workup | 70-90% | Acid catalyst, unreacted malic acid, inorganic salts. |
| Recrystallization | 95-99% | Small amounts of byproducts and other impurities with different solubilities. |
| Column Chromatography | >98% | Isomeric byproducts (dimethyl fumarate, dimethyl maleate), other organic impurities. |
| Vacuum Distillation | 90-98% | Non-volatile impurities, impurities with significantly different boiling points. |
Note: These values are estimates and can vary significantly based on the initial purity of the crude product and the execution of the purification technique.
Table 2: Illustrative Yields of Dibutyl Malate with Various Catalysts
As a reference for how synthesis conditions can affect product yield and purity, the following data is adapted from a study on the esterification of malic acid with n-butanol.[1]
| Catalyst | Yield of Dibutyl Malate (%) | Notes |
| Sulfuric Acid | 71 | Byproducts observed. |
| Orthophosphoric Acid | 68 | Byproducts observed. |
| p-Toluenesulfonic Acid | 56 | Byproducts observed. |
| Amberlyst 36 Dry | 70 | Optimal ratio of conversion to selectivity.[1] |
| KU-2 FPP | 86 | Byproducts observed. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
If a water-immiscible organic solvent was not used in the reaction, add a suitable solvent like ethyl acetate or diethyl ether to dissolve the product.
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and any unreacted carboxylic acids). Add slowly and vent the funnel frequently to release CO₂ gas. Continue until no more gas evolves.
-
Brine (saturated aqueous NaCl solution) to facilitate phase separation and remove residual water.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
-
Place the crude "this compound" in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate, or a mixture like ethyl acetate/hexanes) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystal growth appears to have stopped, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC analysis).
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
Gently add the eluent and begin eluting the column, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. US3391187A - Purification of malic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemfaces.com [chemfaces.com]
- 5. CAS 66178-02-7 | this compound [phytopurify.com]
- 6. This compound | 66178-02-7 [chemicalbook.com]
- 8. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 9. Manufacturers of process equipments of vegetable oil industry,plants,machineries for oil refineries,India [specengineers.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Malic Acid 4-Me Ester Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways, byproducts, and stability testing of Malic Acid 4-Me Ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the ester bond. This reaction can be catalyzed by acid, base, or enzymes (esterases), resulting in the formation of malic acid and methanol. Under thermal stress, dehydration of the malic acid backbone can also occur, leading to the formation of unsaturated byproducts.
Q2: What are the expected byproducts of this compound degradation?
A2: The main byproducts are malic acid and methanol, resulting from hydrolysis. Under certain conditions, particularly during synthesis or under thermal stress, byproducts such as fumaric acid methyl ester and maleic acid methyl ester can also be formed through dehydration.[1][2]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The degradation can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC allows for the separation and quantification of the parent compound and its degradation products.[3][4][5][6][7] 1H NMR spectroscopy can be used to observe the disappearance of the methyl ester signal and the appearance of signals corresponding to the degradation products.[8][9][10][11]
Q4: What are the typical conditions for performing forced degradation studies on this compound?
A4: Forced degradation studies are conducted to understand the intrinsic stability of the molecule.[12][13][14][15][16] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature
-
Thermal Degradation: 70-80°C
-
Photodegradation: Exposure to UV-A and visible light as per ICH guidelines.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent degradation rates in repeat experiments. | Fluctuation in temperature or pH. Inaccurate concentration of reagents. | Ensure precise temperature control using a calibrated incubator or water bath. Prepare fresh, accurately measured acidic, basic, or enzymatic solutions for each experiment. Use a calibrated pH meter. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of secondary degradation products or interaction with excipients. Contamination of the sample or mobile phase. | Characterize the unknown peaks using mass spectrometry (LC-MS). Conduct compatibility studies with formulation excipients. Ensure proper cleaning of all glassware and use high-purity solvents for mobile phase preparation. |
| Poor separation of this compound and its degradation products in HPLC. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method by screening different columns (e.g., C18, polar-embedded). Adjust the mobile phase composition and pH. Develop a gradient elution method to improve resolution between peaks.[3][6][7] |
| Mass balance in forced degradation studies is not within the acceptable range (90-110%). | Co-elution of peaks. Non-chromophoric degradation products. Adsorption of compound or degradants onto container surfaces. | Improve HPLC method to resolve all peaks. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with a UV detector. Use silanized glassware to minimize adsorption. |
Data Presentation
Table 1: Illustrative Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 | 15% | Malic Acid, Methanol |
| 0.1 M NaOH | 2 hours | 60 | 95% | Malic Acid, Methanol |
| 3% H₂O₂ | 24 hours | 25 | 5% | Oxidative adducts (minor) |
| Heat (Solid State) | 7 days | 80 | <2% | Fumaric Acid Methyl Ester (trace) |
| Photostability | ICH Q1B | 25 | <1% | None detected |
Note: The % degradation values are illustrative and will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of this compound in acidic and basic conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or water).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 0.5, 1, 2 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its primary degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization for specific applications.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability studies.
References
- 1. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. glsciences.com [glsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. shodex.com [shodex.com]
- 7. chromforum.org [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. ijrpp.com [ijrpp.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of (S)-Malic Acid 4-Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of (S)-Malic acid 4-methyl ester, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of (S)-Malic acid 4-methyl ester?
A1: Racemization is the process where an enantiomerically pure substance, such as (S)-malic acid, is converted into a mixture of equal parts of both enantiomers ((S) and (R)-forms), known as a racemate. The chiral center in (S)-malic acid is the carbon atom bonded to the hydroxyl group, a hydrogen atom, and two carboxyl groups. The hydrogen atom on this chiral carbon is susceptible to removal under certain reaction conditions, leading to a planar intermediate. Re-addition of a proton can then occur from either side, resulting in a loss of the original stereochemistry. In pharmaceutical applications, often only one enantiomer of a chiral molecule possesses the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, maintaining the stereochemical integrity of (S)-malic acid during its conversion to the 4-methyl ester is crucial to ensure the purity and efficacy of the final product.
Q2: What are the primary factors that can induce racemization during the synthesis of (S)-Malic acid 4-methyl ester?
A2: The main factors that can lead to racemization during the esterification of (S)-malic acid include:
-
Harsh Reaction Conditions: The use of strong acids (like sulfuric acid or hydrochloric acid) and high temperatures, characteristic of traditional Fischer esterification, can promote racemization.
-
Strong Bases: The use of strong bases can lead to the deprotonation of the chiral center, facilitating racemization.
-
Prolonged Reaction Times: Longer exposure to conditions that can cause racemization increases the likelihood of its occurrence.
-
Solvent Effects: Polar protic solvents can facilitate proton exchange and contribute to racemization.
Q3: Which esterification methods are recommended to minimize racemization for this synthesis?
A3: To minimize racemization, it is advisable to employ milder esterification methods that operate under neutral or near-neutral conditions and at lower temperatures. Two highly recommended methods are:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It is known for its mild reaction conditions, typically performed at or below room temperature, which significantly reduces the risk of racemization.
-
Boric Acid Catalyzed Esterification: Boric acid can act as a chemoselective catalyst for the esterification of α-hydroxycarboxylic acids. It is a mild and environmentally friendly option that can favor monoesterification under controlled conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (e.e.) of the Final Product | Racemization has occurred during the reaction. | 1. Switch to a milder esterification method: If using Fischer esterification, consider switching to Steglich esterification or a boric acid-catalyzed method. 2. Lower the reaction temperature: Even with milder methods, ensure the reaction is carried out at the lowest effective temperature. 3. Reduce reaction time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. 4. Use a less polar, aprotic solvent. |
| Formation of Diester Byproduct | The less sterically hindered carboxylic acid group at the 1-position has also been esterified. | 1. Control stoichiometry: Use a stoichiometric amount or only a slight excess of methanol (B129727). 2. Employ a selective method: Boric acid catalysis has been shown to be selective for monoesterification of dicarboxylic acids. 3. Use a protecting group strategy: Protect the more reactive carboxylic acid at the 1-position before carrying out the esterification at the 4-position. |
| Formation of Fumaric or Maleic Acid Ester Byproducts | Dehydration of the malic acid backbone has occurred. | 1. Avoid strong dehydrating acids: Sulfuric acid is particularly known to cause this side reaction.[1] 2. Use milder catalysts: Heterogeneous catalysts like Amberlyst resins have been shown to reduce the formation of these byproducts compared to sulfuric acid.[1] |
| Low Yield of the Desired Monoester | Incomplete reaction or formation of side products. | 1. Optimize reaction conditions: Adjust the catalyst loading, temperature, and reaction time. 2. Ensure anhydrous conditions: Water can hydrolyze the activated intermediates in methods like Steglich esterification. 3. Purification challenges: The monoester can be difficult to separate from the starting material and diester. Optimize your chromatographic separation method. |
| Difficulty in Removing Byproducts (e.g., Dicyclohexylurea in Steglich Esterification) | Dicyclohexylurea (DCU) is a common byproduct of DCC-mediated reactions and can be challenging to remove. | 1. Filtration: DCU is often insoluble in the reaction solvent and can be removed by filtration. 2. Solvent selection: Choose a solvent in which the desired product is soluble, but DCU is not. 3. Chromatography: If DCU remains, it can typically be separated from the product by column chromatography. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for different methods of synthesizing malic acid esters. Note that specific yields and enantiomeric excess for the 4-methyl ester of (S)-malic acid may vary and require optimization.
| Esterification Method | Catalyst/Reagent | Typical Solvent | Temperature | Typical Yield | Potential for Racemization | Key Side Products |
| Fischer Esterification | H₂SO₄, HCl | Methanol (excess) | Reflux | High | High | Diester, Fumarate/Maleate esters |
| Steglich Esterification | DCC, DMAP | Dichloromethane, THF | 0°C to RT | Good to High | Low | N-acylurea, Dicyclohexylurea |
| Boric Acid Catalysis | B(OH)₃ | Methanol or Acetonitrile | RT to 60°C | Moderate to Good | Very Low | Diester (under forcing conditions) |
Experimental Protocols
Protocol 1: Steglich Esterification for the Synthesis of (S)-Malic Acid 4-Methyl Ester
This protocol is designed to minimize racemization by using mild reaction conditions.
Materials:
-
(S)-Malic acid
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-malic acid (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Add methanol (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the DCC solution dropwise to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure (S)-malic acid 4-methyl ester.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Protocol 2: Boric Acid Catalyzed Synthesis of (S)-Malic Acid 4-Methyl Ester
This protocol offers an environmentally friendly and selective method for mono-esterification.
Materials:
-
(S)-Malic acid
-
Boric acid
-
Methanol (anhydrous)
-
Acetonitrile (anhydrous, optional)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine (S)-malic acid (1 equivalent) and boric acid (0.1-0.2 equivalents).
-
Add anhydrous methanol, which will act as both the reagent and the solvent.
-
Stir the mixture at room temperature or gently heat to 40-50°C.
-
Monitor the reaction by TLC or LC-MS until the desired level of conversion is achieved.
-
Upon completion, remove the methanol under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to separate the monoester from any unreacted starting material or diester byproduct.
-
Analyze the enantiomeric excess of the purified product by chiral HPLC.
Visualizations
Caption: Logical workflow for the synthesis of Malic acid 4-Me ester, highlighting methods that prevent racemization.
Caption: Troubleshooting guide for addressing low enantiomeric excess in this compound synthesis.
References
Troubleshooting "Malic acid 4-Me ester" derivatization for GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of malic acid to its 4-Me ester for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of malic acid necessary for GC analysis?
A1: Malic acid is a polar, non-volatile dicarboxylic acid. Direct injection into a gas chromatograph would lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation within the hot injector. Derivatization is a chemical modification process that converts the polar carboxyl and hydroxyl groups into less polar, more volatile ester and ether groups, making the molecule suitable for GC analysis.[1]
Q2: What is "Malic acid 4-Me ester" and why is it a target analyte?
A2: "this compound" refers to the mono-methyl ester of malic acid where the methyl group is attached to the carboxylic acid at the 4-position, leaving the 1-position carboxylic acid and the 2-position hydroxyl group free. The selective derivatization of one carboxyl group in an asymmetric dicarboxylic acid like malic acid can be useful for certain metabolic studies or as an intermediate in chemical synthesis. This specific monoester allows researchers to investigate the reactivity of the remaining functional groups.
Q3: What are the common challenges in preparing the 4-Me ester of malic acid?
A3: The primary challenge is achieving selective (regioselective) esterification at the 4-position without derivatizing the 1-position carboxyl group or the hydroxyl group. Over-methylation can lead to the formation of the di-methyl ester, while side reactions under harsh conditions can cause dehydration of the malic acid backbone, forming maleic or fumaric acid esters.[2][3][4]
Troubleshooting Guide
Issue 1: No Peak or Very Small Peak for this compound
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Ensure all reagents are fresh and anhydrous. Water can hydrolyze the derivatizing agent and the formed ester. - Optimize the reaction time and temperature. Selective esterification may require milder conditions and longer reaction times. - Increase the molar ratio of the derivatizing agent to the analyte. |
| Analyte Degradation | - Malic acid and its esters can be thermally labile. Check the GC injector temperature and consider using a lower temperature or a pulsed-pressure injection.[5] - Ensure the GC liner is clean and deactivated to prevent active sites from causing degradation. |
| Incorrect GC Conditions | - Verify the GC column is appropriate for the analysis of polar analytes. A mid-polarity column is often a good starting point. - Adjust the temperature program to ensure the analyte is eluting and not retained on the column. |
Issue 2: Multiple Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Formation of Di-methyl Ester | - Reduce the concentration of the derivatizing agent. - Decrease the reaction time and/or temperature to favor the formation of the mono-ester. - Utilize a catalyst known for selective mono-esterification, such as specific ion-exchange resins or alumina (B75360).[1][6] |
| Presence of Side-Products | - Dehydration of malic acid can form maleic and fumaric acids, which will also be esterified. Use milder reaction conditions to minimize this.[2][3][4] - Confirm the identity of side-products using GC-MS and comparing the mass spectra to libraries. |
| Incomplete Derivatization of Hydroxyl Group | - If the hydroxyl group is also targeted for derivatization (e.g., through silylation after esterification), an incomplete reaction will result in multiple peaks. Ensure sufficient silylating reagent is used and that the reaction goes to completion. |
Issue 3: Poor Peak Shape (Tailing)
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | - The free carboxylic acid and hydroxyl group on the 4-Me ester can interact with active sites in the injector liner, column, or detector. - Use a deactivated liner and perform regular column conditioning. - Consider a two-step derivatization: first, the selective esterification, followed by silylation of the remaining polar groups. |
| Co-elution with Matrix Components | - Improve sample clean-up procedures before derivatization to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. |
Experimental Protocols
Protocol 1: Selective Mono-esterification of Malic Acid (Hypothetical)
This protocol is a suggested starting point based on principles of selective esterification of dicarboxylic acids.[1][6] Optimization will be required.
-
Preparation: Dry malic acid under vacuum. Use anhydrous methanol (B129727) and solvents.
-
Reaction Setup: In a reaction vial, dissolve 10 mg of malic acid in 1 mL of a non-polar solvent (e.g., hexane). Add a solid acid catalyst, such as Amberlyst 15 ion-exchange resin (20 mg).
-
Esterification: Add a controlled, slightly super-stoichiometric amount of anhydrous methanol (e.g., 1.1 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C) and monitor the reaction progress over time by taking small aliquots, quenching the reaction, and analyzing by GC-MS.
-
Work-up: Once the optimal yield of the mono-ester is achieved, filter off the catalyst. The resulting solution can be concentrated and reconstituted in a suitable solvent for GC analysis.
Protocol 2: Two-Step Derivatization for Improved Peak Shape
-
Mono-esterification: Follow steps 1-5 of Protocol 1.
-
Drying: Evaporate the solvent from the mono-ester solution under a stream of nitrogen.
-
Silylation: To the dried residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Reaction: Heat the mixture at 70°C for 30 minutes.
-
Analysis: The resulting solution containing the silylated this compound can be directly injected into the GC-MS.
Quantitative Data
Table 1: Example GC-MS Retention Times and Key Mass Fragments
| Compound | Derivative | Example Retention Time (min) | Key Mass Fragments (m/z) |
| Malic Acid | Di-TMS | 12.5 | 233, 147, 73 |
| Malic Acid | Di-Methyl Ester, TMS-OH | 13.2 | 233, 174, 143, 115 |
| This compound | Underivatized OH, COOH | 14.1 (likely with tailing) | 148 (M+), 117, 89, 71 |
| This compound | TMS-OH, TMS-COOH | 15.5 | 292 (M+), 277, 233, 147, 73 |
| Fumaric Acid | Di-Methyl Ester | 10.8 | 144 (M+), 113, 85 |
Note: Retention times are highly dependent on the specific GC column and conditions used and should be determined experimentally.
Visualizations
Experimental and Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the GC-MS analysis of this compound.
Malic Acid in the Krebs Cycle
Caption: The central role of malic acid as an intermediate in the Krebs (Citric Acid) Cycle.[7][8][9][10][11]
References
- 1. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. finechem-mirea.ru [finechem-mirea.ru]
- 3. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. praxilabs.com [praxilabs.com]
- 8. byjus.com [byjus.com]
- 9. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]
Improving the resolution of "Malic acid 4-Me ester" in chiral chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of "Malic acid 4-Me ester" enantiomers in chiral chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound and provides systematic solutions.
Q1: I am seeing poor or no resolution between the enantiomers of this compound. What should I do?
Poor or no resolution is a common challenge in chiral method development. The following workflow can help you systematically troubleshoot this issue.
Caption: Troubleshooting workflow for poor or no resolution.
Detailed Steps:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for chiral recognition. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series), are a good starting point due to their broad applicability for a wide range of compounds, including acids and esters.[1] If you are not achieving separation, consider screening different types of polysaccharide-based CSPs.
-
Mobile Phase Composition:
-
Organic Modifier: In normal phase chromatography, the ratio of the alcohol (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane) significantly impacts selectivity. A lower percentage of alcohol generally increases retention and may improve resolution.
-
Acidic Additives: For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA), acetic acid, or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the analyte.[2][3]
-
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition mechanism. Experiment with different column temperatures, for instance, in the range of 10°C to 40°C. Lower temperatures often increase chiral selectivity, but this is not always the case.[4]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution in chiral separations. Try reducing the flow rate to between 0.5 and 1.0 mL/min.
-
Consider an Indirect Method: If direct chiral separation proves challenging, an alternative is to derivatize the this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[5]
Q2: My peaks are tailing or showing poor shape. How can I fix this?
Peak tailing in the analysis of acidic compounds is often due to unwanted interactions with the stationary phase.
Possible Causes and Solutions:
-
Secondary Interactions: The free carboxylic acid group of your analyte can interact with active sites on the silica (B1680970) support of the column, leading to peak tailing.
-
Solution: Add an acidic modifier to the mobile phase (e.g., 0.1% TFA or acetic acid). This suppresses the ionization of the analyte and masks the active sites on the stationary phase, leading to more symmetrical peaks.[2]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q3: Which type of chiral column is best for separating this compound?
Polysaccharide-based chiral stationary phases (CSPs), such as cellulose and amylose derivatives, are generally the most successful for a broad range of compounds, including acidic analytes.[1] Columns like the CHIRALPAK® and CHIRALCEL® series are highly recommended as a starting point for method development.
Q4: What is a good starting mobile phase for the chiral separation of this compound?
For a normal phase separation on a polysaccharide-based column, a good starting mobile phase would be a mixture of a non-polar solvent and an alcohol, with an acidic additive. For example:
-
n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).
You can then optimize the ratio of hexane to isopropanol and the type and concentration of the acidic additive to improve resolution.
Q5: How does temperature affect the chiral separation of acidic esters?
Temperature is a critical parameter in chiral chromatography as it can alter the selectivity of the separation.[4] Unlike achiral chromatography, where higher temperatures generally lead to better efficiency, in chiral separations, both increasing and decreasing the temperature can improve resolution. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for your separation.
Q6: Can I use reversed-phase chromatography for the chiral separation of this compound?
Yes, reversed-phase (RP) chromatography can be used for chiral separations on polysaccharide-based CSPs.[5] This approach is particularly useful for LC-MS applications. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or acetate) and an organic modifier like acetonitrile (B52724) or methanol. For acidic compounds, adjusting the pH of the aqueous phase to suppress ionization is crucial for good peak shape and retention.[5]
Experimental Protocols
Direct Chiral HPLC Method (Representative Protocol)
This is a general protocol for the direct chiral separation of an acidic compound like this compound on a polysaccharide-based column. This method will likely require optimization.
-
Column: CHIRALPAK® IA (or similar amylose-based CSP), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
Indirect Chiral HPLC Method via Derivatization (for Malic Acid)
This protocol describes the separation of D- and L-malic acid after derivatization with (R)-1-(1-naphthyl)ethylamine ((R)-NEA) on a standard C18 column.[5] This method can be adapted for this compound.
Derivatization Procedure:
-
Prepare a solution of your this compound.
-
Add an activating agent (e.g., HOBT) and a coupling agent (e.g., EDC-HCl) to activate the free carboxyl group.
-
Add the chiral derivatizing agent, (R)-NEA.
-
The mixture is heated to facilitate the reaction.[5]
Chromatographic Conditions:
-
Column: Kromasil C18, 5 µm, 4.6 x 250 mm[5]
-
Mobile Phase: Acetonitrile / 0.01 M Potassium Dihydrogen Phosphate with 20 mM Sodium Heptanesulfonate, pH 2.8 (45:55, v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 20 µL[5]
-
Detection: UV at 225 nm[5]
Data Presentation
The following tables illustrate how changing chromatographic parameters can affect the resolution of enantiomers. The data is representative and serves to guide optimization.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase (Hexane:Isopropanol:TFA) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| 95:5:0.1 | 15.2 | 16.5 | 1.8 |
| 90:10:0.1 | 10.8 | 11.5 | 1.5 |
| 80:20:0.1 | 6.3 | 6.7 | 1.1 |
Table 2: Effect of Temperature on Resolution
| Temperature (°C) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| 15 | 12.5 | 13.4 | 1.7 |
| 25 | 10.8 | 11.5 | 1.5 |
| 40 | 8.1 | 8.6 | 1.2 |
Table 3: Quantitative Data for Indirect Separation of Derivatized Malic Acid
| Parameter | Value | Reference |
| Resolution (Rs) | > 1.7 | [5] |
| Retention Time (D-malic acid derivative) | 26.1 min | [5] |
| Retention Time (L-malic acid derivative) | 27.5 min | [5] |
Visualizations
Caption: Chiral recognition mechanism on a polysaccharide-based CSP.
References
- 1. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
"Malic acid 4-Me ester" stability issues in different solvents
Welcome to the technical support center for Malic acid 4-Me ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, as an alpha-hydroxy ester, is susceptible to degradation primarily through hydrolysis of the methyl ester bond. The rate of this hydrolysis is significantly influenced by the solvent system, pH, and temperature. The presence of the alpha-hydroxyl group can also make the molecule susceptible to oxidation under certain conditions.
Q2: In which types of solvents is this compound expected to be least stable?
A2: The compound is expected to be least stable in aqueous solutions and protic solvents, such as water, methanol, and ethanol, especially at non-neutral pH. The presence of water can lead to hydrolysis, and protic solvents can participate in transesterification reactions, particularly in the presence of acid or base catalysts.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. Generally, the rate of hydrolysis is at its minimum in the neutral pH range and increases significantly at both low and high pH.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation product from hydrolysis is malic acid and methanol. Under oxidative stress, the secondary alcohol group could potentially be oxidized to a ketone, forming 2-keto-succinic acid methyl ester, although hydrolysis is the more common degradation pathway.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most common method for monitoring the degradation is by using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent this compound from its primary degradant, malic acid, and any other potential impurities.
Troubleshooting Guides
Issue: Rapid Loss of Compound in Aqueous Buffers
Possible Cause 1: Hydrolysis this compound is prone to hydrolysis in aqueous solutions. The rate of hydrolysis is accelerated at pH values outside the neutral range and at elevated temperatures.
Troubleshooting Steps:
-
pH Optimization: If your experiment allows, work at a neutral pH (around 6-7) to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Control: Perform experiments at lower temperatures (e.g., 4°C) to slow down the degradation kinetics.
-
Solvent System Modification: If possible, reduce the water content of your solvent system by incorporating aprotic organic solvents like acetonitrile (B52724) or DMSO.
-
Fresh Stock Solutions: Prepare fresh solutions of this compound immediately before use to minimize degradation during storage.
Issue: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Solvent Purity and Water Content Trace amounts of water in organic solvents can lead to hydrolysis over time. The acidity or basicity of the solvent can also vary between batches.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions and for your experiments.
-
Proper Solvent Storage: Store solvents under an inert atmosphere (e.g., nitrogen or argon) and with desiccants to prevent moisture absorption.
-
Consistent Solvent Source: Use solvents from the same supplier and lot number for a series of related experiments to minimize variability.
Possible Cause 2: Photodegradation While less common for this structure, prolonged exposure to light, especially UV light, can potentially contribute to degradation.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and conduct experiments in amber vials or protect them from light by wrapping them in aluminum foil.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify its degradation products.[1][2][3][4]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify and characterize the major degradation products using techniques like LC-MS if necessary.
-
Data Presentation
Table 1: Predicted Stability of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Stability | Primary Degradation Pathway |
| Aprotic Polar | Acetonitrile, DMSO, THF | High | Minimal degradation expected |
| Protic Polar | Methanol, Ethanol | Moderate to Low | Transesterification/Hydrolysis |
| Aqueous | Water, Buffers | Low | Hydrolysis |
| Non-polar | Hexane, Toluene | High | Minimal degradation expected |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 48 hours |
| Thermal | - | 60°C | Up to 48 hours |
| Photostability | ICH Q1B specified light source | Room Temperature | As per guidelines |
Visualizations
References
Overcoming poor solubility of "Malic acid 4-Me ester" in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of "Malic acid 4-Me ester" during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a derivative of malic acid.[] It is a crystalline solid with the chemical formula C₅H₈O₅ and a molecular weight of 148.11 g/mol .[][2][3] Its CAS number is 66178-02-7.[2][4][5][6][7]
Q2: In which solvents is this compound generally soluble?
This compound is reported to be soluble in a range of organic solvents. These include:
While it is soluble in these organic solvents, its solubility in aqueous solutions is expected to be limited.
Q3: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
Poor solubility in aqueous solutions is a common challenge. Several strategies can be employed to overcome this, including:
-
Co-solvents: Introducing a water-miscible organic solvent in which the compound is soluble can significantly improve solubility.
-
pH Adjustment: The solubility of acidic or basic compounds can be highly dependent on the pH of the solution.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid compound can increase the dissolution rate.[9][10][11][12]
Detailed protocols for these techniques are provided in the Troubleshooting Guide below.
Troubleshooting Guide
Issue: Precipitate Formation When Adding this compound to an Aqueous Solution
This is a common indication of poor aqueous solubility. The following steps can be taken to address this issue.
1. Solvent System Modification
The first approach should be to modify the solvent system. This can be achieved by using co-solvents or adjusting the pH.
-
Co-solvent Approach: The use of a co-solvent can reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[10]
-
Recommended Co-solvents: DMSO, Ethanol, or Methanol.
-
General Protocol:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Gradually add the stock solution to your aqueous buffer while vortexing or stirring to ensure rapid mixing.
-
Do not exceed a final organic solvent concentration that may affect your experimental system (typically <1% v/v).
-
-
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the medium can increase solubility.[9]
-
Protocol:
-
Prepare a slurry of this compound in your aqueous buffer.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution.
-
Once the compound is dissolved, the pH can be carefully readjusted back to the desired experimental pH, though precipitation may re-occur.
-
-
2. Physical Alteration of the Compound
If modifying the solvent system is not sufficient or desirable, physical methods can be employed to enhance solubility.
-
Sonication: Ultrasonic waves can help to break down aggregates and increase the surface area of the compound, aiding in dissolution.[11]
-
Protocol:
-
Add the solid this compound to your desired solvent.
-
Place the sample in a sonication bath.
-
Sonicate in short bursts, allowing the sample to cool in between to prevent degradation.
-
-
-
Heating: Increasing the temperature of the solvent can increase the solubility of many compounds.
-
Protocol:
-
Gently warm the solvent while stirring.
-
Gradually add the this compound.
-
Allow the solution to cool to the experimental temperature. Be aware that the compound may precipitate out of a supersaturated solution upon cooling.
-
-
Quantitative Data Summary
| Solvent | Solubility |
| Chloroform | Soluble[4][8] |
| Dichloromethane | Soluble[4][8] |
| Ethyl Acetate | Soluble[4][8] |
| DMSO | Soluble[4][8] |
| Acetone | Soluble[4][8] |
| Water | Slightly miscible to immiscible (inferred from ester structure)[13] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | 66178-02-7 [chemicalbook.com]
- 5. Maintenance â BuyersGuideChem [buyersguidechem.com]
- 6. CAS 66178-02-7 | this compound [phytopurify.com]
- 7. keyorganics.net [keyorganics.net]
- 8. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 9. wjbphs.com [wjbphs.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. celanese.com [celanese.com]
Technical Support Center: Reaction Monitoring for Malic Acid 4-Me Ester Synthesis
Welcome to the technical support center for monitoring the synthesis of Malic acid 4-Me ester. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Below, you will find experimental protocols, data tables for TLC and NMR analysis, and workflow diagrams to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the esterification of malic acid to its 4-Me ester?
A1: The two most common and effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC offers a quick, qualitative assessment of the reaction's progress, while NMR provides detailed quantitative information about the conversion of reactants to products.
Q2: How can I distinguish between the starting material (malic acid) and the product (this compound) on a TLC plate?
A2: Malic acid is a dicarboxylic acid and is significantly more polar than its monoester product, this compound. Consequently, malic acid will have a much lower Retention Factor (Rf) value and will appear closer to the baseline on a silica (B1680970) gel TLC plate. The this compound, being less polar, will travel further up the plate, resulting in a higher Rf value.
Q3: What key signals should I look for in the ¹H NMR spectrum to confirm the formation of this compound?
A3: The most definitive signal for the formation of the product is the appearance of a singlet peak around 3.7 ppm, which corresponds to the methyl ester protons (-OCH₃). Concurrently, you will observe a decrease in the intensity of the signals corresponding to the starting malic acid.
Q4: Can I use ¹³C NMR to monitor the reaction?
A4: Yes, ¹³C NMR is a powerful tool for monitoring this reaction. You should look for the appearance of a new carbonyl signal for the ester group and a signal for the methoxy (B1213986) carbon. The chemical shifts of the carbons in the malic acid backbone will also shift upon esterification.[1][2]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly acidic (malic acid).[3][4] | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid or formic acid to the developing solvent (e.g., 1%) to improve the spot shape of the acidic components.[3] |
| Spots are too high (high Rf) | The developing solvent is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate (B1210297) system, increase the proportion of hexane. |
| Spots are too low (low Rf) | The developing solvent is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| No spots are visible | - Insufficient sample concentration.- The visualization method is not suitable for the compounds.- The compound has evaporated. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a suitable visualization stain for carboxylic acids, such as bromocresol green.[5][6]- Ensure the plate is not overheated during visualization. |
| Downward crescent-shaped spots | The adsorbent on the TLC plate was disturbed during spotting.[3] | Be careful not to press too hard with the capillary spotter on the TLC plate. |
NMR Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Broad peaks in the spectrum | - Poor shimming of the spectrometer.- The sample is not fully dissolved or contains solid particles.[7]- The sample is too concentrated. | - Re-shim the spectrometer.- Filter the NMR sample through a small plug of glass wool in a Pasteur pipette to remove any solids.[7]- Dilute the sample. |
| Overlapping peaks | The chemical shifts of different protons are too close in the chosen solvent. | Try using a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) as this can alter the chemical shifts and may resolve the overlapping signals.[8] |
| Cannot find the -OH or -COOH proton signals | These protons are acidic and can exchange with residual water or deuterated solvent, leading to broad or absent signals. | This is common. Focus on the changes in the signals of the non-exchangeable protons, such as the methine and methylene (B1212753) protons of the malic acid backbone and the new methyl ester protons. A D₂O shake can confirm the presence of exchangeable protons. |
| Inaccurate integration | - Poor phasing of the spectrum.- Insufficient relaxation delay (d1) for quantitative analysis. | - Carefully phase the spectrum to ensure a flat baseline.- For quantitative measurements, use a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest) to ensure complete relaxation between scans. |
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline about 1 cm from the bottom. Mark lanes for the starting material (malic acid), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Sample Preparation: Dissolve a small amount of your starting material and your reaction mixture in a volatile solvent like ethyl acetate or methanol.
-
Spotting: Using a capillary tube, spot a small amount of each sample onto the corresponding lane on the baseline. Allow the solvent to evaporate completely between applications.
-
Development: Prepare a developing chamber with a suitable mobile phase. A recommended starting solvent system is a mixture of n-hexane, ethyl acetate, and acetic acid (e.g., in a 3:1:0.1 ratio) . Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if the compounds are UV-active. For better visualization of the carboxylic acid, use a bromocresol green stain .[5][6] This is prepared by dissolving 0.04 g of bromocresol green in 100 mL of ethanol (B145695) and adding a few drops of 0.1 M NaOH until the solution turns blue.[1] Dipping the plate in this solution will reveal the acidic compounds as yellow spots on a blue-green background.
NMR Monitoring Protocol
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute the aliquot with a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved and free of any solid particles.[9][10]
-
Acquisition: Acquire a ¹H NMR spectrum. For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (e.g., 5 seconds) to allow for full relaxation of all relevant protons.
-
Analysis:
-
Identify the characteristic peaks for malic acid and this compound (refer to the data table below).
-
Monitor the decrease in the integral of a characteristic malic acid peak (e.g., the methine proton at ~4.4 ppm in DMSO-d₆).
-
Monitor the increase in the integral of the characteristic methyl ester peak of the product (singlet at ~3.7 ppm).
-
The percentage conversion can be calculated by comparing the integrals of the product and remaining starting material signals.
-
Data Presentation
Table 1: TLC Data (Approximate Rf Values)
| Compound | Structure | Mobile Phase | Approximate Rf Value |
| Malic Acid | HOOC-CH(OH)-CH₂-COOH | Hexane:Ethyl Acetate:Acetic Acid (3:1:0.1) | ~ 0.2 |
| This compound | HOOC-CH(OH)-CH₂-COOCH₃ | Hexane:Ethyl Acetate:Acetic Acid (3:1:0.1) | ~ 0.5 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: ¹H and ¹³C NMR Data (in DMSO-d₆)
| Compound | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Malic Acid | -CH(OH)- | ~ 4.27 (dd)[5] | ~ 66.7[1] |
| -CH₂- | ~ 2.3-2.6 (m)[5] | ~ 40.5[1] | |
| -COOH | Broad signal | ~ 173.5, ~174.5[1] | |
| This compound | -CH(OH)- | ~ 4.3 (dd) | ~ 66.5 |
| -CH₂- | ~ 2.5-2.8 (m) | ~ 38.0 | |
| -COOCH₃ | ~ 3.65 (s) | ~ 51.5 | |
| -COOH | Broad signal | ~ 171.0, ~174.0 |
Note: Chemical shifts for this compound are predicted based on known shifts for malic acid and general ester functionalities, and may vary slightly from experimental values.[5][9]
Visualizations
Caption: Workflow for monitoring the reaction using Thin-Layer Chromatography (TLC).
Caption: Workflow for monitoring the reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. CAS 66178-02-7 | this compound [phytopurify.com]
- 4. researchgate.net [researchgate.net]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000156) [hmdb.ca]
- 8. vintessential.com.au [vintessential.com.au]
- 9. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Database for Faster Structural Data | CAS [cas.org]
Technical Support Center: Scaling Up the Synthesis of Malic Acid 4-Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Malic acid 4-Me ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing low yields of the desired this compound during our scale-up synthesis. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in the esterification of malic acid are often due to the reversible nature of the Fischer-Speier esterification reaction. Several factors can be optimized to drive the reaction towards the product side:
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants. On a larger scale, it is crucial to effectively remove water as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene (B28343) or benzene.[1][2]
-
Excess Reactant: Using a significant excess of methanol (B129727) can also shift the equilibrium towards the formation of the ester.
-
Catalyst Activity: Ensure the catalyst being used is active and present in a sufficient amount. For scaled-up reactions, heterogeneous catalysts like Amberlyst 36 Dry have shown to be effective and allow for easier separation.[1][2]
-
Reaction Time and Temperature: The reaction may require prolonged heating to reach equilibrium. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Issue 2: Formation of Di-ester and Other Byproducts
-
Question: Our final product is contaminated with significant amounts of dimethyl malate (B86768) and other impurities. How can we improve the selectivity for the 4-monoester and minimize byproduct formation?
-
Answer: Achieving selective monoesterification of a dicarboxylic acid like malic acid is a common challenge. Here are some strategies to enhance selectivity and reduce byproducts:
-
Stoichiometry Control: Carefully controlling the stoichiometry of malic acid to methanol is critical. Using a molar ratio close to 1:1 will favor monoesterification over di-esterification.
-
Catalyst Choice for Selectivity: Certain catalysts can promote monoesterification. Boric acid has been shown to be effective for the selective monoesterification of malonic acid through a proposed chelation mechanism.[3] This approach could be explored for malic acid, potentially favoring esterification at one of the carboxyl groups.
-
Protecting Groups: For syntheses where high purity of the 4-monoester is critical, employing a protecting group strategy for the 1-carboxylic acid and/or the 2-hydroxyl group can provide the highest selectivity.[4][5][6] This adds extra steps to the synthesis (protection and deprotection) but can be invaluable for achieving the desired isomer.
-
Dehydration Byproducts: Malic acid can undergo dehydration under acidic and high-temperature conditions to form fumaric and maleic acid, which can then be esterified.[1][2] To minimize this, use the mildest effective reaction temperature and consider catalysts that do not promote dehydration.
-
Issue 3: Difficulties in Product Purification
-
Question: We are struggling to purify the this compound from the reaction mixture, particularly removing the unreacted malic acid and the di-ester byproduct. What purification methods are recommended for large-scale production?
-
Answer: Purification of a polar monoester from a dicarboxylic acid and a non-polar di-ester requires a multi-step approach:
-
Extraction: After the reaction, the mixture can be worked up by extraction. The acidic nature of the unreacted malic acid and the monoester allows for their separation from the neutral di-ester.
-
First, an extraction with a non-polar organic solvent can help to remove some of the less polar impurities.
-
The monoester and unreacted diacid can be extracted into an aqueous basic solution (e.g., sodium bicarbonate). Careful pH control is necessary to selectively protonate and then extract the monoester.
-
-
Crystallization: Recrystallization is a powerful technique for purifying solid products at scale. Finding a suitable solvent system in which the monoester has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain in solution, is key.
-
Chromatography: While challenging for very large scales, column chromatography can be used for high-purity requirements.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst for the scaled-up synthesis of this compound?
-
A1: For large-scale synthesis, a heterogeneous acid catalyst such as Amberlyst 36 Dry is often preferred as it simplifies catalyst removal (filtration) and minimizes acidic waste streams.[1][2] However, for achieving high selectivity for the 4-monoester, exploring milder catalysts like boric acid, which may facilitate selective esterification, is recommended.[3] The choice will depend on the specific process requirements for yield, purity, and cost.
-
-
Q2: How can we monitor the progress of the esterification reaction at a large scale?
-
A2: In-process monitoring is crucial for scale-up. Regular sampling and analysis by High-Performance Liquid Chromatography (HPLC) is a robust method to quantify the consumption of malic acid and the formation of the mono- and di-esters. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction progress.
-
-
Q3: What are the key safety considerations when scaling up this synthesis?
-
A3: The use of flammable solvents like methanol and toluene requires appropriate safety measures, including working in a well-ventilated area, using intrinsically safe equipment, and avoiding ignition sources. The use of strong acids like sulfuric acid necessitates the use of appropriate personal protective equipment (PPE). A thorough process safety review should be conducted before any scale-up.
-
-
Q4: Can enzymatic methods be used for the synthesis of this compound?
-
A4: Enzymatic synthesis offers the potential for high selectivity and milder reaction conditions. Lipases are commonly used for esterification reactions. While there is extensive research on the enzymatic production of L-malic acid itself[7][8][9][10], the direct enzymatic synthesis of its specific monoesters is an area of ongoing research and could be a viable alternative to chemical synthesis, especially for producing enantiomerically pure products.
-
Data Presentation
Table 1: Comparison of Catalysts for Esterification of Malic Acid with Butanol
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Yield (%) | Purity (%) |
| Sulfuric Acid | 98 | 71 | 95.5 |
| Orthophosphoric Acid | 75 | 68 | 96.2 |
| p-toluenesulfonic acid | 88 | 56 | 96.8 |
| Amberlyst 36 Dry | 87 | 70 | 98.1 |
| KU-2 FPP | 73 | 86 | 97.5 |
Source: Adapted from a study on the esterification of malic acid with n-butanol, which provides insights into catalyst performance for similar reactions.[1]
Experimental Protocols
Proposed Method for Scaled-Up Synthesis of this compound
This protocol is a suggested starting point and should be optimized for specific equipment and purity requirements.
1. Materials and Equipment:
-
DL-Malic Acid
-
Methanol (anhydrous)
-
Toluene (or another suitable azeotroping agent)
-
Amberlyst 36 Dry (or another suitable acid catalyst)
-
Sodium Bicarbonate solution
-
Ethyl acetate
-
Brine
-
Magnesium Sulfate (anhydrous)
-
Large-scale reaction vessel with overhead stirrer, condenser, and Dean-Stark trap
-
Heating mantle with temperature control
-
Large separatory funnel
-
Rotary evaporator
2. Procedure:
-
Reaction Setup: Charge the reaction vessel with DL-Malic acid, a 1.1 to 1.5 molar equivalent of methanol, and toluene (sufficient to facilitate azeotropic removal of water).
-
Catalyst Addition: Add the acid catalyst (e.g., 5-10% by weight of malic acid for a heterogeneous catalyst like Amberlyst 36 Dry).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected or until in-process monitoring (e.g., HPLC) indicates the desired conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst was used, filter it off.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove unreacted malic acid and the acidic monoester. The di-ester will remain in the organic layer. The aqueous layer contains the desired product as a salt.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography if high purity is required.
-
Mandatory Visualization
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. [Enzymatic synthesis of L-malic acid from fumaric acid using immobilized Escherichia coli cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]
Validation & Comparative
Comparing the reactivity of "Malic acid 4-Me ester" and its regioisomers
A Comparative Guide to the Reactivity of Malic Acid 4-Methyl Ester and its Regioisomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of multifunctional molecules like malic acid esters is pivotal for predictable and efficient chemical synthesis. This guide provides a comparative analysis of the reactivity of malic acid 4-methyl ester and its primary regioisomer, malic acid 1-methyl ester. The comparison is based on established principles of organic chemistry, supported by available experimental data.
Introduction to Malic Acid Monoesters
Malic acid is a dicarboxylic acid with two distinct carboxylic acid functionalities at the C1 and C4 positions. Its structure, featuring a hydroxyl group at the C2 position, leads to two regioisomeric monoesters upon reaction with one equivalent of methanol (B129727): malic acid 1-methyl ester and malic acid 4-methyl ester. The electronic and steric differences between the two carboxyl groups, as well as in the resulting monoesters, govern their relative reactivity in various chemical transformations.
Relative Reactivity of Carboxyl Groups in Malic Acid
The differential reactivity of the two carboxyl groups in malic acid is primarily dictated by electronic effects. The hydroxyl group at the C2 position exerts an electron-withdrawing inductive effect (-I effect). This effect is more pronounced at the adjacent C1 carboxyl group (an α-hydroxy acid moiety) compared to the more distant C4 carboxyl group (a β-hydroxy acid moiety).
This electron-withdrawing effect increases the acidity of the C1 carboxyl group. Experimental pKa values for malic acid confirm this, with pKa1 being 3.4 and pKa2 being 5.2.[1][2] The lower pKa value (pKa1) is attributed to the C1 carboxyl group, making it the more acidic proton.[1]
A more acidic carboxyl group is generally more electrophilic and thus more susceptible to nucleophilic attack. Consequently, under kinetically controlled esterification conditions, the C1 carboxyl group is expected to react faster with an alcohol. This suggests that the formation of malic acid 1-methyl ester is kinetically favored over the formation of malic acid 4-methyl ester.
Comparative Reactivity of Malic Acid 1-Methyl Ester and Malic Acid 4-Methyl Ester
Once formed, the two regioisomeric monoesters exhibit different reactivities in subsequent reactions such as hydrolysis, further esterification, and intramolecular cyclization.
Esterification (Formation of Dimethyl Malate)
-
Malic Acid 4-Methyl Ester: The remaining free carboxylic acid is at the C1 position. As established, this position is activated by the adjacent hydroxyl group. Therefore, esterification of the C1 carboxyl group is expected to be faster.
-
Malic Acid 1-Methyl Ester: The remaining free carboxylic acid is at the C4 position. This carboxyl group is less activated.
Hydrolysis
The hydrolysis of esters can be catalyzed by acid or base. The reactivity of the ester functional group is influenced by the electronic environment of the carbonyl carbon.
-
Malic Acid 1-Methyl Ester: This is an α-hydroxy ester. The presence of the α-hydroxyl group can influence the hydrolysis rate. In some cases, α-hydroxy esters show enhanced rates of hydrolysis compared to simple alkyl esters.[3]
-
Malic Acid 4-Methyl Ester: This can be considered a β-hydroxy ester. The electronic effect of the hydroxyl group on the C4-ester group is weaker.
Intramolecular Reactions
The proximity of the hydroxyl group to the ester and carboxylic acid functionalities can facilitate intramolecular reactions.
-
Malic Acid 4-Methyl Ester: The free carboxylic acid at C1 and the hydroxyl group at C2 are in a 1,2-relationship, which can favor intramolecular cyclization under certain conditions, potentially leading to the formation of a lactone.
-
Malic Acid 1-Methyl Ester: The free carboxylic acid at C4 is further from the hydroxyl group, making intramolecular reactions less likely.
Data Summary
While direct quantitative comparative data for the reactivity of malic acid 1-methyl ester and 4-methyl ester is scarce in the literature, the following table summarizes the inferred relative reactivities based on chemical principles and data from analogous systems.
| Reaction | Malic Acid 1-Methyl Ester (Regioisomer) | Malic Acid 4-Methyl Ester | Supporting Rationale |
| Rate of Formation (Esterification of Malic Acid) | Kinetically Favored | Thermodynamically Favored (Potentially) | The C1-carboxyl group is more acidic (pKa1 = 3.4) due to the inductive effect of the adjacent hydroxyl group, leading to a faster reaction rate.[1][2] |
| Rate of Further Esterification to Diester | Slower | Faster | The remaining carboxylic acid in the 4-Me ester is at the more reactive C1 position. |
| Rate of Hydrolysis | Faster (Inferred) | Slower (Inferred) | α-hydroxy esters generally exhibit enhanced hydrolysis rates compared to analogous esters without the α-hydroxyl group.[3] |
| Propensity for Intramolecular Cyclization | Lower | Higher | The 1,2-relationship between the carboxylic acid and hydroxyl group in the 4-Me ester favors intramolecular reactions. |
Experimental Protocols
Detailed experimental protocols for the selective synthesis of either malic acid 1-methyl ester or 4-methyl ester are not well-documented in publicly available literature, as the esterification of malic acid often leads to mixtures or the diester. However, general procedures for esterification and hydrolysis can be adapted.
General Protocol for Acid-Catalyzed Esterification of Malic Acid
This protocol is expected to yield a mixture of the 1- and 4-monoesters, with the 1-monoester being the kinetic product.
-
Materials: DL-Malic acid, methanol (anhydrous), concentrated sulfuric acid (catalyst), sodium bicarbonate solution (saturated), brine, anhydrous magnesium sulfate, organic solvent (e.g., diethyl ether or ethyl acetate).
-
Procedure:
-
Dissolve malic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to stir at room temperature. The reaction time can be varied to influence the ratio of monoesters to diester. Short reaction times will favor monoester formation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of monoesters can be separated by column chromatography on silica (B1680970) gel.
-
General Protocol for Alkaline Hydrolysis of Malic Acid Methyl Esters
This protocol can be used to compare the hydrolysis rates of the separated monoesters.
-
Materials: Malic acid 1-methyl ester or 4-methyl ester, a standard solution of sodium hydroxide (B78521) (e.g., 0.1 M), a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or THF to ensure solubility), hydrochloric acid (for quenching), and an analytical method for quantification (e.g., HPLC).
-
Procedure:
-
Dissolve a known concentration of the malic acid monoester in the chosen solvent system.
-
Initiate the hydrolysis by adding a known excess of the sodium hydroxide solution at a constant temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a stoichiometric amount of hydrochloric acid.
-
Analyze the concentration of the remaining ester in each aliquot using a calibrated HPLC method.
-
Plot the concentration of the ester versus time to determine the reaction rate constant.
-
Visualizing Reaction Pathways
The following diagrams illustrate the esterification of malic acid and the structural difference between the two regioisomers.
Caption: Kinetically controlled esterification of malic acid.
Caption: Structures of the two regioisomers of malic acid methyl ester.
Conclusion
The reactivity of malic acid 4-methyl ester and its regioisomer, malic acid 1-methyl ester, is dictated by the electronic influence of the C2-hydroxyl group. The C1 position is more acidic and reactive towards esterification, making malic acid 1-methyl ester the likely kinetic product of mono-esterification. Once formed, malic acid 4-methyl ester, with its free carboxylic acid at the activated C1 position, is expected to be more reactive in subsequent reactions like diester formation and potentially intramolecular cyclization. Conversely, the α-hydroxy ester nature of malic acid 1-methyl ester suggests a higher susceptibility to hydrolysis. While direct comparative experimental data is limited, these principles provide a robust framework for predicting and understanding the chemical behavior of these important synthetic intermediates. Further kinetic studies are warranted to provide quantitative validation of these inferred reactivities.
References
Validation of analytical methods for "Malic acid 4-Me ester"
A comprehensive guide to the validation of analytical methods for "Malic acid 4-Me ester," tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of suitable analytical techniques, supported by experimental data and detailed methodologies.
Introduction
This compound, a derivative of malic acid, is a molecule of interest in various scientific disciplines. Accurate and reliable quantification and characterization of this compound are crucial for research and development. This guide compares the primary analytical methods applicable to this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the limited availability of direct comparative studies for this specific ester, this guide leverages data from the analysis of malic acid and other organic acid esters to provide a robust framework for method selection and validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
A general protocol for the analysis of organic acids and their esters using a C18 column is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 5 mM H₃PO₄ with a pH of 2.1) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is typical.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[1]
-
Detection: UV detection at a wavelength of approximately 210 nm is suitable for detecting the carboxyl group in organic acids and their esters.[1]
-
Sample Preparation: Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
Performance Characteristics
The following table summarizes typical performance data for the HPLC analysis of malic acid and other organic acids, which can be considered indicative for this compound analysis.
| Parameter | Typical Value/Range | Description |
| Linearity (r²) | > 0.995 | Indicates a strong correlation between concentration and detector response. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD) | < 2% | The relative standard deviation for repeated measurements, indicating the method's reproducibility. |
| Accuracy (Recovery) | 98% - 103% | The percentage of the true amount of analyte that is detected by the method.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of organic acids and their esters, a derivatization step is often necessary to increase their volatility.
Experimental Protocol: GC-MS with Derivatization
A general protocol for the GC-MS analysis of organic acids involves the following steps:
-
Derivatization: The sample is treated with a derivatizing agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to convert the polar organic acids into more volatile silyl (B83357) esters.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 300°C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is common, with the mass spectrometer scanning a mass range of m/z 50-550.
-
Identification: Compound identification is based on the retention time and the fragmentation pattern in the mass spectrum, often compared to a spectral library.
Performance Characteristics
The table below shows typical performance data for the GC-MS analysis of derivatized organic acids.
| Parameter | Typical Value/Range | Description |
| Linearity (r²) | > 0.995 | Demonstrates a linear relationship between concentration and response.[2] |
| Limit of Detection (LOD) | 0.085 - 0.410 µg/mL | The lowest detectable concentration.[2] |
| Limit of Quantification (LOQ) | 0.317 - 1.53 µg/mL | The lowest quantifiable concentration with acceptable precision and accuracy.[2] |
| Precision (RSD) | < 10% | Indicates good reproducibility of the method. |
| Accuracy (Recovery) | 95% - 105% | Shows how close the measured value is to the true value. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. While not typically used for routine quantification in the same way as HPLC or GC-MS, it provides detailed structural information.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Identification: The chemical shifts, coupling constants, and integration of the signals are used to determine the structure of the compound.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | NMR |
| Primary Application | Quantification, Purity | Quantification, Identification | Structural Elucidation, Identification, Purity |
| Sample Volatility | Not required | Required (derivatization may be needed) | Not required |
| Sensitivity | Good to excellent | Excellent | Moderate |
| Sample Throughput | High | Medium to high | Low to medium |
| Destructive | Yes | Yes | No |
| Ease of Use | Moderate | Moderate to complex | Complex |
Method Validation Workflow
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
References
A Comparative Analysis of the Biological Activities of Malic Acid and Malic Acid 4-Me Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of malic acid and its derivative, malic acid 4-Me ester. While malic acid is a well-characterized organic acid with a range of biological functions, data on its 4-methyl ester are sparse. This document summarizes the available experimental data for malic acid and discusses the potential biological activity of this compound based on the metabolic fate of similar compounds, highlighting a significant knowledge gap and opportunities for future research.
Overview of Malic Acid
Malic acid is a naturally occurring dicarboxylic acid found in many fruits and is an integral component of the citric acid (Krebs) cycle, a fundamental metabolic pathway for energy production in all aerobic organisms.[1] Its L-isomer is the biologically active form.[1]
Key Biological Activities of Malic Acid
-
Metabolic Intermediate: As a key part of the citric acid cycle, malate (B86768) (the ionized form of malic acid) is crucial for cellular respiration and energy (ATP) production.[1]
-
Antioxidant Properties: Malic acid has demonstrated antioxidant effects by contributing to cellular redox homeostasis.[2] Studies in yeast have shown that water treated with L-malic acid can decrease mutagen-induced superoxide (B77818) anions and lipid peroxidation, and increase cell survival.[3]
-
Antimicrobial Activity: The acidic nature of malic acid allows it to inhibit the growth of various bacteria, yeasts, and molds, likely by lowering the pH to levels that are unfavorable for microbial proliferation.[1][4] It is often used as a food preservative.[1]
-
Potential Health Benefits: Research suggests potential roles for malic acid in enhancing physical performance and alleviating symptoms of conditions like fibromyalgia, although more robust scientific evidence is needed to confirm these uses.[1][5] It is also used in cosmetics to help clear away dead skin cells.[5]
Quantitative Data on Malic Acid's Biological Activity
Due to the fundamental role of malic acid in core metabolism, quantitative data on its "activity" is often presented in the context of enzyme kinetics or its concentration in various biological systems. Direct comparative studies with its 4-Me ester are not available in the scientific literature.
| Biological Activity | Organism/System | Method | Key Findings | Reference |
| Antioxidant Effect | Saccharomyces cerevisiae (yeast) | Cellular assays | Decreased MMS-induced superoxide anions (3.5-fold), lipid peroxidation (1.5-fold), and total glutathione (B108866) (3-fold); increased cell survival (2-fold). | [3] |
| Antimicrobial Effect | Foodborne pathogens (Listeria monocytogenes, E. coli O157:H7, Salmonella gaminara) | In vitro culture on soy protein film | Malic acid was more effective than citric, lactic, or tartaric acid in inhibiting bacterial growth. | [4] |
This compound: An Uncharacterized Derivative
This compound, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring compound that has been identified in plants such as Saccharum sinense (sugarcane).[6][] However, a thorough review of the scientific literature reveals a significant lack of studies on its biological activity. Most available information comes from chemical suppliers and databases.[6][][[“]][9]
Predicted Biological Activity and Metabolism
In the absence of direct experimental data, the biological activity of this compound can be hypothesized based on the known metabolism of methyl esters in biological systems.
It is plausible that this compound could act as a prodrug of malic acid. Carboxylic acid esters can be hydrolyzed by ubiquitous esterase enzymes present in the body to yield the parent carboxylic acid and the corresponding alcohol (in this case, methanol).
This suggests that, upon administration, this compound may be converted to malic acid, and its biological effects would likely mirror those of malic acid itself. The conversion to a more lipophilic ester form could potentially enhance its ability to cross cell membranes compared to the more polar malic acid.
Experimental Protocols
As there are no direct comparative studies, this section details a representative experimental protocol for assessing the antioxidant activity of a compound like malic acid, as was done in the study using Saccharomyces cerevisiae.
Protocol: Assessment of Antioxidant Activity in Yeast
-
Yeast Strain and Culture: Saccharomyces cerevisiae is cultured in a standard growth medium (e.g., YPD) at 30°C with shaking.
-
Treatment: Yeast cells are pre-incubated with the test compound (e.g., L-malic acid dissolved in water) for a specified period.
-
Induction of Oxidative Stress: A known mutagen and oxidative stress-inducing agent, such as methyl methanesulfonate (B1217627) (MMS), is added to the culture.
-
Measurement of Superoxide Anions: A fluorescent probe (e.g., dihydroethidium) that specifically reacts with superoxide anions is added to the cells. The fluorescence intensity is measured using a fluorometer or fluorescence microscope to quantify the levels of superoxide.
-
Lipid Peroxidation Assay: Thiobarbituric acid reactive substances (TBARS) assay can be used to measure lipid peroxidation. Cell lysates are reacted with thiobarbituric acid, and the resulting colored product is measured spectrophotometrically.
-
Cell Viability Assay: Cell viability is determined by plating serial dilutions of the treated and control cells onto solid growth medium and counting the number of colony-forming units (CFUs) after a period of incubation.
Visualizations
The Citric Acid Cycle and the Role of Malate
Caption: The central role of Malate in the Citric Acid Cycle.
Hypothesized Metabolism of this compound
Caption: Proposed in vivo hydrolysis of this compound.
Conclusion and Future Directions
Malic acid is a well-studied compound with established roles in cellular metabolism and demonstrated antioxidant and antimicrobial properties. In stark contrast, there is a significant dearth of information regarding the biological activity of its 4-methyl ester. Based on the general principles of pharmacology and drug metabolism, it is hypothesized that this compound may serve as a prodrug, being converted to malic acid in the body.
This comparison highlights a clear need for experimental investigation into the biological effects of this compound. Future research should focus on:
-
Direct comparative studies of the antioxidant and antimicrobial activities of malic acid and its 4-Me ester.
-
In vitro and in vivo studies to confirm the hypothesized hydrolysis of the ester to malic acid and to assess its pharmacokinetic profile.
-
Toxicological evaluation of this compound, including an assessment of any potential toxicity from the release of methanol.
Such studies would provide valuable data for researchers, scientists, and drug development professionals interested in the potential applications of malic acid derivatives.
References
- 1. Metabolism of topically applied fatty acid methyl esters in BALB/C mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Activity of Heterocyclic Methyl Esters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. consensus.app [consensus.app]
- 9. This compound | TargetMol [targetmol.com]
A Comparative Guide to Enantiomeric Excess Determination of Malic Acid 4-Me Ester
For researchers engaged in stereoselective synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical step in quality control and process optimization. This guide provides a comparative overview of established analytical techniques for quantifying the enantiomeric composition of "Malic acid 4-Me ester" (monomethyl malate), a chiral building block of significant interest. We present a detailed examination of High-Performance Liquid Chromatography (HPLC) with chiral derivatization, alongside alternative methodologies, supported by experimental data and protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on factors such as available instrumentation, required sensitivity, sample throughput, and whether derivatization is desirable. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Resolution (R) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| HPLC with Pre-column Derivatization | Enantiomers are converted into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral column (e.g., C18). | > 1.7[1] | 0.1 ng (for D-malic acid derivative)[1] | Utilizes standard, widely available HPLC columns; high sensitivity and accuracy.[1] | Requires an additional derivatization step; optimization of reaction conditions is necessary. |
| Direct Chiral HPLC | Enantiomers are directly separated on a chiral stationary phase (CSP) or by using a chiral additive in the mobile phase (chiral ligand-exchange). | Variable (depends on column and mobile phase) | Typically in the low ng to µg range. | Direct analysis without derivatization simplifies sample preparation.[2] | Chiral columns are more expensive and can be less robust than standard columns. |
| NMR Spectroscopy | A chiral solvating or derivatizing agent is added to the sample, inducing a chemical shift difference between the signals of the two enantiomers. | Not applicable (separation is in chemical shift, not time) | Generally lower sensitivity than chromatographic methods. | Non-destructive technique; provides structural information; can be rapid for concentrated samples. | Requires a high-field NMR spectrometer; lower accuracy for minor enantiomers; chiral agents can be expensive.[3] |
| Gas Chromatography (GC) | The analyte is derivatized to increase volatility and separated on a chiral stationary phase, or converted to diastereomers for separation on an achiral column. | High resolution is achievable. | High sensitivity (pg to fg range). | Excellent resolution and sensitivity.[4][5] | Requires derivatization to ensure volatility; potential for thermal degradation of the analyte. |
Experimental Protocols
This protocol is adapted from a validated method for the enantiomeric separation of malic acid and is applicable to its monoesters.[1][6][7] The principle involves the derivatization of the free carboxylic acid group with a chiral amine, (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomeric amides that can be resolved on a standard C18 column.
1. Derivatization Protocol:
-
Activation Step: To a solution of this compound in a suitable aprotic solvent (e.g., acetonitrile), add 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) to activate the carboxylic acid.[1][7] The mixture is typically vortexed and allowed to react at room temperature.
-
Derivatization Step: Add the chiral derivatizing agent, (R)-NEA, to the activated ester solution. An excess of the derivatizing agent is used to ensure the reaction goes to completion.[1] The reaction mixture is then heated (e.g., at 40°C for 2 hours) to form the diastereomeric amides.[6]
2. HPLC Conditions:
-
Column: Standard reverse-phase C18 column (e.g., Kromasil C18).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer. A typical composition is acetonitrile and 0.01 mol·L⁻¹ potassium dihydrogen phosphate (B84403) solution (containing 20 mmol·L⁻¹ sodium heptanesulfonate, with pH adjusted to 2.80 with phosphoric acid) in a ratio of approximately 45:55.[1][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detector at 225 nm.[6]
3. Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two separated diastereomers (A1 and A2) using the formula:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
This protocol outlines a general procedure for ee determination using NMR, a non-destructive method that relies on forming transient diastereomeric complexes.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Acquire a standard proton (¹H) NMR spectrum of the sample.
-
Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent) to the NMR tube.
2. NMR Acquisition:
-
Acquire another ¹H NMR spectrum after the addition of the CSA. The formation of diastereomeric complexes should result in the splitting of one or more proton signals corresponding to the two enantiomers.[8]
-
Ensure the spectrometer is well-shimmed to achieve optimal resolution of the split signals.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Integrate the signals for each enantiomer (I1 and I2).
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Visualized Workflow
The following diagram illustrates a generalized workflow for determining enantiomeric excess using a chromatographic approach with a derivatization step.
References
- 1. scielo.br [scielo.br]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
A Comparative Guide to Internal Standards for Quantitative NMR: Evaluating Malic Acid 4-Me Ester as a Potential Candidate
For researchers, scientists, and drug development professionals, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique for accurately determining the concentration and purity of substances.[1] The precision and reliability of qNMR heavily depend on the judicious selection of an appropriate internal standard.[2] This guide provides a comparative overview of commonly used internal standards in ¹H qNMR and evaluates the potential of "Malic acid 4-Me ester" as a candidate for this critical role.
The internal standard in qNMR serves as a reference compound, enabling the precise quantification of an analyte's concentration based on the integration of their respective signals and their molar ratios.[2] An ideal internal standard should possess a set of key characteristics to ensure accurate and reproducible results. These include high purity (≥99%), excellent solubility in the chosen deuterated solvent, chemical stability under experimental conditions, and resonance peaks that do not overlap with those of the analyte.[2]
Established Internal Standards: A Performance Comparison
Several well-characterized compounds are routinely employed as internal standards in qNMR. The choice of standard is contingent upon the specific analyte and the solvent system used.[1] Below is a comparative summary of some of the most common internal standards.
| Internal Standard | Key Advantages | Common Solvents | Potential Disadvantages |
| Maleic Acid | High purity, stable solid, simple singlet in ¹H NMR.[1] | D₂O, DMSO-d₆, CD₃OD[3][4] | Can be reactive under extreme pH conditions; potential for esterification in alcohol solvents.[3][5] |
| Dimethyl Sulfone (DMSO₂) | High purity, stable solid, sharp singlet.[1] | D₂O, DMSO-d₆, CDCl₃[3] | |
| DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) | Excellent water solubility, sharp singlet at 0 ppm. | D₂O | Potential for interaction with certain analytes.[2] |
| 1,4-Dinitrobenzene | Aromatic region signals, suitable for analytes with upfield signals. | CDCl₃, Acetone-d₆ | Multiple signals (a singlet), potential for overlapping peaks.[5] |
| Benzyl Benzoate | Aromatic and aliphatic signals. | CDCl₃ | Multiple signals, increasing the chance of spectral overlap.[5] |
Evaluating this compound: A Prospective Internal Standard
This compound (CAS 66178-02-7) is a derivative of malic acid.[6][7] While not a commonly documented internal standard for qNMR, an analysis of its chemical structure and properties suggests its potential utility in specific applications.
Properties of this compound:
-
Molecular Formula: C₅H₈O₅[6]
-
Molecular Weight: 148.114 g/mol [6]
-
Physical Description: Crystalline solid[6]
-
Purity: Commercially available in purities from 95% to 99%[6]
Potential Advantages:
-
Multiple, Potentially Resolved Signals: The structure of this compound would produce distinct signals in the ¹H NMR spectrum, including a singlet from the methyl ester group and multiplets from the CH and CH₂ groups of the malic acid backbone. If well-resolved from analyte signals, these could offer multiple integration points for quantification.
-
Solubility: As a polar molecule, it is expected to be soluble in common polar deuterated solvents like D₂O, DMSO-d₆, and CD₃OD.
Potential Disadvantages and Need for Validation:
-
Lack of Certified Reference Material: Currently, there are no certified reference materials (CRMs) for this compound specifically for qNMR, which is crucial for traceability and the highest level of accuracy.[8][9]
-
Complex Spectrum: Unlike ideal standards that often exhibit a single, sharp singlet, the multiple signals of this compound could increase the likelihood of spectral overlap with the analyte.[2]
-
Chemical Stability: The ester functionality could be susceptible to hydrolysis under acidic or basic conditions, which would compromise the accuracy of the quantification.[5]
-
Hygroscopicity: The presence of a hydroxyl group may lead to hygroscopicity, requiring careful handling and storage to maintain accurate concentration.
-
No Published Performance Data: There is a lack of published studies validating its performance, including T₁ relaxation times, long-term stability in solution, and direct comparisons with established standards.
Experimental Protocols
Accurate qNMR requires meticulous experimental execution. Below are generalized protocols for using an internal standard.
Protocol 1: Sample Preparation for qNMR with an Internal Standard
-
Accurate Weighing: Precisely weigh a known amount of the internal standard (e.g., maleic acid) and the analyte using a calibrated analytical microbalance (to at least 0.01 mg).[2][10]
-
Dissolution: Dissolve both the internal standard and the analyte in a precise volume of the appropriate deuterated solvent within a volumetric flask to create a stock solution of known concentration.[1]
-
Transfer to NMR Tube: Transfer a known volume of the stock solution into an NMR tube. Ensure the volume is sufficient for the specific spectrometer being used.[10]
Protocol 2: ¹H NMR Data Acquisition for Quantification
-
Instrument Setup: Tune and shim the spectrometer to achieve optimal field homogeneity.
-
Quantitative Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.[2]
-
Relaxation Delay (D1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of any proton being quantified in both the analyte and the internal standard. This is critical to ensure full relaxation and accurate signal integration.[11] A typical starting point is 30-60 seconds, but T₁ values should be experimentally determined for new analytes or standards.[2]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[11]
-
Temperature Control: Maintain a stable sample temperature throughout the experiment.[2]
-
Protocol 3: Data Processing and Calculation
-
Fourier Transformation and Phasing: Apply Fourier transformation to the FID and carefully phase the spectrum to obtain a pure absorption lineshape.[10]
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.[10]
-
Integration: Integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula[9]:
Psample = (Ssample / Sstd) × (Nstd / Nsample) × (Msample / Mstd) × (mstd / msample) × Pstd
Where:
-
P = Purity
-
S = Integral area of the peak
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = Weighed mass
-
sample = Analyte
-
std = Internal Standard
-
Visualizing the Workflow and Logic
Conclusion
The selection of an appropriate internal standard is paramount for achieving accurate and reliable results in quantitative NMR. Established standards such as maleic acid and dimethyl sulfone offer validated performance for a range of applications. While "this compound" presents some intriguing structural features that could potentially be leveraged for qNMR, its suitability remains unproven due to a lack of dedicated research and the availability of certified reference materials. For researchers requiring the highest degree of accuracy and method robustness, sticking to well-characterized and certified internal standards is strongly recommended. Further investigation and rigorous validation would be necessary before this compound could be confidently adopted as a reliable internal standard in qNMR workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bipm.org [bipm.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. CAS 66178-02-7 | this compound [phytopurify.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Study of Catalysts for the Synthesis of Malic Acid 4-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Malic Acid 4-Methyl Ester.
The selective synthesis of malic acid 4-methyl ester is a critical process in the development of various pharmaceuticals and fine chemicals. The efficiency and selectivity of this esterification are highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. While direct comparative studies on the synthesis of malic acid 4-methyl ester are limited, this guide draws upon data from the synthesis of other malic acid esters, such as dibutyl malate, to provide valuable insights into catalyst performance.
Quantitative Catalyst Performance
The following table summarizes the performance of various acid catalysts in the esterification of malic acid. The data, primarily from studies on the synthesis of dibutyl malate, is presented here to offer a comparative perspective on catalyst efficiency. It is important to note that yields and reaction conditions may vary for the synthesis of malic acid 4-methyl ester.
| Catalyst | Catalyst Type | Alcohol | Product | Yield (%) | Reaction Time (min) | Temperature (°C) | Key Observations |
| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | n-Butanol | Dibutyl Malate | 71 | 80 | 85 | High conversion, but potential for side reactions and difficult to separate from the product.[1] |
| Orthophosphoric Acid (H₃PO₄) | Homogeneous Acid | n-Butanol | Dibutyl Malate | 68 | 80 | 85 | Lower yield compared to sulfuric acid under similar conditions.[1] |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous Acid | n-Butanol | Dibutyl Malate | 56 | 80 | 85 | Moderate yield.[1] |
| Amberlyst 36 Dry | Heterogeneous Acid (Ion-exchange Resin) | n-Butanol | Dibutyl Malate | 70 | 80 | 85 | Good yield, easy to separate from the reaction mixture, and potential for reuse. Provides a good balance between conversion and selectivity.[1] |
| KU-2 FPP | Heterogeneous Acid (Ion-exchange Resin) | n-Butanol | Dibutyl Malate | 86 | 80 | 85 | High yield reported in the synthesis of dibutyl malate.[1] |
Note: The formation of byproducts, such as fumaric and maleic acid esters, is a common issue in the esterification of malic acid, arising from dehydration reactions.[1] The choice of catalyst can influence the extent of these side reactions.
Experimental Protocols
The following is a general experimental protocol for the synthesis of malic acid esters using an acid catalyst, which can be adapted for the synthesis of malic acid 4-methyl ester.
Materials:
-
DL-Malic acid
-
Methanol (in excess)
-
Catalyst (e.g., Amberlyst 36 Dry, 1-5 wt% of malic acid)
-
Anhydrous solvent (e.g., toluene (B28343) or benzene, to facilitate azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization of homogeneous catalysts)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A round-bottom flask is charged with DL-malic acid, an excess of methanol, and the chosen catalyst.
-
An azeotropic solvent is added to the flask, which is then fitted with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux with vigorous stirring. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the consumption of the starting material is complete.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a heterogeneous catalyst is used, it is removed by filtration. For homogeneous catalysts, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by techniques such as column chromatography or distillation.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative study of catalysts in the synthesis of Malic Acid 4-Methyl Ester.
Caption: A flowchart of the experimental process for comparing different catalysts.
Signaling Pathways and Reaction Mechanisms
The synthesis of malic acid 4-methyl ester via acid catalysis follows the general mechanism of Fischer-Speier esterification. The regioselectivity for the 4-position over the 1-position is influenced by steric hindrance and the electronic effects of the hydroxyl group at the 2-position. The carboxylic acid at the 4-position is generally more sterically accessible for esterification.
The following diagram illustrates the logical relationship in a typical acid-catalyzed esterification of malic acid.
Caption: A simplified diagram of the Fischer-Speier esterification mechanism.
References
Cross-Validation of Malic Acid 4-Me Ester Quantification: A Comparative Guide to HPLC and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of malic acid 4-Me ester, a key intermediate in various biochemical pathways and a potential biomarker, is crucial for advancing research and development. This guide provides a comprehensive cross-validation of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their methodologies, performance characteristics, and offer supporting data to aid in the selection of the most suitable method for your specific research needs.
Methodological Overview
The choice between HPLC and GC-MS for the quantification of this compound hinges on several factors including the required sensitivity, sample matrix complexity, and desired sample throughput. While HPLC can often directly analyze aqueous samples, GC-MS typically necessitates a derivatization step to enhance the volatility of the analyte.
Below is a logical workflow for the cross-validation process, outlining the key stages from sample preparation to data analysis for both techniques.
Caption: Comparative workflow for HPLC and GC-MS analysis.
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC and GC-MS are provided below. These protocols are based on established methods for similar organic acids and their esters.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: Samples are centrifuged to remove particulate matter, and the supernatant is collected. For complex matrices, a solid-phase extraction (SPE) cleanup may be employed. The final sample is filtered through a 0.22 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (B129727) (e.g., 95:5 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: An external standard calibration curve is generated using certified reference standards of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Derivatization: To increase volatility, the sample is first lyophilized. The dried residue is then subjected to a derivatization reaction, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether.[2][3]
-
Extraction: The derivatized analyte is extracted from the reaction mixture using a non-polar solvent such as hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV. Data is acquired in both full scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis, respectively.
-
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation process to correct for variations in derivatization and extraction efficiency. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Performance Comparison
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the quantification of this compound based on typical results for similar analytes.
| Parameter | HPLC-UV/DAD | GC-MS | Rationale / Reference |
| Linearity (R²) | > 0.998 | > 0.999 | Both techniques generally exhibit excellent linearity.[4] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL | GC-MS typically offers higher sensitivity.[4][5] |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 0.05 µg/mL | Consistent with the higher sensitivity of GC-MS. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Both methods can achieve high accuracy.[4] |
| Precision (%RSD) | < 5% | < 10% | HPLC often shows slightly better precision due to the simpler sample preparation. |
| Sample Preparation | Minimal (Filtration) | Required (Derivatization, Extraction) | GC-MS requires a multi-step sample preparation process.[2][3][6] |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes | HPLC runs can be faster, though this is method-dependent. |
| Specificity | Moderate to High | Very High | The mass spectrometer in GC-MS provides excellent specificity.[6] |
Logical Comparison of Analytical Techniques
The decision to use HPLC or GC-MS for the quantification of this compound depends on the specific analytical requirements. The following diagram illustrates the decision-making process based on key analytical needs.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. HPLC offers a simpler, faster, and often more precise workflow, making it well-suited for routine analysis and high-throughput screening.[2] In contrast, GC-MS provides superior sensitivity and specificity, which is advantageous for trace-level detection and analysis in complex biological matrices. The requirement for a derivatization step in GC-MS, however, increases sample preparation time and complexity.[2][6] The ultimate choice of method should be guided by the specific research question and the available resources. For comprehensive validation, it is recommended to analyze a subset of samples by both methods to ensure data correlation and accuracy.
References
Assessing the Stereochemical Purity of Malic Acid 4-Me Ester: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the stereochemical purity of chiral building blocks is a critical parameter influencing the efficacy and safety of the final product. Malic acid 4-Me ester, a versatile C4 chiral building block, is frequently employed in the synthesis of complex organic molecules and natural products.[1] This guide provides a comprehensive comparison of analytical techniques for assessing its stereochemical purity, alongside a comparative look at alternative chiral building blocks.
Comparison of "this compound" with Alternative Chiral Building Blocks
"this compound" offers a unique combination of a stereogenic center, a hydroxyl group, and two distinct carboxylic acid functionalities (one as a methyl ester), making it a valuable synthon. However, depending on the specific synthetic requirements, other chiral building blocks can be considered. The choice often depends on the desired functionality, reactivity, and the ease of stereochemical analysis.
| Chiral Building Block | Key Features | Common Applications |
| This compound | C4 backbone, secondary alcohol, monoester | Synthesis of natural products, functionalized polyesters.[1][2] |
| Lactic acid esters (e.g., Ethyl lactate) | C3 backbone, secondary alcohol | Chiral solvents, synthesis of pharmaceuticals and agrochemicals. |
| Mandelic acid esters | Aromatic side chain, secondary alcohol | Chiral resolving agents, synthesis of chiral auxiliaries. |
| β-Hydroxy esters | Variable carbon chain length | Key intermediates in the synthesis of complex macrolides and other biologically active molecules.[2] |
| Amino acid esters | α-Amino group, diverse side chains | Peptide synthesis, synthesis of chiral ligands and catalysts. |
Analytical Methodologies for Stereochemical Purity Assessment
The determination of the enantiomeric excess (e.e.) of "this compound" and its alternatives can be achieved through several robust analytical techniques. The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents, and Polarimetry.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Direct separation and quantification of enantiomers, high accuracy and sensitivity. | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid) or interaction with a chiral solvating agent, leading to distinguishable NMR signals.[3][4][5] | Provides structural information, can determine absolute configuration (with derivatization), does not require a chromophore.[6][7] | May require derivatization which can be complex, lower sensitivity compared to HPLC, requires high-field NMR.[6] |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Rapid and non-destructive. | Requires a pure sample, the specific rotation can be influenced by concentration, solvent, and temperature, does not provide information on the nature of the impurity.[8] |
Experimental Protocols
Chiral HPLC Analysis of Malic Acid Esters (via Derivatization)
This protocol is adapted from a method for the analysis of malic acid enantiomers by derivatization.[9]
1. Derivatization:
-
Prepare a solution of the "this compound" sample in a suitable aprotic solvent (e.g., acetonitrile).
-
To this solution, add a chiral derivatizing agent, such as (R)-1-(1-naphthyl)ethylamine ((R)-NEA), along with a coupling agent (e.g., EDC-HCl) and an activator (e.g., HOBT).[9]
-
Allow the reaction to proceed at a controlled temperature until completion, forming diastereomeric amides.
2. HPLC Conditions:
-
Column: A standard reversed-phase column (e.g., C18) can be used for the separation of the diastereomers.[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like sodium heptanesulfonate), with the pH adjusted to be acidic (e.g., pH 2.80).[9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the derivatized products have strong absorbance (e.g., 225 nm for NEA derivatives).[9]
-
Quantification: The enantiomeric excess is determined by the relative peak areas of the two diastereomers.
NMR Analysis using Mosher's Acid Derivatization
This protocol is a general method for determining the enantiomeric excess and absolute configuration of chiral alcohols.[6][7][10]
1. Derivatization (in two separate NMR tubes):
-
Tube A: Dissolve a known amount of "this compound" in a deuterated solvent (e.g., CDCl3) containing a small amount of pyridine (B92270) or DMAP. Add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride).
-
Tube B: Prepare an identical sample, but add (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Allow the reactions to proceed to completion.
2. NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both samples.
-
Identify the signals corresponding to the protons adjacent to the newly formed ester linkage and the methyl ester group.
3. Data Analysis:
-
Compare the chemical shifts of the corresponding protons in the two diastereomeric esters. The difference in chemical shifts (Δδ = δS - δR) can be used to determine the enantiomeric excess by integrating the signals of the major and minor diastereomers.
-
The sign of the Δδ values for different protons can also be used to assign the absolute configuration of the alcohol based on the established Mosher's model.[6]
Data Presentation
Representative ¹H NMR Data for Diastereomeric Mosher Esters of a Chiral Alcohol
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| Hα to OH | 4.52 | 4.58 | +0.06 |
| -OCH₃ | 3.75 | 3.73 | -0.02 |
| Other protons | ... | ... | ... |
Note: This is illustrative data. Actual chemical shifts will vary for "this compound".
Specific Rotation Data
| Compound | Solvent | Specific Rotation [α]D |
| (L)-Malic acid | Acetone | -5.7° |
| (D)-Malic acid | Acetone | +5.2°[11] |
| (S)-Malic acid | Pyridine | +23°[12] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the assessment of stereochemical purity.
Caption: A logical workflow for assessing the stereochemical purity of a chiral compound.
References
- 1. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scielo.br [scielo.br]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. e.) What is the specific optical rotation of (S)-malic acid at a concentr.. [askfilo.com]
"Malic acid 4-Me ester" performance in asymmetric induction vs other chiral esters
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for controlling stereochemistry is a continuous endeavor. Chiral auxiliaries have established themselves as powerful tools in asymmetric synthesis, enabling the predictable formation of specific stereoisomers. Among the diverse array of chiral auxiliaries, those derived from readily available chiral pool sources are of particular interest. This guide provides an objective comparison of the performance of malic acid 4-Me ester and other malic acid esters in asymmetric induction, particularly in alkylation reactions, and contextualizes their efficacy against other established chiral auxiliaries.
Malic acid, a naturally occurring dicarboxylic acid, presents a versatile and economically attractive starting material for the synthesis of chiral auxiliaries. Its inherent chirality and multiple functional groups allow for straightforward modification into various derivatives. This guide will delve into the quantitative performance of malic acid esters as chiral auxiliaries, present detailed experimental protocols for key reactions, and provide visualizations to illustrate the underlying principles of stereochemical control.
Performance in Asymmetric Alkylation: A Data-Driven Comparison
The diastereoselective alkylation of enolates derived from chiral esters is a fundamental carbon-carbon bond-forming reaction. The efficiency of a chiral auxiliary in this context is determined by its ability to direct an incoming electrophile to a specific face of the enolate, thereby controlling the formation of a new stereocenter.
A key study in the synthesis of (+)-wikstromol investigated the influence of the alkyl ester group in dialkyl malates on the yield and diastereoselectivity of a benzylation reaction. The results, summarized in the table below, offer a direct comparison of different malic acid esters.
| Chiral Auxiliary (Dialkyl Malate) | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| Dimethyl Malate (B86768) | Benzyl (B1604629) Bromide | LHMDS | THF | -78 to 10 | 75 | >95:5 | [1] |
| Diethyl Malate | Benzyl Bromide | LHMDS | THF | -78 to 10 | 72 | >95:5 | [1] |
| Diisopropyl Malate | Benzyl Bromide | LHMDS | THF | -78 to 10 | 68 | >95:5 | [1] |
Table 1: Comparison of different dialkyl malates in the asymmetric benzylation reaction. The diastereoselectivity for the alkylation of dioxolanones derived from these malic acid esters is generally greater than 95%.[1]
The data indicates that while the steric bulk of the ester alkyl group has a minor impact on the chemical yield, the diastereoselectivity remains consistently high across the tested methyl, ethyl, and isopropyl esters. This suggests that the stereocontrol is primarily dictated by the inherent chiral backbone of the malic acid-derived dioxolanone intermediate. The study also noted that the two alkyl groups of the dialkyl malate can have opposing effects on the diastereoselectivity, a factor to consider in the design of new chiral auxiliaries.[1]
While direct quantitative comparisons with other classes of chiral auxiliaries in the exact same reaction are scarce in the literature, it is widely acknowledged that Evans oxazolidinone auxiliaries are a gold standard for achieving high diastereoselectivity in a variety of asymmetric reactions, including alkylations and aldol (B89426) additions.[2][3] These auxiliaries often provide diastereomeric excesses (d.e.) of >99%.
Experimental Protocols
A detailed experimental protocol for the diastereoselective alkylation of a malic acid ester, as described in the synthesis of (+)-wikstromol, is provided below. This procedure can serve as a foundational method for researchers looking to employ malic acid-derived auxiliaries in their own synthetic endeavors.
General Procedure for the Diastereoselective Benzylation of Dialkyl Malate: [1]
-
Enolate Formation: A solution of the dialkyl malate (1.0 equivalent) and benzyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: A solution of lithium hexamethyldisilazide (LHMDS) (1.05 equivalents) in THF is added dropwise to the cooled solution of the malate and electrophile.
-
Reaction: The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to 10 °C.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired mono-alkylated product.
Mechanism of Asymmetric Induction and Workflow
The stereochemical outcome of the alkylation reaction is controlled by the formation of a rigid chelated enolate intermediate. The chiral auxiliary, derived from malic acid, directs the approach of the electrophile from the less sterically hindered face.
The logical flow for comparing the performance of different chiral esters in asymmetric induction involves a systematic evaluation of key performance indicators under standardized reaction conditions.
Conclusion
Malic acid esters, including the 4-Me ester (as part of dimethyl malate), serve as effective chiral auxiliaries for asymmetric alkylation, consistently delivering high diastereoselectivity. The readily available and inexpensive nature of malic acid makes its derivatives attractive alternatives to other chiral auxiliaries. While established systems like Evans oxazolidinones may offer a broader track record of exceptionally high stereocontrol across a wider range of reactions, malic acid-based auxiliaries provide a robust and cost-effective option, particularly for diastereoselective alkylations. Further research directly comparing malic acid esters with other prominent chiral auxiliaries in a standardized set of asymmetric transformations would be invaluable for providing a more complete performance landscape for the discerning synthetic chemist.
References
Comparative Cytotoxicity Analysis of Malic Acid Esters for Drug Development
For Immediate Release
This publication provides a comprehensive comparison of the cytotoxic profiles of various malic acid esters, offering valuable insights for researchers, scientists, and professionals engaged in drug development and toxicology. While direct cytotoxic data for Malic acid 4-Me ester remains limited in publicly accessible literature, this guide synthesizes available data on related malic acid derivatives and polymeric forms to provide a broader understanding of their potential cellular effects.
Executive Summary
Malic acid, a naturally occurring dicarboxylic acid, and its derivatives are explored for various biomedical applications, including as building blocks for biodegradable polymers in drug delivery systems. Understanding the cytotoxic potential of these compounds is paramount for ensuring their safety and efficacy. This guide presents a comparative analysis of the cytotoxicity of different malic acid esters based on available in vitro studies. The data is presented in a structured format to facilitate easy comparison, supplemented by detailed experimental protocols and visual diagrams of the methodologies employed.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of various malic acid derivatives. It is important to note that the data is derived from different studies employing varied cell lines and experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Compound/Derivative | Cell Line | Assay | Endpoint | Result (e.g., IC50) |
| Poly(benzyl-malate) (PMLABe) | J774 A1 Murine Macrophage | MTT | IC50 | See Note 1 |
| Poly(hexyl-malate) (PMLAHe) | J774 A1 Murine Macrophage | MTT | IC50 | See Note 1 |
| Poly(malic acid-co-benzyl-malate) (PMLAH/He) | J774 A1 Murine Macrophage | MTT | IC50 | See Note 1 |
| Malic Acid | U87-MG (Glioblastoma) | MTT & LDH | Cell Viability | Significant decrease at 12.5-400 µg/ml[1] |
| Malic Acid | HDFa (Human Dermal Fibroblast) | MTT & LDH | Cell Viability | Significant decrease at 100-400 µg/ml[1] |
| Di-C12-13 Alkyl Malate | Not specified | Acute Dermal LD50 (Rats) | LD50 | > 2000 mg/kg |
| Diethylhexyl Malate | Not specified | Acute Oral LD50 (Rats) | LD50 | > 5 g/kg |
Note 1: A study on poly(malic acid) esters reported that the cytotoxicity of PMLABe, PMLAHe, and PMLAH/He nanoparticles and their degradation products on J774 A1 murine macrophage-like cells was evaluated. The cytotoxicity was found to be dependent on the degradation rate of the polymers and the amount of low molecular weight degradation products. Specific IC50 values were presented in the study in relation to the degradation time and molecular weight of the products, indicating a complex toxicity profile rather than a single IC50 value for the initial compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells (e.g., J774 A1, U87-MG, HDFa) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., malic acid esters). A control group receiving only the vehicle (e.g., DMSO, PBS) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay (Steps 1 and 2).
-
Incubation: Plates are incubated for the desired exposure time.
-
Sample Collection: After incubation, the supernatant from each well is collected.
-
LDH Reaction: The collected supernatant is mixed with the LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the maximum LDH release from control cells treated with a lysis buffer.
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes, the following diagrams have been generated using Graphviz.
Discussion and Future Directions
The available data suggests that the cytotoxicity of malic acid and its derivatives can vary significantly depending on the specific chemical structure, the cell type being tested, and the experimental conditions. For instance, malic acid itself has shown a dose-dependent cytotoxic effect, particularly on cancerous cell lines like U87-MG glioblastoma cells.[1] Polymeric forms of malic acid esters have also been investigated, with their cytotoxicity being linked to their degradation products.
A significant data gap exists for the cytotoxicity of specific small-molecule esters of malic acid, such as "this compound." Future research should focus on systematic in vitro cytotoxicity screening of a library of malic acid esters, including mono- and di-esters with varying alkyl chain lengths. Such studies would be invaluable for establishing a clear structure-activity relationship.
Furthermore, elucidating the underlying signaling pathways through which these compounds exert their cytotoxic effects is crucial. Investigations into apoptotic pathways (e.g., caspase activation, Bcl-2 family protein modulation) and other cell death mechanisms would provide a more complete understanding of their toxicological profiles.
Conclusion
This comparative guide provides a foundational overview of the cytotoxicity of malic acid and its derivatives based on the current scientific literature. While more research is needed to fully characterize the cytotoxic potential of specific esters like this compound, the presented data and protocols offer a valuable resource for the scientific community. A systematic approach to evaluating the cytotoxicity of a broader range of malic acid esters will be instrumental in advancing their safe and effective use in drug delivery and other biomedical applications.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
